5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTDRVQFFTUYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)SC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published peer-reviewed data on this specific molecule, this guide synthesizes information from supplier data, extrapolations from related compounds, and established analytical principles. The document is structured to deliver foundational knowledge on its chemical identity, and physicochemical characteristics, and to propose methodologies for its detailed characterization. This guide aims to serve as a foundational resource for researchers initiating studies on this compound and to highlight areas where further investigation is critically needed.
Introduction and Chemical Identity
This compound is a bicyclic heterocyclic compound featuring a thiophene ring fused to a seven-membered azepane ring. The hydrochloride salt form suggests the presence of a basic nitrogen atom, rendering the molecule water-soluble to some extent. Its structural framework is an analog of other tetrahydrothienoazepines that have been explored for various pharmacological activities.
The precise arrangement of the fused rings is crucial for its chemical and biological properties. The "[2,3-c]" nomenclature specifies the fusion of the thiophene ring at its 2 and 3 positions with the 'c' face of the azepine ring. It is imperative to distinguish this isomer from its [3,2-c] and [2,3-d] counterparts, as they will exhibit distinct physicochemical and pharmacological profiles.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1799420-94-2 | [1][2] |
| Molecular Formula | C₈H₁₁NS · HCl | [1][2] |
| Molecular Weight | 189.71 g/mol | [2] |
| Free Base CAS | 153024-86-3 | - |
Physicochemical Properties: A Data Gap Analysis
A thorough literature search reveals a significant lack of experimentally determined physicochemical data for this compound. This section outlines the key basic properties and provides context based on related structures and general chemical principles.
Basicity and pKa
The basicity of the molecule arises from the lone pair of electrons on the nitrogen atom within the azepine ring. As a hydrochloride salt, the nitrogen is protonated. The pKa of the conjugate acid is a critical parameter influencing its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
While no experimental pKa value for this specific compound has been reported in the literature, it is expected to be in the range of typical secondary amines. For context, the pKa values for related azepine derivatives have been reported to be in the range of 7-9.[3]
Proposed Experimental Protocol for pKa Determination:
A potentiometric titration would be the standard method to determine the pKa value.
-
Apparatus: A calibrated pH meter with a suitable electrode, an automatic titrator, and a constant temperature bath.
-
Methodology:
-
Prepare a standard solution of this compound in deionized water or a suitable co-solvent system if solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).
-
Record the pH change as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically at the half-equivalence point.
-
-
Self-Validation: The experiment should be repeated multiple times to ensure reproducibility. The use of certified buffer solutions for pH meter calibration is crucial for accuracy.
Solubility
The hydrochloride salt form is expected to confer aqueous solubility. However, the overall lipophilicity of the tetrahydrothienoazepine core will influence its solubility in both aqueous and organic solvents.
Table 2: Predicted and Observed Solubility (Qualitative)
| Solvent | Predicted/Observed Solubility | Rationale/Source |
| Water | Soluble | As a hydrochloride salt. |
| Methanol | Likely Soluble | Polar protic solvent. |
| Ethanol | Likely Soluble | Polar protic solvent. |
| Dichloromethane | Likely Soluble (as free base) | The organic core suggests solubility in chlorinated solvents. |
| Acetonitrile | Likely Soluble | Polar aprotic solvent. |
Proposed Experimental Protocol for Solubility Determination:
A standard shake-flask method can be employed to determine the solubility in various solvents.
-
Methodology:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Stability
Information regarding the chemical stability of this compound is not available in the public domain. As a general precaution for amine-containing compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1]
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not described in peer-reviewed literature, a plausible synthetic route can be inferred from related chemistries. A potential precursor, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one, has been synthesized via a Friedel-Crafts cyclization of N-benzyl-N-(2-thenyl)-β-alanine.
Proposed Synthetic Pathway:
A logical approach to the target molecule could involve the synthesis of the corresponding lactam, 4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one, followed by its reduction.
A potential synthetic workflow.
Characterization:
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the aromatic protons on the thiophene ring and the aliphatic protons of the azepine ring. The chemical shifts and coupling patterns would be crucial for confirming the connectivity.
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion of the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond (in the protonated form), C-H bonds (aromatic and aliphatic), and C=C and C-S bonds of the thiophene ring.
Potential Pharmacological Significance
While no specific pharmacological data for this compound has been published, the broader class of thienoazepines and related thienopyridines has been investigated for a range of biological activities. These include potential applications as central nervous system (CNS) agents and in other therapeutic areas.[3][4] The structural similarity to known pharmacophores suggests that this compound could be a valuable scaffold for medicinal chemistry programs.
Conclusion and Future Directions
This compound is a chemical entity with potential for further scientific exploration. However, the current body of public knowledge is sparse. This technical guide has consolidated the available information and highlighted the significant data gaps. Future research should prioritize:
-
The development and publication of a robust and reproducible synthetic protocol.
-
Comprehensive characterization using modern analytical techniques to provide a complete spectroscopic profile.
-
Experimental determination of its fundamental physicochemical properties, including pKa and solubility in various media.
-
Exploratory pharmacological screening to identify potential biological activities and mechanisms of action.
This foundational work is essential to unlock the potential of this and related compounds for the broader scientific and drug development community.
References
- Cho, H., Murakami, K., Fujisawa, A., Niwa, M., Nakanishi, H., & Uchida, I. (n.d.). SYNTHESIS OF NOVEL 5,6,7,8-TETRAHYDRO-4H-THIEN0[2,3-b][l,4]-.
- Tinney, F. J., Sanchez, J. P., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines. Journal of Medicinal Chemistry, 17(6), 624–630.
- Paquette, L. A. (Ed.). (1984). Comprehensive Organic Chemistry, Volume 7: Heterocyclic Compounds. Pergamon Press.
- Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733.
Sources
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential pharmacological significance of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel heterocyclic scaffolds.
Introduction: The Thieno[2,3-c]azepine Scaffold
The thieno[2,3-c]azepine core is a compelling heterocyclic system that marries the structural features of a thiophene ring with a seven-membered azepine ring. This fusion imparts a unique three-dimensional architecture and electronic distribution, making it a scaffold of significant interest in medicinal chemistry. Thiophene-containing compounds are known for a wide range of biological activities, and the azepine moiety is a key feature in numerous centrally acting pharmaceuticals. The tetrahydro derivative, 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine, offers conformational flexibility, which can be crucial for optimizing interactions with biological targets. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability for research and potential therapeutic applications. While extensive research has been conducted on related thieno-fused heterocycles, the specific compound this compound remains a relatively underexplored entity, presenting a unique opportunity for novel drug discovery.
Physicochemical and Structural Characteristics
A foundational understanding of the physicochemical properties of this compound is paramount for its application in drug discovery and development. These properties govern its behavior in biological systems and influence formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NS·HCl | [1] |
| Molecular Weight | 189.71 g/mol | [1] |
| CAS Number | 1799420-94-2 | [1] |
| Appearance | Typically a solid | Inferred from supplier data |
| Storage Conditions | 4 °C | [1] |
The chemical structure of this compound is depicted below. The core consists of a thiophene ring fused to an azepine ring, with the azepine nitrogen protonated to form the hydrochloride salt.
Caption: Chemical structure of the title compound.
Synthesis and Purification: A Proposed Pathway
The proposed synthetic pathway would likely involve the following key steps:
-
Synthesis of the Precursor : Preparation of an N-protected β-alanine derivative of 2-thenylamine.
-
Intramolecular Cyclization : A Friedel-Crafts acylation to form the thieno[2,3-c]azepin-4-one ring system.
-
Reduction of the Ketone : Conversion of the ketone to a methylene group.
-
Deprotection : Removal of the N-protecting group.
-
Salt Formation : Treatment with hydrochloric acid to yield the final product.
Below is a conceptual workflow for the synthesis:
Caption: Proposed synthetic workflow.
Experimental Protocol (Conceptual):
Step 1: Synthesis of N-benzyl-N-(2-thenyl)-β-alanine
-
To a solution of 2-thenylamine in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acrylate. The reaction mixture is stirred at room temperature to facilitate a Michael addition.
-
The resulting secondary amine is then reacted with benzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) to yield the N-benzylated product.
-
Saponification of the ester with a base (e.g., sodium hydroxide) followed by acidic workup will provide the desired carboxylic acid precursor.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
The N-benzyl-N-(2-thenyl)-β-alanine is treated with a Lewis acid catalyst, such as tin(IV) chloride, in an inert solvent like dichloromethane. This promotes an intramolecular Friedel-Crafts acylation to form 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one.
Step 3: Reduction of the Ketone
-
The ketonic carbonyl group can be reduced to a methylene group using standard methods such as the Wolff-Kishner reduction (hydrazine and a strong base at elevated temperatures) or the Clemmensen reduction (amalgamated zinc and hydrochloric acid).
Step 4: Deprotection
-
The N-benzyl protecting group can be removed via catalytic hydrogenolysis (e.g., using palladium on carbon under a hydrogen atmosphere).
Step 5: Hydrochloride Salt Formation
-
The free base of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
Purification:
Purification at each step would likely involve standard techniques such as column chromatography on silica gel, recrystallization, and/or distillation under reduced pressure. The final hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Structural Elucidation and Analytical Characterization
Comprehensive structural elucidation is critical to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not publicly available, the following analytical techniques would be essential for its characterization. Several chemical suppliers, such as BLDpharm, indicate the availability of such data upon request[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include two distinct aromatic protons on the thiophene ring, and several broad or multiplet signals in the aliphatic region corresponding to the protons of the tetrahydroazepine ring.
-
¹³C NMR: Would show the number of unique carbon environments. The spectrum would feature signals for the aromatic carbons of the thiophene ring and the aliphatic carbons of the azepine ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the fused ring system.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecular ion, confirming the elemental composition (C₈H₁₂NS⁺ for the free base).
Infrared (IR) Spectroscopy:
-
The IR spectrum would show characteristic absorption bands for N-H stretching (in the protonated amine), C-H stretching (aromatic and aliphatic), and C=C stretching of the thiophene ring.
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis would be employed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.
Potential Pharmacological Profile and Mechanism of Action (Inferred)
Direct pharmacological data for this compound is not currently available in the public domain. However, by examining the biological activities of structurally related compounds, we can infer potential areas of pharmacological interest.
Derivatives of the isomeric thieno[3,2-c]pyridine system have been investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine[3]. Other related thieno-fused heterocyclic systems have been explored for a variety of central nervous system (CNS) activities. For instance, thieno[2,3-e][2][4]diazepines have been synthesized and evaluated for their antianxiety and anticonvulsant properties[5][6]. Furthermore, various azepine-containing compounds are known to possess a broad range of pharmacological activities, including anticonvulsant, analgesic, and mood-stabilizing effects[4].
Given this context, this compound could potentially exhibit activity as a modulator of CNS targets. Its structural similarity to known psychoactive scaffolds suggests that it may interact with neurotransmitter receptors or transporters.
Potential Mechanisms of Action could include:
-
Dopamine or Serotonin Receptor Modulation: The azepine ring is a common feature in ligands for dopaminergic and serotonergic receptors.
-
Ion Channel Blockade: Certain tricyclic structures can interact with voltage-gated ion channels.
-
Enzyme Inhibition: As seen with related compounds, it could potentially inhibit enzymes within neurotransmitter metabolic pathways.
It is imperative that any pharmacological investigation of this compound begins with a broad screening panel to identify its primary biological targets.
Caption: Inferred potential pharmacological targets and therapeutic areas.
Conclusion and Future Directions
This compound represents a novel chemical entity with a promising, yet largely unexplored, potential in drug discovery. This guide has outlined its fundamental chemical properties, a plausible synthetic route based on established chemistry, and a framework for its analytical characterization. While direct pharmacological data is lacking, the structural relationship to known bioactive molecules suggests that this compound warrants further investigation, particularly in the context of CNS disorders.
Future research should focus on:
-
Efficient and Scalable Synthesis: Development and optimization of a robust synthetic protocol.
-
Comprehensive Characterization: Generation and publication of detailed analytical data (NMR, MS, IR, etc.).
-
In Vitro Pharmacological Profiling: Screening against a broad panel of CNS receptors, ion channels, and enzymes to identify primary biological targets.
-
In Vivo Evaluation: Following promising in vitro results, assessment of its efficacy and safety in relevant animal models.
The exploration of this and related thieno[2,3-c]azepine derivatives could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
References
-
Tinney, F. J., Sanchez, J. P., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno[2,3-e][2][4]diazepines. Journal of Medicinal Chemistry, 17(6), 624–630.
- Tinney, F. J., Sanchez, J. P., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines. Journal of Medicinal Chemistry, 17(6), 624-630.
- Kaur, R., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Molecules, 26(15), 4477.
-
Angene Chemical. 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride. Available from: [Link].
-
Tinney, F. J., Sanchez, J. P., & Nogas, J. A. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno[2,3-e][2][4]diazepines. Journal of Medicinal Chemistry, 17(6), 624–630.
-
ChemUniverse. This compound. Available from: [Link].
- Ho, T. L., & Wong, C. M. (1974). Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists. Canadian Journal of Chemistry, 52(11), 1923-1927.
- Donati, D., et al. (1990). Preparation of 5,6,7,8-Tetrahydro-7-aryl-3-methylisoxazolo[4,5-b]azepin-5(4H)-ones. Heterocycles, 31(10), 1823-1829.
- Grunewald, G. L., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(24), 5143–5155.
- Google Patents. Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds.
-
El-Gazzar, A. R. B. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 234.
-
Cheméo. Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Available from: [Link].
-
PubChem. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. Available from: [Link].
- Google Patents. Process for the preparation of 5,6,7,7a-tetrahydro-4h-thieno(3,2-c)pyridin-2-one derivatives.
Sources
- 1. achmem.com [achmem.com]
- 2. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Hydrochloride: A Scaffold of Interest in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (CAS Number: 1799420-94-2), a heterocyclic compound with significant potential in medicinal chemistry. We delve into its physicochemical properties, plausible synthetic routes based on established methodologies for related scaffolds, and its prospective applications, particularly as a bioisosteric analogue of classical tricyclic antidepressants. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and beyond.
Introduction: The Thieno[2,3-c]azepine Scaffold
The fusion of a thiophene ring with an azepine core creates the thienoazepine scaffold, a class of bicyclic heterocyclic compounds that has garnered interest in drug discovery. The specific isomer, 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine, presents a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. Its hydrochloride salt enhances solubility and stability, making it a suitable candidate for pharmaceutical development.
The structural similarity of the thieno[2,3-c]azepine core to the central ring system of tricyclic antidepressants (TCAs) suggests its potential as a bioisostere.[1][2] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound while maintaining its core pharmacophoric features.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1799420-94-2 | [1], [3], [2] |
| Molecular Formula | C₈H₁₂ClNS | [1] |
| Molecular Weight | 189.71 g/mol | [3], [2] |
| Purity | Typically >95% | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
| SMILES Code | [H]Cl.C12=C(C=CS2)CCCNC1 | [1] |
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and scalable synthesis can be devised based on established methods for analogous thienoazepinones.[4] The following sections outline a logical retrosynthetic analysis and a proposed synthetic workflow.
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves the reduction of the corresponding lactam, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one. This intermediate can be formed through an intramolecular Friedel-Crafts cyclization of an N-benzyl-N-(2-thenyl)-β-alanine precursor.[4]
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The following multi-step synthesis is proposed, drawing from methodologies reported for similar heterocyclic systems.[4]
Step 1: Synthesis of N-benzyl-N-(2-thenyl)-β-alanine
-
React 2-thenylamine with a suitable β-alanine ester derivative (e.g., ethyl acrylate) via a Michael addition to form the secondary amine.
-
Protect the resulting secondary amine with a benzyl group using benzyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., NaOH in aqueous ethanol).
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Activate the carboxylic acid group of N-benzyl-N-(2-thenyl)-β-alanine, for example, by converting it to the acid chloride using thionyl chloride or oxalyl chloride.
-
Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM) to yield 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one.[4]
Step 3: Reduction of the Lactam
-
Reduce the amide functionality of the cyclized product using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) in an anhydrous solvent such as THF. This will yield the fully reduced 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine.
Step 4: Deprotection and Salt Formation
-
Remove the N-benzyl protecting group. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) under acidic conditions.
-
The resulting free base, 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine, can then be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
Caption: Proposed synthetic workflow for the target compound.
Potential Applications in Drug Development
Bioisostere of Tricyclic Antidepressants
The core structure of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine closely mimics the central seven-membered ring of classical tricyclic antidepressants like imipramine and amitriptyline.[5] In TCAs, the dibenzo[b,f]azepine core is crucial for their activity as serotonin and norepinephrine reuptake inhibitors.
The replacement of one of the benzene rings with a thiophene ring in the target compound is a classic example of bioisosteric modification.[2] This substitution can lead to several advantageous changes:
-
Altered Electronic Properties: The sulfur atom in the thiophene ring introduces different electronic and lipophilic characteristics compared to the benzene ring, which can fine-tune binding interactions with target proteins.
-
Improved Metabolic Stability: The thiophene ring may offer a different metabolic profile, potentially avoiding metabolic pathways that lead to the formation of toxic metabolites associated with some TCAs.
-
Novel Intellectual Property: As a novel scaffold, it provides an opportunity for new intellectual property in a well-established therapeutic area.
Caption: Bioisosteric relationship with tricyclic antidepressants.
Broader Pharmacological Potential
The thienoazepine scaffold is not limited to CNS applications. Fused heterocyclic systems are versatile pharmacophores found in compounds with a wide range of biological activities, including:
Further derivatization of the 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine core could lead to the discovery of novel compounds with therapeutic potential in these and other areas.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its structural relationship to established therapeutic agents, coupled with the versatility of the thienoazepine scaffold, makes it a compelling target for further investigation. The synthetic pathways outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and subsequent derivatization. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, scaffolds like this will undoubtedly play a crucial role in the future of drug discovery.
References
-
ChemUniverse. This compound. [Link]
-
Angene Chemical. 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride. [Link]
-
Socrates Biosciences Inc, et al. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][10]Diazepine-2-Carboxylates. ChemRxiv. [Link]
-
University of Malta. Drug design of novel molecules using a bioisosteric and de novo techniques. [Link]
-
Bioisosterism - Drug Design Org. [Link]
-
Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729. [Link]
-
Tinney, F. J., et al. (1974). Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno[2,3-e][1][10]diazepines. Journal of Medicinal Chemistry, 17(1), 1374-1374. [Link]
-
Wikipedia. Tricyclic antidepressant. [Link]
-
Zhang, N., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 235. [Link]
-
El-Kashef, H. S., et al. (2001). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 21-31. [Link]
-
Kamal, A., et al. (2019). Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines. Medicinal Chemistry Research, 28(10), 1645-1656. [Link]
-
Anderson, W. K., & Corey, P. F. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192-194. [Link]
Sources
- 1. um.edu.mt [um.edu.mt]
- 2. Bioisosterism - Drug Design Org [drugdesign.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Sci-Hub. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones / Journal of the Chemical Society, Perkin Transactions 1, 1986 [sci-hub.box]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis pathway for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and draws from analogous transformations reported in peer-reviewed literature. The core strategy involves the construction of a suitable acyclic precursor followed by a key intramolecular cyclization to form the thienoazepinone core, which is subsequently reduced to the target saturated heterocycle. This document details the retrosynthetic logic, step-by-step experimental protocols, mechanistic considerations, and methods for purification and characterization, designed for researchers and scientists in the field of organic synthesis.
Introduction and Strategic Overview
The thieno[2,3-c]azepine framework represents a seven-membered nitrogen-containing heterocycle fused to a thiophene ring. Such "privileged" scaffolds are of paramount importance in drug discovery, as they often exhibit favorable interactions with a wide range of biological targets. The specific isomer, 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine, combines the structural features of thiophene with a flexible, saturated azepine ring, offering a unique three-dimensional architecture for molecular design.
While classical named reactions like the Pictet-Spengler and Bischler-Napieralski syntheses are powerful tools for creating fused nitrogen heterocycles, they are best suited for producing six-membered rings and typically yield the isomeric thieno[3,2-c]pyridine system from standard thiophene-based starting materials.[1][2] Therefore, a more tailored approach is required for the regioselective synthesis of the thieno[2,3-c]azepine skeleton.
The strategy detailed herein focuses on a robust and logical sequence:
-
Precursor Assembly: Construction of an N-substituted β-alanine derivative bearing a 2-thenyl group.
-
Key Cyclization: An intramolecular Friedel-Crafts acylation to forge the seven-membered azepine ring, yielding a ketone intermediate. This approach is analogous to established methods for synthesizing related thienoazepinones.[3]
-
Functional Group Manipulation: Reduction of the ketone (amide carbonyl) to complete the saturated tetrahydroazepine ring.
-
Final Salt Formation: Conversion to the stable and readily handled hydrochloride salt.
Retrosynthetic Analysis
The retrosynthetic analysis for the target compound deconstructs the molecule to identify the key bond disconnections and strategic intermediates, leading back to simple, commercially available starting materials. The primary disconnection is made across the C4-C3a bond, reversing the key intramolecular Friedel-Crafts acylation.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Pathway and Protocols
This section provides a detailed, step-by-step guide for the synthesis, explaining the causality behind the choice of reagents and conditions.
Step 1: Synthesis of the Precursor, N-Benzyl-N-(thiophen-2-ylmethyl)propanoic acid
The synthesis begins by constructing the acyclic amino acid precursor. A benzyl group is chosen for N-protection as it is stable under the conditions of the subsequent cyclization and can be reliably removed via hydrogenolysis.
Protocol:
-
Michael Addition: In a round-bottom flask, dissolve 2-thenylamine (1.0 eq) in ethanol. Add ethyl acrylate (1.1 eq) dropwise at room temperature. Stir the mixture for 12-16 hours. The reaction progress can be monitored by TLC.
-
N-Benzylation: To the crude reaction mixture from the previous step, add potassium carbonate (2.5 eq) followed by benzyl bromide (1.2 eq). Heat the mixture to reflux for 6-8 hours until the starting material is consumed (TLC).
-
Work-up & Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diester intermediate.
-
Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add sodium hydroxide (3.0 eq) and heat the mixture to 60-70 °C for 4-6 hours.
-
Acidification: After cooling, dilute the mixture with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product will precipitate or can be extracted with ethyl acetate.
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-benzyl-N-(thiophen-2-ylmethyl)propanoic acid as the key precursor.
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| 2-Thenylamine | 113.18 | Starting Material | 1.0 eq |
| Ethyl Acrylate | 100.12 | C3 Synthon | 1.1 eq |
| Benzyl Bromide | 171.04 | Protecting Group | 1.2 eq |
| Potassium Carbonate | 138.21 | Base | 2.5 eq |
| Sodium Hydroxide | 40.00 | Saponification Agent | 3.0 eq |
Step 2: Key Ring Closure via Intramolecular Friedel-Crafts Acylation
This is the critical step where the seven-membered ring is formed. The carboxylic acid is converted in situ to a highly reactive acylium ion (or equivalent), which then performs an electrophilic aromatic substitution on the electron-rich C3 position of the thiophene ring. Polyphosphoric acid (PPA) is an excellent choice as it acts as both the acidic catalyst and a dehydrating solvent.[3]
Protocol:
-
Reaction Setup: Place the precursor acid from Step 1 into a round-bottom flask equipped with a mechanical stirrer. Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid).
-
Heating: Heat the thick slurry with vigorous stirring to 90-100 °C for 2-4 hours. The reaction should be monitored by TLC by quenching small aliquots in water and extracting with ethyl acetate.
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring.
-
Basification & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., 50% NaOH or solid K2CO3) to a pH of ~9-10. Be cautious as this is an exothermic process. Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one, can be purified by column chromatography.
Step 3 & 4: Reduction of Amide Carbonyl and N-Deprotection
The ketone/amide functionality of the thienoazepinone is completely reduced to a methylene group. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. In the same process, the N-benzyl protecting group can be removed via catalytic hydrogenation. A two-step process is often cleaner.
Protocol (Two-Step):
-
Reduction: Suspend lithium aluminum hydride (LiAlH4) (approx. 3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C. Add a solution of the thienoazepinone from Step 2 in anhydrous THF dropwise. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Fieser): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the weight of LiAlH4 used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate to yield the N-benzyl protected amine.
-
Deprotection: Dissolve the N-benzyl amine in ethanol or methanol. Add Pearlman's catalyst (Pd(OH)₂/C, ~10 mol%) or 10% Pd/C. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-24 hours.
-
Final Isolation: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the crude 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine free base.
Step 5: Formation of the Hydrochloride Salt
The final free base is often an oil and can be difficult to purify and handle. Conversion to a crystalline hydrochloride salt facilitates purification by recrystallization and improves stability and shelf-life.[4]
Protocol:
-
Dissolution: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the mixture becomes acidic (test with pH paper).
-
Crystallization: The hydrochloride salt will typically precipitate immediately. Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.
Overall Synthetic Scheme
The logical flow of the entire synthesis is summarized in the following diagram.
Sources
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (CAS No: 1799420-94-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and detail robust analytical methodologies for its characterization and quality control. This document is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively work with this molecule.
Introduction and Scientific Context
The thieno[2,3-c]azepine scaffold represents a significant structural motif in medicinal chemistry. Fused heterocyclic systems that combine a thiophene ring with a seven-membered azepine ring are recognized as valuable pharmacophores. While the specific pharmacological profile of this compound is not extensively documented in publicly available literature, its structural analogues have shown a range of biological activities. The exploration of such scaffolds is a key strategy in the discovery of novel therapeutics for a variety of targets, including but not limited to, central nervous system disorders and inflammatory conditions.
This guide serves as a foundational resource, consolidating the known properties of this compound and providing expert-derived, field-proven insights into its synthesis and analytical validation.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction stoichiometry, preparation of standard solutions, and interpretation of analytical data.
| Property | Value | Source(s) |
| CAS Number | 1799420-94-2 | [BLDpharm, Achmem][1][2] |
| Molecular Formula | C₈H₁₂ClNS | [BLDpharm][3] |
| Molecular Weight | 189.71 g/mol | [BLDpharm, Achmem][2][3] |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [BLDpharm][3] |
Synthesis Pathway: A Representative Approach
The synthesis could commence from a suitable thiophene-based starting material, followed by reactions to build the azepine ring and subsequent salt formation.
Caption: A conceptual workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Choice of Starting Material: A commercially available, appropriately substituted thiophene derivative would be the logical starting point to ensure efficiency and scalability.
-
Ring Formation: The construction of the seven-membered azepine ring is the key challenge. Methodologies such as intramolecular cyclization or ring-closing metathesis are common strategies for forming such rings and would be primary considerations.
-
Purification: Chromatographic purification (e.g., flash column chromatography) of the free base is essential to remove starting materials, reagents, and by-products, ensuring high purity before salt formation.
-
Salt Formation: The hydrochloride salt is typically prepared by treating a solution of the purified free base with a solution of hydrogen chloride in a suitable organic solvent (e.g., diethyl ether, isopropanol). This not only facilitates isolation and handling but can also improve the compound's stability and solubility in aqueous media for biological assays.
Analytical Characterization and Quality Control
A robust analytical workflow is paramount to confirm the identity, purity, and stability of this compound. The following section details a self-validating system of protocols.
Caption: A standard workflow for the analytical characterization of the compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is a powerful technique for separating the target compound from potential impurities. A C18 column is typically effective for retaining and separating organic molecules of this nature. The use of a UV detector allows for quantification of the analyte based on its absorbance.
Step-by-Step Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥95% is generally required for research applications.
-
Rationale: The acidic modifier (TFA) ensures good peak shape for the basic amine functionality. The gradient elution allows for the separation of impurities with a wide range of polarities.
Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the confirmation of its molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.
Step-by-Step Protocol:
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is selected to protonate the basic nitrogen atom of the azepine ring, forming the [M+H]⁺ ion.
-
Data Acquisition: Acquire mass spectra across a relevant mass range (e.g., m/z 100-500).
-
Expected Result:
-
The molecular formula of the free base is C₈H₁₁NS.
-
The calculated exact mass of the free base is approximately 153.06 g/mol .
-
In positive ESI mode, the expected primary ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 154.07.
-
Self-Validation: The observation of the correct [M+H]⁺ ion, in conjunction with the retention time from the HPLC analysis, provides strong evidence for the identity of the compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of organic molecules. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
Expected ¹H NMR Spectral Features (Qualitative Prediction):
-
Aromatic Protons: Two signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the two protons on the thiophene ring. These would likely appear as doublets due to coupling with each other.
-
Aliphatic Protons: Several signals in the aliphatic region (typically δ 2.5-4.5 ppm) corresponding to the eight protons of the tetrahydroazepine ring. These would exhibit complex splitting patterns due to coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen and the thiophene ring would be expected to be the most downfield in this region.
-
N-H Proton: A broad signal that may be exchangeable with D₂O, corresponding to the protonated amine in the hydrochloride salt. Its chemical shift can be highly variable.
-
-
Expected ¹³C NMR Spectral Features (Qualitative Prediction):
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) for the four carbons of the thiophene ring.
-
Aliphatic Carbons: Four signals in the aliphatic region (typically δ 20-60 ppm) for the four distinct carbons of the tetrahydroazepine ring.
-
Rationale for Solvent Choice: DMSO-d₆ is a good choice as it is capable of dissolving a wide range of organic salts and the residual water peak does not typically obscure key signals.
Safety and Handling
Based on available data for similar compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
This compound is a compound with a promising molecular scaffold for further investigation in drug discovery and development. This guide has provided a detailed overview of its core properties, a plausible synthetic strategy, and a robust, self-validating workflow for its analytical characterization. By adhering to these methodologies, researchers can ensure the quality and integrity of their work with this compound, paving the way for its potential application in novel therapeutic agents.
References
Sources
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this guide synthesizes foundational chemical data with an analytical exploration of its structural analogs. The content herein is structured to offer valuable insights for researchers by examining potential synthetic pathways, predicting physicochemical and pharmacological properties, and outlining plausible experimental protocols based on established methodologies for related thieno-fused heterocyclic systems. This guide serves as a foundational resource for stimulating further investigation into the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic heterocyclic compound containing a thiophene ring fused to an azepine ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development to improve bioavailability.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1799420-94-2 | [2][3] |
| Molecular Formula | C₈H₁₂ClNS | [4] |
| Molecular Weight | 189.71 g/mol | [4] |
| Canonical SMILES | C1NCCc2c1ccs2.Cl | - |
Note: The IUPAC name is based on standard nomenclature rules. The other identifiers are sourced from chemical supplier databases.
Predicted Physicochemical Properties
-
Appearance: Likely a crystalline solid.
-
Solubility: Expected to be soluble in water and polar organic solvents like methanol and ethanol, a characteristic conferred by its hydrochloride salt form.
-
Stability: Should be stored in a cool, dry place away from strong oxidizing agents.
Synthesis and Structural Elucidation
Postulated Synthetic Pathway
A probable synthetic approach would involve the initial construction of the tetrahydrothieno[2,3-c]azepine core, followed by conversion to its hydrochloride salt. The Gewald reaction is a well-established and versatile method for synthesizing polysubstituted 2-aminothiophenes, which are key intermediates for building fused thiophene ring systems.[2][3][5][6][7][8]
A potential synthetic workflow is outlined below:
Caption: Postulated synthetic workflow for the target compound.
Structural Elucidation Techniques
The structural confirmation of the synthesized this compound would rely on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons on the thiophene ring and the aliphatic protons of the azepine ring.
-
¹³C NMR: Would identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively assigning the proton and carbon signals and confirming the overall connectivity of the fused ring system.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the synthesized compound. The fragmentation pattern observed in the mass spectrum could also provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the presence of key functional groups, such as N-H stretches in the amine and C-S stretches associated with the thiophene ring.
Potential Pharmacological Profile and Biological Activity
The pharmacological profile of this compound has not been explicitly reported. However, the thieno-fused heterocyclic scaffold is present in numerous biologically active molecules, suggesting a range of potential therapeutic applications.
Inferences from Structural Analogs
-
Thieno[2,3-c]pyridine Derivatives: Analogs with a thieno[2,3-c]pyridine core have been investigated for their potential as anticancer agents, with some showing inhibitory activity against cell lines such as breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO).[4] Some of these compounds are believed to exert their effects through the inhibition of heat shock protein 90 (Hsp90).[4]
-
Thieno[2,3-d]pyrimidine Derivatives: This class of compounds has shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][9]
-
Tetrahydropyridine-Containing Compounds: The tetrahydropyridine motif is found in many natural products and synthetic compounds with diverse pharmacological activities, including neuroprotective and anticancer properties.[10][11]
Given these precedents, this compound could potentially interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, or other enzymes.
Proposed Experimental Workflow for Pharmacological Screening
To elucidate the biological activity of this compound, a systematic screening approach is recommended.
Caption: A typical workflow for pharmacological evaluation.
Experimental Protocols
The following are generalized protocols that would be applicable to the study of this compound.
Protocol for Hydrochloride Salt Formation
This protocol describes a general method for converting a free amine to its hydrochloride salt.[1][12][13][14][15]
-
Dissolution: Dissolve the purified 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or 4M HCl in dioxane) to the stirred amine solution at 0 °C.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a designated period (e.g., 30 minutes to 1 hour) to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with the anhydrous organic solvent used in the dissolution step to remove any unreacted starting materials or excess HCl.
-
Drying: Dry the resulting solid under vacuum to obtain the pure this compound.
Protocol for In Vitro GPCR Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for a specific GPCR.[16][17][18][19][20]
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from a suitable cell line or tissue source.
-
Assay Buffer: Use an appropriate assay buffer that maintains the stability and functionality of the receptor.
-
Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the target GPCR, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the reaction mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Safety and Handling
Based on information for structurally related compounds, this compound should be handled with appropriate safety precautions.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound represents an intriguing yet understudied chemical entity. While direct experimental data is scarce, this guide provides a solid foundation for future research by leveraging knowledge of its structural analogs. The postulated synthetic routes, predicted properties, and potential pharmacological activities outlined herein offer a roadmap for scientists and drug development professionals to explore the therapeutic potential of this and related thieno-fused heterocyclic compounds. Further investigation is warranted to fully characterize its chemical and biological properties.
References
-
Al-Warhi, T., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. Available at: [Link]
-
Al-Zahrani, M. A., & Al-Ghamdi, A. M. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. Available at: [Link]
-
Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]
-
Bunnell, A. E., et al. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]
-
Li, Y., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO. Available at: [Link]
-
Sabnis, R. W. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. Available at: [Link]
-
Castanedo, C., et al. (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. Available at: [Link]
-
Cho, H., et al. (n.d.). ChemInform Abstract: Synthesis of Novel 5,6,7,8-Tetrahydro-4H-thieno[2,3-b][4][12]diazepine Derivatives. Sci-Hub. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2025). Royal Society of Chemistry. Available at: [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Available at: [Link]
-
Derivatives of tetrahydro-1,4-benzodiazepines as Potential Antihypertensive Agents. (n.d.). PubMed. Available at: [Link]
-
Workman, J. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. (n.d.). National Institutes of Health. Available at: [Link]
-
Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. (n.d.). SpringerLink. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). Forming oxalte salts of amines. Sciencemadness.org. Available at: [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
-
Zhang, R., & Xie, X. (2011). Tools for GPCR drug discovery. ScienceOpen. Available at: [Link]
-
Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. (n.d.). PubMed. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. (2022). PubMed. Available at: [Link]
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (n.d.). National Institutes of Health. Available at: [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026). National Institutes of Health. Available at: [Link]
-
New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors. (n.d.). PubMed. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Institutes of Health. Available at: [Link]
-
Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. (n.d.). PubMed. Available at: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2025). ResearchGate. Available at: [Link]
-
Sketchy MCAT. (2023). NMR Spectroscopy: Unveiling Compound Structure (Full Lesson). YouTube. Available at: [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. (n.d.). MDPI. Available at: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines. (n.d.). Bentham Science. Available at: [Link]
-
Synthesis of tetrahydroquinoxalines. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Isolation (Recovery) [chem.ualberta.ca]
- 16. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activity of thieno[2,3-c]azepine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of Thieno[2,3-c]azepine Derivatives
Authored by a Senior Application Scientist
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields molecular scaffolds with profound and diverse biological activities. The thieno[2,3-c]azepine core, a structure comprising a thiophene ring fused to a seven-membered azepine ring, represents one such promising scaffold. While direct exploration of thieno[2,3-c]azepines is an emerging field, their close structural analogues, particularly thieno[2,3-c]pyridines, have been the subject of intensive research, revealing significant potential in oncology, infectious diseases, and neurology.
This guide provides a comprehensive technical overview of the biological activities associated with the thieno[2,3-c]azepine scaffold and its key bioisosteres. As a Senior Application Scientist, my objective is not merely to list findings but to synthesize the data, elucidate the underlying mechanisms of action, and provide the causal reasoning behind the experimental designs. The protocols and pathways described herein are presented as self-validating systems, grounded in authoritative research to empower researchers and drug development professionals in their quest for novel therapeutics.
Anticancer Potential: Targeting Key Chaperone Proteins
The proliferation of cancer cells is often dependent on the overexpression and hyperactivity of oncoproteins. A key strategy in modern oncology is to disrupt the cellular machinery that maintains the stability and function of these proteins. Thieno[2,3-c]pyridine derivatives, close analogues of thieno[2,3-c]azepines, have emerged as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone.[1][2]
Mechanism of Action: Hsp90 Inhibition
Hsp90 is an ATP-dependent chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are crucial for cancer cell growth, survival, and signaling. These clients include mutated p53, Akt, HER2, and RAF-1. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thieno[2,3-c]pyridine derivatives competitively inhibit its chaperone activity. This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of Hsp90 client proteins, culminating in cell cycle arrest and apoptosis.[1]
Quantitative Data: In Vitro Anticancer Activity
Screening of synthesized thieno[2,3-c]pyridine derivatives has identified compounds with potent, broad-spectrum anticancer activity. Compound 6i , a thiomorpholine-substituted hybrid, has shown particular promise.[1]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [1] |
| T47D | Breast | 11.7 | [1] | |
| RKO | Colorectal | 12.4 | [1] | |
| Cisplatin | HSC3 | Head and Neck | 9.8 | [1] |
| (Reference) | T47D | Breast | 10.5 | [1] |
| RKO | Colorectal | 11.2 | [1] |
Experimental Protocols
This protocol is foundational for assessing the cytotoxic effects of test compounds. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as a direct indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]azepine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is critical to allow the compound to exert its antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the formazan crystals to form within viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M). It is crucial for confirming if a compound induces cell cycle arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., compound 6i at its IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cell membrane.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is essential to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2) indicates cell cycle arrest.[1]
Antimicrobial Activity: A Novel Attack on Gram-Negative Bacteria
The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens, poses a severe threat to global health. The outer membrane of these bacteria acts as a formidable barrier to many antibiotics. Tetrahydrothieno[2,3-c]pyridine derivatives have been identified as a novel class of antibacterials that target the very machinery responsible for building this outer membrane.[3]
Mechanism of Action: Disruption of the BAM Complex
The β-barrel assembly machinery (BAM) complex is essential for the folding and insertion of outer membrane proteins (OMPs) into the outer membrane of Gram-negative bacteria. The core components, BamA and BamD, are highly conserved and vital for cell viability. Tetrahydrothieno[2,3-c]pyridine derivatives function by binding to the intracellular domain of BamA, which disrupts the crucial BamA-BamD interaction. This interference with OMP assembly leads to a catastrophic loss of outer membrane integrity, resulting in cell filamentation and death.[3]
Quantitative Data: Antibacterial Spectrum
Derivatives based on the hit compound IMB-H4 have demonstrated potent and broad activity against clinically relevant Gram-negative pathogens.[3]
| Compound Series | Target Pathogen | Activity Noted | Reference |
| IMB-H4 Derivatives | Acinetobacter baumannii (Carbapenem-resistant) | Potent Activity | [3] |
| Escherichia coli | Potent Activity | [3] | |
| Klebsiella pneumoniae | Potent Activity | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. coli ATCC 25922) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a quality control measure.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under ambient air.
-
Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Activity in Neurological Disorders: Modulating Synaptic Transmission
The thieno[2,3-c]pyridine scaffold has also proven to be a valuable template for agents targeting the central nervous system. Specifically, its derivatives have been developed as potent and selective antagonists for the metabotropic glutamate receptor 1 (mGluR1), a key player in synaptic plasticity and pain signaling.[4]
Mechanism of Action: mGluR1 Antagonism
Glutamate is the primary excitatory neurotransmitter in the brain. mGluR1 is a G-protein coupled receptor that, upon binding glutamate, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), contributing to neuronal excitability. In chronic pain states like neuropathy, this pathway can become hyperactive. Tetrahydrothieno[2,3-c]pyridine derivatives act as negative allosteric modulators or competitive antagonists at mGluR1, dampening this excessive signaling and thereby producing an analgesic effect.[4]
Quantitative Data: In Vitro mGluR1 Antagonistic Activity
Structure-activity relationship (SAR) studies have led to the discovery of orally active compounds with excellent in vitro potency.[4]
| Compound | mGluR1 Antagonism IC₅₀ (nM) | Reference |
| 9b | 29 | [4] |
| 10b | 35 | [4] |
Experimental Protocol: In Vitro Calcium Mobilization Assay
This cell-based functional assay is used to measure the ability of a compound to block receptor-mediated increases in intracellular calcium.
-
Cell Line Maintenance: Use a stable cell line expressing human mGluR1, such as HEK293 or CHO cells. Maintain the cells in appropriate culture medium supplemented with an antibiotic for selection pressure.
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.
-
Compound Addition: Add the test compounds (tetrahydrothieno[2,3-c]pyridine derivatives) at various concentrations to the wells and incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument. Add an agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC₈₀).
-
Data Acquisition: The instrument measures the change in fluorescence intensity over time. Agonist binding to mGluR1 will trigger calcium release, causing a sharp increase in fluorescence. An effective antagonist will blunt or eliminate this response.
-
Analysis: Plot the antagonist concentration against the inhibition of the agonist-induced fluorescence signal to generate a dose-response curve and calculate the IC₅₀.
Summary and Future Outlook
The thieno[2,3-c]azepine scaffold and its close chemical relatives, such as the thieno[2,3-c]pyridines, represent a privileged structure in drug discovery. The research synthesized in this guide demonstrates their potential to yield potent and selective modulators of diverse biological targets, spanning oncology, infectious disease, and neuroscience.
Key Insights:
-
Anticancer: Thieno[2,3-c]pyridines are effective Hsp90 inhibitors, leading to cancer cell death across multiple cell lines.
-
Antimicrobial: The tetrahydrothieno[2,3-c]pyridine core provides a novel mechanism to combat Gram-negative bacteria by disrupting outer membrane biogenesis.
-
Neurological: The same core structure can be tailored to act as a potent mGluR1 antagonist, offering a promising avenue for the treatment of neuropathic pain.
The path forward is clear. Future research should focus on optimizing the lead compounds identified within each therapeutic area through rigorous structure-activity relationship (SAR) studies. Elucidating the pharmacokinetic and pharmacodynamic (PK/PD) profiles of these molecules will be critical for translating their in vitro potency into in vivo efficacy. The versatility of this scaffold suggests that its therapeutic potential is far from exhausted, and further screening against other target classes is highly warranted.
References
-
Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729. [Link]
-
Iddon, B., et al. (1986). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ghorab, M. M., et al. (2013). Design and synthesis of some thieno[2,3-c]pyridazine derivatives of expected anticancer activity. Medicinal Chemistry Research, 22(6), 2589–2601. [Link]
-
Patel, H., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]
-
Çetin, M., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(5), e202200060. [Link]
-
Anderson, W. K., & Corey, P. F. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192–194. [Link]
-
Al-Qawasmeh, R. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(2), 795. [Link]
-
Bian, C., et al. (2024). New tetrahydrothieno[2,3-c]pyridine derivatives with broad gram-negative antibacterial activity. BioWorld Science. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
El-Sayed, N. N. E., et al. (2024). Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. Journal of Inflammation Research, 17, 145–171. [Link]
-
Ušćumlić, G., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society. [Link]
-
Hozien, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4670–4681. [Link]
-
El-Sayed, W. A., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Al-Qawasmeh, R. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
Kim, M., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245–258. [Link]
-
Çetin, M., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
Sources
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New tetrahydrothieno[2,3-<em>c</em>]pyridine derivatives with broad gram-negative antibacterial activity | BioWorld [bioworld.com]
- 4. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Tetrahydrothienoazepines: A Technical Guide for the Modern Researcher
Abstract
The tetrahydrothienoazepine core, a fascinating heterocyclic scaffold, has carved a significant niche in medicinal chemistry, most notably as the central framework of the atypical antipsychotic olanzapine. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of this important class of compounds. We will delve into the key synthetic strategies that have enabled access to various tetrahydrothienoazepine isomers, providing detailed mechanistic insights and experimental protocols. Furthermore, this guide will illuminate the pharmacological journey of these molecules, culminating in a critical analysis of their structure-activity relationships (SAR) as central nervous system agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Emergence of a Privileged Scaffold
The fusion of a thiophene ring with an azepine system to create the tetrahydrothienoazepine scaffold has given rise to a class of compounds with profound biological activities. The inherent structural features of this bicyclic system, combining the electron-rich nature of the thiophene ring with the conformational flexibility of the seven-membered azepine ring, have made it a "privileged scaffold" in drug discovery.[1] This unique combination allows for the precise spatial orientation of substituents, facilitating interactions with a variety of biological targets, particularly within the central nervous system (CNS).
The most prominent member of this family is olanzapine, a multi-receptor antagonist widely used in the treatment of schizophrenia and bipolar disorder.[2] The clinical success of olanzapine has spurred significant interest in the broader chemical space of tetrahydrothienoazepines, leading to the development of diverse synthetic methodologies and extensive pharmacological investigations. This guide aims to provide a thorough understanding of this important heterocyclic system, from its chemical origins to its therapeutic applications.
Historical Perspective: Charting the Discovery Trajectory
The history of tetrahydrothienoazepines is intrinsically linked to the broader exploration of thieno-fused heterocycles in the mid-20th century. Early investigations into the isosteric replacement of benzene rings with thiophene moieties in known pharmacophores laid the groundwork for the development of novel therapeutic agents.[3] While pinpointing a single "discovery" of the parent tetrahydrothienoazepine scaffold is challenging, its emergence can be traced through the development of key synthetic reactions that enabled the construction of such fused ring systems.
The synthesis of thieno[2,3-b]azepin-4-ones via a Dieckmann ring closure reaction, reported in 1975, represents one of the early forays into this chemical space, driven by the search for potential antineoplastic agents.[4] Later, in 1986, the synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones was described, employing a Friedel-Crafts cyclization strategy.[5] These pioneering efforts, while not immediately focused on CNS applications, were crucial in establishing the fundamental chemistry for accessing the core tetrahydrothienoazepine framework. The subsequent discovery of the potent antipsychotic activity of olanzapine, a thieno[2,3-b][6][7]benzodiazepine, in the 1980s marked a pivotal moment, dramatically accelerating research into this class of compounds and solidifying their importance in medicinal chemistry.[2]
Synthetic Strategies: Mastering the Core Architecture
The construction of the tetrahydrothienoazepine ring system can be approached through several strategic disconnections, leading to a variety of synthetic routes. The choice of strategy often depends on the desired substitution pattern and the specific isomer being targeted. This section will detail the most significant and widely employed synthetic methodologies.
The Gewald Aminothiophene Synthesis: A Cornerstone Approach
The Gewald reaction, a multicomponent condensation, stands as a cornerstone for the synthesis of 2-aminothiophenes, which are key precursors to many tetrahydrothienoazepine derivatives.[2][7][8] This versatile one-pot reaction brings together a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7]
Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[9]
Caption: The Gewald reaction mechanism.
Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes [6]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at a temperature ranging from room temperature to 50-60 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Dieckmann Condensation: Forging the Azepinone Ring
The Dieckmann condensation is a powerful intramolecular Claisen condensation used to form cyclic β-keto esters.[10][11] This reaction is particularly useful for the synthesis of thieno[2,3-b]azepin-4-ones.[4]
Mechanism: The reaction is initiated by the deprotonation of an α-carbon of a diester to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide and final protonation yields the cyclic β-keto ester.[12][13]
Caption: The Dieckmann condensation for thienoazepinone synthesis.
Experimental Protocol: Synthesis of Thieno[2,3-b]azepin-4-ones [4]
-
Prepare the requisite N-substituted 2-amino-3-carbethoxythiophene.
-
Alkylate the amino group with an appropriate haloester (e.g., ethyl 4-bromobutyrate) in the presence of a base to form the diester precursor.
-
Treat the diester with a strong base, such as sodium hydride, in an anhydrous solvent like THF or toluene to effect the Dieckmann cyclization.
-
Quench the reaction carefully with an acid to protonate the resulting enolate.
-
Isolate and purify the thieno[2,3-b]azepin-4-one product, often through recrystallization or column chromatography.
Pictet-Spengler Reaction: Accessing Tetrahydrothieno[3,2-c]pyridines
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems, including tetrahydrothieno[3,2-c]pyridines, which are isomers of tetrahydrothienoazepines.[14][15] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8]
Mechanism: The reaction proceeds through the initial formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the iminium ion to effect cyclization. Subsequent deprotonation yields the final tetrahydrothieno[3,2-c]pyridine product.[16]
Caption: The Pictet-Spengler reaction for tetrahydrothieno[3,2-c]pyridine synthesis.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride [7]
-
In a reaction vessel, combine 2-thienylethylamine and an aldehyde (e.g., polyoxymethylene) in a suitable solvent such as dichloromethane.
-
Reflux the mixture to drive the formation of the intermediate imine.
-
After cooling, add a solution of hydrochloric acid in a solvent like N,N-dimethylformamide.
-
Heat the reaction mixture to promote the cyclization.
-
Cool the reaction to induce crystallization of the hydrochloride salt.
-
Filter the product, wash with a cold solvent, and dry under vacuum.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The pharmacological interest in tetrahydrothienoazepines is predominantly centered on their activity as CNS agents, particularly as antipsychotics.[17] The thienobenzodiazepine derivative, olanzapine, serves as the archetypal example, exhibiting a complex pharmacology characterized by its antagonism of multiple neurotransmitter receptors, including dopamine (D1-D5), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (H1), adrenergic (α1), and muscarinic (M1-M5) receptors.[18] This multi-receptor profile is believed to contribute to its broad efficacy in treating the positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[19]
The structure-activity relationships (SAR) of thienoazepine derivatives have been extensively studied, with a focus on modulating receptor binding affinities to optimize therapeutic efficacy and minimize side effects.
| Compound | Modification | Receptor Affinity (Ki, nM) | Reference |
| Olanzapine | 2-methyl, 4-(4-methylpiperazin-1-yl) | D₂: 11, 5-HT₂A: 4, H₁: 7 | [18] |
| Analogue 8c | 2-ethyl, 4-(4-methylpiperazin-1-yl) | D₂: 15, 5-HT₂A: 5, H₁: 20 | [19] |
| Analogue 8a | 2-methyl, 4-(4-methyl-1,4-diazepan-1-yl) | D₂: >1000, 5-HT₂A: 150, H₁: 80 | [19] |
| Analogue 8b | 2-ethyl, 4-(4-methyl-1,4-diazepan-1-yl) | D₂: >1000, 5-HT₂A: 200, H₁: 100 | [19] |
Key SAR Insights:
-
Substitution on the Thiophene Ring: Small alkyl groups at the 2-position of the thiophene ring are generally well-tolerated. For instance, replacing the 2-methyl group of olanzapine with an ethyl group (analogue 8c) retains a favorable D₂/5-HT₂A binding profile while slightly reducing H₁ affinity, which is implicated in weight gain.[19]
-
The Basic Side Chain: The nature of the basic amine in the side chain is critical for activity. Replacement of the N-methylpiperazine ring of olanzapine with an N-methylhomopiperazine ring (analogues 8a and 8b) leads to a significant decrease in affinity for D₂ and 5-HT₂A receptors, highlighting the importance of the size and conformation of this moiety.[19]
-
Isosteric Replacements: The tetrahydrothieno[3,2-c]pyridine scaffold has been explored as an isosteric replacement for the tetrahydroisoquinoline system in inhibitors of phenylethanolamine N-methyltransferase, demonstrating that the thiophene ring can effectively mimic the phenyl ring in certain biological contexts.[14]
Future Directions and Conclusion
The tetrahydrothienoazepine scaffold continues to be a fertile ground for drug discovery. The established synthetic methodologies provide a robust platform for the generation of diverse chemical libraries. Future research in this area is likely to focus on several key aspects:
-
Development of Novel Analogs with Improved Side-Effect Profiles: A major goal is the design of new antipsychotic agents with reduced metabolic liabilities, such as weight gain and type 2 diabetes, which are associated with olanzapine. This will involve fine-tuning the receptor binding profile, particularly reducing affinity for the H₁ and muscarinic receptors.
-
Exploration of New Therapeutic Applications: The versatility of the tetrahydrothienoazepine core suggests that it may have utility beyond antipsychotic indications. Further investigation into its potential as anxiolytics, antidepressants, and agents for treating other neurological disorders is warranted.
-
Application of Modern Synthetic Methodologies: The use of contemporary synthetic techniques, such as flow chemistry and photoredox catalysis, could lead to more efficient and sustainable routes to these complex molecules.
References
- Chambers, M. S., et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 47(23), 5676–5686.
- Jafari, S., et al. (2012).
- Jafari, S., et al. (2011). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of Neurochemistry, 120(3), 347-361.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry, 88(21), 15286-15293.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Lednicer, D. (2009). Olanzapine (Zyprexa). In The Organic Chemistry of Drug Synthesis (Vol. 7, pp. 125-130). John Wiley & Sons.
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
-
Dieckmann Condensation. (n.d.). In SynArchive. Retrieved from [Link]
- Patidar, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1957-1988.
- Tetrahedron. (2008). The first example of tetrahydrothieno[3,2-d]azocines synthesis. Tetrahedron, 64(45), 10359-10365.
- Satake, K., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733.
- Synthesis of N-(2-guanidinoethyl)-tetrahydrothieno-[3,2c] azepine, N-(2-guanidinoethyl)-tetrahydro-2-benzazepine and N-(2-guanidinoethyl)-tetrahydro-1-benza-zepine as analogues to antihypertensive agent Guanethidine. (1987). European Journal of Medicinal Chemistry, 22(1), 73-76.
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- The Organic Chemistry Tutor. (2025, February 11).
-
The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Jafari, S., et al. (2011). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of Neurochemistry, 120(3), 347-361.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Beilstein Journals. (2014). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 10, 2416-2422.
- Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. (2019). Organic Letters, 21(15), 6030-6034.
-
Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1126-1132.
- Koebel, R. F., Needham, L. L., & Blanton, C. D. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192-194.
-
Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship of Antipsychotic Drug. Retrieved from [Link]
-
Slideshare. (n.d.). SAR of phenothiazine.pptx. Retrieved from [Link]
- Journal of Organic Chemistry. (2022). Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. The Journal of Organic Chemistry, 87(8), 5242-5256.
-
ResearchGate. (n.d.). Thiophene-heterocycles-fused compounds known in literature. [Image]. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence. Retrieved from [Link]
-
CUTM Courseware. (n.d.). SAR of phenothiazines. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]
- 5. Sci-Hub. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones / Journal of the Chemical Society, Perkin Transactions 1, 1986 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 11. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. prepchem.com [prepchem.com]
- 19. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a novel heterocyclic compound. Given its structural characteristics, this compound is a prime candidate for pharmacological screening against G-Protein Coupled Receptors (GPCRs), one of the largest and most important families of drug targets.[1][2] This guide presents a robust, two-pronged strategy for profiling the compound's activity: 1) a calcium flux assay to detect activity at Gq-coupled receptors, and 2) a cAMP accumulation assay for activity at Gs- and Gi-coupled receptors. These protocols are designed for researchers in drug discovery and pharmacology, providing detailed, step-by-step instructions, the scientific rationale behind the methodology, and guidance on data interpretation.
Introduction: A Strategy for Novel Compound Characterization
The process of elucidating the biological activity of a novel chemical entity, such as this compound, requires a systematic and logical screening approach. Thienoazepine scaffolds are present in various pharmacologically active agents, suggesting potential interactions with central nervous system (CNS) receptors. GPCRs are integral membrane proteins that mediate the majority of cellular responses to external stimuli, making them a high-priority target class for new chemical entities.[3]
GPCRs signal through various intracellular pathways, primarily differentiated by the G-protein alpha subunit they couple with (e.g., Gq, Gs, Gi).[4] Therefore, a comprehensive initial screen should employ assays that can broadly detect activity across these primary pathways. This application note details two such foundational assays:
-
Calcium Flux Assay: To identify interactions with Gq-coupled receptors (e.g., Histamine H1, Serotonin 5-HT2A, or α1-adrenergic receptors).[5][6][7] Activation of this pathway leads to the release of intracellular calcium, a signal that can be detected with high sensitivity using fluorescent dyes.[8][9]
-
cAMP Accumulation Assay: To identify interactions with Gs-coupled receptors (which increase cyclic AMP) and Gi-coupled receptors (which decrease cyclic AMP).[1][2][4] This second messenger's concentration can be accurately quantified using various methods, including bioluminescent or fluorescence resonance energy transfer (FRET) based systems.
By employing these two orthogonal assays, researchers can efficiently build a preliminary pharmacological profile, determining if the compound is an agonist, antagonist, or has no activity at these major GPCR signaling pathways.
Part 1: Gq-Coupled Receptor Activity via Calcium Flux Assay
This assay is a cornerstone for high-throughput screening (HTS) against Gq-coupled GPCRs.[9][10] The principle lies in the receptor's activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, causing a transient increase in cytosolic calcium concentration.[11] This increase is detected by a calcium-sensitive dye pre-loaded into the cells, resulting in a measurable change in fluorescence.[8]
Experimental Workflow: Calcium Flux```dot
Caption: Opposing regulation of cAMP by Gs and Gi proteins.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells expressing human D2 receptor | ATCC/Eurofins | Biological system |
| DMEM | ATCC | Cell culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell culture supplement |
| 384-well solid white assay plates | Greiner | Assay vessel (for luminescence) |
| cAMP-Glo™ Assay Kit | Promega | cAMP detection |
| Forskolin | Sigma-Aldrich | Adenylyl cyclase activator |
| Dopamine (Positive Control Agonist) | Sigma-Aldrich | Reference compound |
| Haloperidol (Positive Control Antagonist) | Tocris | Reference compound |
| 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl | N/A | Test Compound |
| IBMX | Sigma-Aldrich | Phosphodiesterase inhibitor |
Detailed Step-by-Step Protocol
This protocol is adapted for the cAMP-Glo™ Assay.
[12]1. Cell Plating:
- Culture HEK293-hD2R cells and seed into 384-well solid white plates at a density of 5,000 cells/well in 10 µL of DMEM + 10% FBS.
- Incubate overnight at 37°C, 5% CO₂.
- Compound Addition (Gi Antagonist Mode Example):
- Prepare 4X compound serial dilutions in assay buffer (e.g., HBSS containing 500 µM IBMX to prevent cAMP degradation).
- Add 5 µL of 4X compound or control (e.g., Haloperidol) to the wells.
- Add 5 µL of 4X agonist (Dopamine at its EC₈₀ concentration) mixed with 4X Forskolin (e.g., 3 µM final concentration). For agonist mode, omit forskolin and the reference antagonist.
- Incubate for 30 minutes at room temperature.
- Cell Lysis and cAMP Detection:
- Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
- Incubate for 15 minutes at room temperature.
- Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA).
- Incubate for 20 minutes at room temperature.
- Luminescence Reading:
- Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and generate a luminescent signal.
- Incubate for 10 minutes at room temperature.
- Read luminescence using a plate-reading luminometer.
- Data Analysis:
- The luminescent signal is inversely proportional to the cAMP concentration.
- Normalize the data: Set the signal from the forskolin-stimulated wells as 0% activity and the signal from non-stimulated (basal) wells as 100% inhibition.
- Plot the normalized data against the log concentration of the test compound and fit with a four-parameter logistic equation to determine IC₅₀ or EC₅₀.
Data Interpretation and Follow-Up Studies
The results from these two primary assays provide a foundational understanding of the compound's activity profile.
Example Data Summary Table:
| Assay Type | Target Pathway | Test Mode | Result (EC₅₀ / IC₅₀) |
| Calcium Flux | Gq | Agonist | > 30 µM |
| Calcium Flux | Gq | Antagonist (vs. Histamine) | 75 nM |
| cAMP Assay | Gi | Agonist | > 30 µM |
| cAMP Assay | Gi | Antagonist (vs. Dopamine) | 1.2 µM |
Interpretation of Example Data: The hypothetical data above suggests that this compound is a potent antagonist of the Gq-coupled H1 receptor and a moderately potent antagonist of the Gi-coupled D2 receptor. It shows no agonist activity in either pathway.
Recommended Follow-Up Studies:
-
Selectivity Profiling: Screen the compound against a broader panel of GPCRs to determine its selectivity.
-
Radioligand Binding Assays: To confirm direct binding to the identified target receptors and determine the binding affinity (Ki). Radioligand binding is considered the gold standard for quantifying the interaction between a ligand and a receptor. *[13][14][15] Orthogonal Functional Assays: Utilize alternative functional readouts, such as β-arrestin recruitment assays, to investigate potential ligand bias.
[16][17]By following this structured approach, researchers can efficiently and accurately characterize the in vitro pharmacology of novel compounds, paving the way for further development.
References
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Thomsen, W. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Walters, H. W., & Roth, B. L. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Functional GPCR Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
-
Baker, D. J., et al. (1987). Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists. Annals of the Rheumatic Diseases, 46(6), 425-430. Retrieved from [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-280. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved from [Link]
-
Burstein, E. S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(3), 171-183. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
Drube, S., et al. (2018). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacology Research & Perspectives, 6(2), e00388. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Investigative Ophthalmology & Visual Science. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Hiramoto, T., et al. (2006). alpha-1 Adrenergic receptors stimulation induces the proliferation of neural progenitor cells in vitro. Neuroscience Letters, 408(1), 25-28. Retrieved from [Link]
-
Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
-
Zeino, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Pharmaceuticals, 15(7), 861. Retrieved from [Link]
Sources
- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. innoprot.com [innoprot.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
- 13. multispaninc.com [multispaninc.com]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. innoprot.com [innoprot.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Solubilization of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the dissolution of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (HCl), a critical process for ensuring accuracy and reproducibility in preclinical research. Addressing the needs of researchers in pharmacology and drug development, this document outlines methodologies for preparing solutions for a range of applications, from initial in vitro screening to subsequent in vivo studies. The protocols are grounded in the physicochemical properties of heterocyclic amine salts and offer a systematic approach to solvent selection, stock solution preparation, and formulation for animal dosing.
Introduction: Understanding the Compound
The hydrochloride salt form is generally more amenable to dissolution in aqueous media compared to its free base form, which is a critical consideration for most biological assays.[1][3] The protonated amine group increases polarity, facilitating interaction with polar solvents like water.
Physicochemical & Handling Properties
A thorough understanding of the compound's properties is the first step in developing a sound dissolution strategy.
| Property | Value | Source & Remarks |
| Chemical Formula | C₈H₁₂ClNS | BLDpharm[4] |
| Molecular Weight | 189.71 g/mol | BLDpharm[4][5], Achmem[6] |
| Appearance | Solid (likely crystalline powder) | General knowledge of HCl salts. |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | BLDpharm[4][5] |
| Hazard Statements | H302, H315, H319, H335 | BLDpharm[4][5]. Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Safety Precautions | P261, P305+P351+P338 | BLDpharm[4][5]. Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Insight: The requirement for storage in an inert atmosphere at 2-8°C suggests potential sensitivity to moisture and/or temperature-induced degradation. It is imperative to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound, which can affect its stability and weighing accuracy.
Solubility Profile & Solvent Selection
While specific quantitative solubility data for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl is not widely published, data from the structurally related compound, 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, indicates solubility in Water, DMSO, and Methanol. This provides a logical starting point for solvent screening.
Recommended Solvents for Consideration:
-
Deionized Water (Sterile, for biologicals): As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility. This should always be the first solvent tested for preparing solutions for aqueous-based assays.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules. It is a common choice for preparing high-concentration stock solutions.
-
Ethanol (EtOH): A polar protic solvent that can be a suitable alternative or co-solvent.
The following diagram illustrates the decision-making process for solvent selection based on the experimental application.
Caption: Decision workflow for solvent and vehicle selection.
Protocols for Preparing Stock Solutions
Safety First: Always handle this compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
Protocol 4.1: Preparation of a 10 mM DMSO Stock Solution (for In Vitro Use)
This protocol is standard for creating a high-concentration stock for subsequent dilution into aqueous cell culture media or assay buffers.
Causality: DMSO is used due to its high solubilizing power, allowing for a concentrated stock that minimizes the volume of organic solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.
Methodology:
-
Pre-weigh Vial: Tare a sterile, amber glass vial or a microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully add the desired amount of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl to the tared vial. For example, weigh out 1.897 mg to prepare 1 mL of a 10 mM solution.
-
Add Solvent: Add the calculated volume of anhydrous, molecular biology grade DMSO. For 1.897 mg of the compound, add 1.0 mL of DMSO.
-
Promote Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If solids persist, gently warm the vial to 37°C for 5-10 minutes.
-
Brief sonication in a water bath can also be employed to break up aggregates and aid dissolution.
-
-
Verify & Store: Ensure the solution is clear and free of particulates. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 4.2: Preparation of an Aqueous Stock Solution (for In Vitro Use)
This protocol is preferred when the compound's solubility in the final assay buffer is sufficient and the use of organic co-solvents is undesirable.
Causality: Direct dissolution in an aqueous buffer eliminates concerns about solvent toxicity and its potential effects on protein structure or cell membranes. The pH of the buffer can be critical, as the compound is a salt of a weak base. A slightly acidic pH will favor the protonated, more soluble form.
Methodology:
-
Determine Required Concentration: Decide on the highest concentration needed for the experiment. It is recommended to perform a preliminary solubility test with a small amount of compound.
-
Weigh Compound: Weigh the required amount of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl into a sterile conical tube.
-
Add Buffer: Add the appropriate volume of sterile, cell culture grade water or a suitable buffer (e.g., Phosphate-Buffered Saline [PBS] pH 7.4, or a slightly acidic buffer like citrate buffer pH ~5-6).
-
Promote Dissolution: Vortex vigorously. Use gentle warming (37°C) or sonication if necessary.
-
Sterilization & Storage: If the solution was not prepared from sterile components, it must be sterile-filtered through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES or PVDF). Store at 2-8°C for short-term use or in aliquots at -20°C.
Protocols for Preparing In Vivo Formulations
Formulations for animal studies must be well-tolerated and ensure adequate drug exposure. The choice of vehicle is critical and depends on the route of administration.
Protocol 5.1: Formulation for Oral Gavage (PO) Administration
For oral dosing, a simple aqueous solution is ideal if solubility permits. If not, a suspension or a solubilizing vehicle is required.
Causality: The goal is to create a homogenous and stable preparation that can be accurately dosed. For poorly soluble compounds, vehicles containing co-solvents and surfactants are used to increase solubility and improve absorption. A common vehicle for preclinical oral studies is a mix of DMSO, PEG300, Tween-80, and saline.[7]
Example Formulation (Based on a common preclinical vehicle):
-
Initial Dissolution: Dissolve the required amount of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl in DMSO. The volume of DMSO should be 10% of the final total volume.
-
Add Co-solvents: To the DMSO solution, add PEG300 to constitute 40% of the final volume. Mix thoroughly.
-
Add Surfactant: Add Tween-80 to constitute 5% of the final volume. Mix until the solution is homogenous.
-
Add Aqueous Component: Slowly add saline (0.9% NaCl) to reach the final desired volume (this will be 45% of the total). Mix well.
-
Final Preparation: Ensure the final formulation is a clear solution. If precipitation occurs, the formulation is not suitable at that concentration. This vehicle must be prepared fresh daily.
Protocol 5.2: Formulation for Intravenous (IV) Administration
IV formulations demand that the compound be fully solubilized in a sterile, isotonic, and physiologically compatible vehicle to prevent precipitation in the bloodstream and minimize irritation.[1]
Causality: To prevent embolism, the compound must be completely in solution. Solubilizing agents like cyclodextrins are often used for compounds with limited aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, FDA-approved excipient for this purpose.
Example Formulation with Cyclodextrin:
-
Prepare Vehicle: Prepare a 20-30% (w/v) solution of SBE-β-CD in sterile saline or 5% dextrose in water (D5W).
-
Add Compound: Slowly add the weighed 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl to the cyclodextrin solution while vortexing or stirring.
-
Promote Dissolution: Gentle warming or sonication can be used to aid dissolution. The formation of an inclusion complex between the drug and cyclodextrin enhances solubility.
-
Sterilization: The final solution must be sterile-filtered through a 0.22 µm syringe filter.
-
Verification: The final formulation should be visually inspected for any particulates before administration.
The workflow for preparing these formulations is summarized below.
Caption: Step-wise preparation of in vivo formulations.
Trustworthiness and Self-Validation
Every protocol described herein incorporates self-validating checkpoints to ensure the integrity of the prepared solutions.
-
Visual Inspection: At every step, the solution must be visually inspected for clarity. The absence of particulates, cloudiness, or precipitation is the primary indicator of successful dissolution.
-
Concentration Verification: For pivotal studies, particularly for PK/PD modeling, it is best practice to verify the concentration of the final dosing solution analytically (e.g., via HPLC-UV).
-
pH Measurement: For aqueous preparations, measuring the final pH can provide insight into the compound's stability and solubility. A significant deviation from the expected pH may indicate degradation or incomplete dissolution.
-
Stability Assessment: When preparing a formulation for the first time, its short-term stability at room temperature or 2-8°C should be assessed by visual inspection over the intended period of use.
Conclusion
The successful dissolution of this compound is an achievable and critical prerequisite for its use in experimental settings. By starting with the most appropriate solvent system—aqueous buffers for direct use in sensitive biological assays and DMSO for high-concentration stocks—researchers can prepare solutions with confidence. For in vivo studies, the selection of a well-characterized vehicle tailored to the route of administration is essential for obtaining reliable and interpretable data. The protocols in this guide provide a robust framework, which should be combined with empirical solubility testing to ensure optimal results for this specific compound.
References
-
Thackaberry, C. (2015). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society. Retrieved from [Link]
-
Gade, S., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Dissolution Technologies. (2020). In Vitro Product Performance Testing of Oral Drug Products. Retrieved from [Link]
-
FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). PREPARATION OF 5,6,7,8-TETRAHYDRO-7-ARYL-3-METHYLISOXAZLO[4,5- b]AZEPIN-5(4H). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
AngeneChemical. (n.d.). ethyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate. Retrieved from [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride | C7H10ClNOS | CID 23435874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Cellular Characterization of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Introduction: A Strategic Approach to Characterizing Novel Bioactive Compounds
The compound 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride is a heterocyclic molecule belonging to the thienoazepine class. While the chemical structure is defined, its biological mechanism of action and cellular targets are not extensively documented in publicly available literature[1][2][3]. This application note, therefore, serves as a comprehensive guide for researchers to systematically characterize the cellular activities of this and other novel compounds. We present a tiered, multi-assay strategy designed to first establish a safe therapeutic window and then to identify and confirm its effects on major cell signaling pathways, with a particular focus on G-protein coupled receptors (GPCRs), one of the largest and most important drug target families[4][5].
This guide is built on the principles of robust assay design, providing detailed, step-by-step protocols that are both scientifically sound and practically applicable in a drug discovery setting. We will explain the causality behind experimental choices and outline how to build a self-validating system of experiments to ensure the generation of trustworthy and reproducible data.
Part 1: Foundational Analysis - Cytotoxicity Profiling
Before investigating the specific functional effects of a novel compound, it is crucial to determine its inherent cytotoxicity. This initial step establishes a concentration range where the compound does not cause significant cell death, ensuring that any observed functional effects in subsequent assays are not merely artifacts of cellular toxicity. We will describe two common and reliable methods: the MTT assay for assessing metabolic activity and the LDH release assay for measuring membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a 96-well flat-bottom plate with a chosen cell line (e.g., HEK293, CHO, or a cell line relevant to the intended therapeutic area) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in assay medium. A typical starting concentration for a novel compound might be 100 µM.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO or saline in assay medium). Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
LDH Release Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Advantages | High-throughput, reliable | Direct measure of cell lysis |
| Considerations | Can be affected by compounds that alter metabolism | Less sensitive to early apoptotic events |
Part 2: Primary Functional Screening - Unveiling GPCR Activity
With a non-toxic concentration range established, the next step is to screen for functional activity. Given that a large percentage of drugs target GPCRs, this is a logical and high-yield starting point.[8] GPCRs signal through various G-protein subtypes, primarily Gs, Gi, and Gq, which modulate the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[9]
Calcium Flux Assays for Gq-Coupled GPCRs
Many GPCRs, upon activation, couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[10] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[11][12]
Workflow for Calcium Flux Assay
Caption: Workflow for a calcium flux assay.
Protocol: Calcium Flux Assay
-
Cell Plating: Seed cells stably or transiently expressing a Gq-coupled receptor of interest (e.g., 5-HT2A) into a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well. Incubate overnight.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM) according to the manufacturer's protocol, often including probenecid to prevent dye extrusion.[13] Remove the growth medium and add 100 µL of the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 3X concentration of the test compound in assay buffer.
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.[14] Set the instrument to add 50 µL of the compound solution and immediately begin measuring fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 2-3 minutes.
-
Data Analysis: For agonist activity, determine the maximum fluorescence response and plot it against the compound concentration to calculate the EC50. For antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist's response to calculate the IC50.
cAMP Assays for Gs and Gi-Coupled GPCRs
GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[15] These changes in cAMP can be quantified using various methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[4][16]
Signaling Pathways for cAMP Modulation
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [P89327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 4. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Evaluating 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4][5] This document provides a detailed guide for the initial evaluation of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a novel small molecule, as a potential kinase inhibitor. While direct evidence of this specific compound's activity is emerging, its structural similarity to other thieno-based heterocyclic compounds known to exhibit kinase inhibitory effects suggests its potential as a therapeutic agent.[2][6][7] These protocols are designed to be a comprehensive starting point for researchers to assess its biochemical potency, cellular efficacy, and mechanism of action.
Introduction: The Rationale for Kinase Inhibition
Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, and interaction with other proteins. Given the central role of kinases in signal transduction, the development of inhibitors that can modulate their activity holds immense therapeutic promise.[2][4] The thieno[2,3-d]pyrimidine scaffold, structurally related to the compound of interest, has been identified in numerous potent kinase inhibitors, suggesting that the thieno-azepine core of this compound may also interact with the ATP-binding site of various kinases.[2][6][7]
Preliminary Characterization and Handling
Prior to biological evaluation, it is crucial to characterize the physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1799420-94-2 | [8] |
| Molecular Formula | C₈H₁₂ClNS | [8] |
| Molecular Weight | 189.71 g/mol | [9] |
| Purity | ≥99.0% (Recommended) | |
| Solubility | To be determined experimentally in relevant solvents (e.g., water, DMSO) | |
| Storage | 4°C | [9] |
Protocol 1: Stock Solution Preparation
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Rationale: A well-characterized, high-purity compound is essential for reproducible results. DMSO is a common solvent for small molecules in biological assays, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[10]
Workflow for Evaluating Kinase Inhibitory Potential
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound as a kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor discovery.
Phase 1: Biochemical Assays - Does it Inhibit a Kinase?
Biochemical assays are the first step to determine if the compound directly interacts with and inhibits the catalytic activity of a kinase in a cell-free system.[11]
Protocol 2: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ or similar)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is a universal product of kinase activity.[4]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Prepare solutions of the target kinase, substrate, and ATP at optimal concentrations as determined by initial titration experiments.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the compound dilutions.
-
Add the kinase and substrate to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.[12]
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[11]
-
Rationale: This assay directly measures the catalytic activity of the kinase and provides a quantitative measure of the compound's potency (IC50).[4] It is crucial for initial screening and for understanding the structure-activity relationship of a series of compounds.
Phase 2: Cell-Based Assays - Does it Work in a Cellular Context?
While biochemical assays are informative, they do not account for factors such as cell permeability, intracellular ATP concentrations, or metabolic degradation of the compound.[10][13] Cell-based assays are therefore a critical next step.[3][14][15]
Protocol 3: Cell Proliferation Assay (e.g., MTT or WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
-
Assay Procedure:
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Rationale: This assay provides a broader understanding of the compound's effect on cellular signaling pathways that regulate cell proliferation and survival.[13] A significant reduction in cell proliferation suggests that the compound is cell-permeable and active within the cell.
Protocol 4: Western Blot for Target Phosphorylation
This technique is used to assess the phosphorylation status of the target kinase or its direct downstream substrates within the cell, providing direct evidence of target engagement.[3][10]
-
Cell Treatment and Lysis:
-
Treat cells with the compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-specific antibodies).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.[10]
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
Rationale: A decrease in the phosphorylation of the target protein upon treatment with the compound provides strong evidence that the compound is inhibiting the kinase's activity within the cell.[13] This is a crucial experiment to link the observed cellular phenotype (e.g., decreased proliferation) to the inhibition of the specific target.
Phase 3: Elucidating the Mechanism of Action
Once on-target activity is confirmed, further experiments can be conducted to understand the broader impact on cellular signaling.
Caption: A potential mechanism of action for the compound.
Protocol 5: Downstream Signaling Pathway Analysis
This involves performing Western blots for key proteins downstream of the target kinase to see if their activation state is also affected.
-
Follow the Western blot protocol as described in Protocol 4.
-
In addition to the primary target, use antibodies against phosphorylated and total forms of key downstream signaling molecules (e.g., p-Akt/Akt, p-ERK/ERK).
-
Analyze the changes in the phosphorylation of these downstream proteins in response to compound treatment.
Rationale: If the compound is a specific inhibitor of an upstream kinase, the phosphorylation and activation of its downstream effectors should also be diminished. This provides further validation of the on-target effect and helps to map the signaling pathway being inhibited.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a kinase inhibitor. Positive results from these assays would warrant further studies, including:
-
Kinome-wide selectivity profiling: To assess the specificity of the compound against a broad panel of kinases.[11][16]
-
Mechanism of inhibition studies: To determine if the compound is an ATP-competitive, non-competitive, or allosteric inhibitor.
-
In vivo efficacy studies: To evaluate the compound's anti-tumor activity in animal models.
By systematically applying these protocols, researchers can effectively characterize the potential of this novel thieno-azepine derivative as a valuable lead compound in the drug discovery pipeline.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
ResearchGate. (2015, September 25). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
-
RSC Publishing. (2021, December 22). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Retrieved from [Link]
-
ResearchGate. (2015, September 25). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
Sources
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. news-medical.net [news-medical.net]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 9. achmem.com [achmem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for CNS Activity Screening of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Introduction: Unveiling the Neurological Potential of Thienoazepines
The thienoazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The fusion of a thiophene ring with an azepine core creates a unique three-dimensional structure capable of interacting with various biological targets within the Central Nervous System (CNS). This structural class has been explored for antipsychotic, antidepressant, and anxiolytic properties, often attributed to its interaction with key neurotransmitter systems. The compound of interest, 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (hereafter referred to as Compound X), represents a novel analogue with unexplored CNS activity.
These application notes provide a comprehensive guide for the initial CNS activity screening of Compound X. The described protocols are designed to be a self-validating system, progressing from broad phenotypic assessments in vivo to more specific in vitro target engagement assays. This tiered approach allows for a cost-effective and scientifically rigorous evaluation of the compound's potential as a CNS-active agent. The causality behind each experimental choice is explained to provide researchers with a clear understanding of the screening cascade.
A Tiered Strategy for CNS Activity Profiling
A logical and efficient screening cascade is paramount in early-stage drug discovery. The proposed workflow for Compound X begins with an assessment of its ability to cross the blood-brain barrier, followed by a battery of behavioral tests in rodents to identify its overarching effects on CNS function. Positive hits from these phenotypic screens will then be followed up with in vitro receptor binding assays to elucidate potential mechanisms of action.
Figure 1: A tiered experimental workflow for the CNS activity screening of Compound X.
Part 1: In Vitro Blood-Brain Barrier Permeability Assay
Prior to any in vivo behavioral testing, it is crucial to determine if Compound X can penetrate the CNS. The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] In vitro models of the BBB are widely used for the initial stages of novel drug development.[2]
Protocol: In Vitro BBB Permeability Assay
This protocol utilizes a well-established in vitro model employing a co-culture of endothelial cells and astrocytes to mimic the BBB.
-
Cell Culture:
-
Culture primary rat brain endothelial cells on the apical side of a Transwell® insert.
-
Culture primary rat astrocytes on the basal side of the Transwell® plate.
-
Maintain the co-culture for 3-4 days to allow for the formation of a tight monolayer, as confirmed by Trans-endothelial electrical resistance (TEER) measurements.
-
-
Permeability Assessment:
-
Add Compound X (at a final concentration of 10 µM) to the apical (blood) side of the Transwell® insert.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (brain) side.
-
Analyze the concentration of Compound X in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Part 2: In Vivo Behavioral Screening
Assuming Compound X demonstrates sufficient BBB permeability, the next stage involves a battery of behavioral tests in mice to characterize its overall CNS effects. These tests are designed to assess locomotor activity, anxiety-like behavior, and potential antidepressant effects.[3][4]
Locomotor Activity Test
This test is a fundamental component of CNS drug screening, used to evaluate the stimulant or depressant effects of a compound on general motor activity.[5]
-
Animal Acclimation:
-
Individually house male ICR mice (20-25 g) in the testing room for at least 60 minutes prior to the experiment to allow for acclimation.[6]
-
-
Compound Administration:
-
Administer Compound X intraperitoneally (i.p.) at three different doses (e.g., 1, 5, and 10 mg/kg).
-
A vehicle control group (e.g., saline or 0.5% DMSO in saline) and a positive control group (e.g., caffeine for stimulant effects or diazepam for depressant effects) should be included.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the data in 5-minute time bins to observe the onset and duration of the compound's effect.
-
Compare the total locomotor activity of the compound-treated groups to the vehicle control group using a one-way ANOVA followed by a Dunnett's post-hoc test.
-
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | 3500 ± 250 | 150 ± 20 |
| Compound X | 1 | 3300 ± 300 | 140 ± 25 |
| Compound X | 5 | 2000 ± 200 | 80 ± 15 |
| Compound X | 10 | 1000 ± 150 | 40 ± 10 |
| Diazepam | 2 | 1200 ± 180 | 50 ± 12 |
Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[8][9] The test is based on the natural aversion of rodents to open and elevated spaces.[10]
-
Apparatus:
-
The maze consists of two open arms and two closed arms, elevated from the floor.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.[10]
-
Administer Compound X (i.p.) at the same doses as the locomotor activity test 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.[9]
-
Allow the mouse to explore the maze for 5 minutes.[11]
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data from the compound-treated groups to the vehicle control group using a one-way ANOVA.
-
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | - | 25 ± 5 | 30 ± 6 |
| Compound X | 1 | 28 ± 6 | 32 ± 7 |
| Compound X | 5 | 45 ± 7 | 50 ± 8 |
| Compound X | 10 | 55 ± 8 | 60 ± 9 |
| Diazepam | 1 | 60 ± 9 | 65 ± 10 |
Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Forced Swim Test (FST)
The FST is a rodent behavioral test used for the evaluation of antidepressant drugs and the screening of new compounds for antidepressant-like activity.[12][13] The test is based on the principle that when placed in an inescapable situation, animals will eventually cease escape-oriented behaviors and become immobile.[13]
-
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[13]
-
-
Procedure:
-
Administer Compound X (i.p.) at the selected doses 60 minutes, 30 minutes, and 15 minutes before the test.
-
Place the mouse in the water-filled cylinder for a 6-minute session.[13]
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[14]
-
Compare the data from the compound-treated groups to the vehicle control group using a one-way ANOVA.
-
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | 180 ± 15 |
| Compound X | 1 | 170 ± 20 |
| Compound X | 5 | 120 ± 12* |
| Compound X | 10 | 90 ± 10 |
| Fluoxetine | 20 | 80 ± 9 |
Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Part 3: In Vitro Receptor Binding Assays
Based on the behavioral phenotype observed in the in vivo screens, a panel of in vitro receptor binding assays can be employed to identify potential molecular targets of Compound X. For instance, if Compound X exhibits sedative and anxiolytic properties, it would be prudent to investigate its interaction with GABA-A receptors. If it shows antidepressant-like activity, serotonin (5-HT) and dopamine (D) receptors would be relevant targets.[15][16]
Sources
- 1. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cns stimulants and depressants screening models | PPTX [slideshare.net]
- 4. Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. va.gov [va.gov]
- 7. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 8. Elevated plus maze protocol [protocols.io]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes & Protocols: Experimental Use of Thienoazepines in Neurological Disorder Models
Section 1: Foundational Principles of Thienoazepines in Neuropharmacology
Thienoazepines are a class of heterocyclic compounds characterized by a thiophene ring fused to an azepine ring. This chemical scaffold has proven to be a versatile foundation for developing centrally active therapeutic agents. The most prominent member of this class is Olanzapine, a cornerstone atypical antipsychotic used in the treatment of schizophrenia.[1][2] The therapeutic efficacy of thienoazepines stems from their complex pharmacology, primarily their ability to modulate multiple neurotransmitter systems simultaneously.[3]
This guide provides an in-depth examination of the experimental methodologies used to characterize and validate the therapeutic potential of thienoazepine derivatives in preclinical models of neurological disorders, with a primary focus on schizophrenia and an emerging application in Alzheimer's disease. We will move beyond simple procedural lists to explain the causal logic behind experimental design, ensuring each protocol serves as a self-validating system for robust and reproducible data generation.
Core Mechanism of Action: Multi-Receptor Targeting
The antipsychotic effect of first-generation thienoazepines like Olanzapine is principally attributed to a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3]
-
Dopamine D2 Receptor Antagonism : Blockade of D2 receptors in the brain's mesolimbic pathway is thought to directly reduce the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3]
-
Serotonin 5-HT2A Receptor Antagonism : This is a defining characteristic of atypical antipsychotics. Antagonism of 5-HT2A receptors can increase dopamine release in other brain regions, such as the prefrontal cortex, which may help alleviate "negative" and cognitive symptoms. This mechanism also contributes to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3]
Beyond this primary axis, many thienoazepines interact with a wide array of other receptors, including other dopamine and serotonin subtypes, as well as muscarinic, histaminergic, and adrenergic receptors, which contributes to their overall efficacy and side-effect profiles.[1]
Emerging Mechanisms in Neurodegeneration
Recent research has expanded the therapeutic hypothesis for novel thienoazepine derivatives beyond psychiatric disorders. In the context of Alzheimer's disease (AD), new chemical hybrids are being designed to function as multi-target-directed ligands.[4][5] These compounds aim to address the complex pathology of AD through mechanisms such as:
-
Cholinesterase Inhibition : By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these novel derivatives increase the availability of the neurotransmitter acetylcholine, a strategy central to current AD therapies.[4][6]
-
Modulation of Amyloid-β (Aβ) Aggregation : Some thienopyrimidine derivatives have demonstrated an ability to inhibit the accumulation of Aβ plaques, a key pathological hallmark of AD.[7]
-
Anti-inflammatory and Antioxidant Effects : By targeting pathways like Wnt/β-catenin and reducing oxidative stress, these compounds may offer neuroprotective benefits.[4][8]
Thienoazepine Primary Signaling Pathways
Caption: Core signaling pathways for thienoazepines in different neurological models.
Section 2: In Vitro Characterization Protocols
Before proceeding to costly and complex in vivo studies, a robust in vitro characterization is essential to confirm target engagement and functional activity of the test compound.
Protocol 1: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay
Rationale: This assay quantifies the affinity of a thienoazepine derivative for its primary molecular targets. A high affinity (low Ki value) is often a prerequisite for in vivo efficacy. This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to receptors in a membrane preparation.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors.
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (for D2) or Mianserin (for 5-HT2A) at high concentration (e.g., 10 µM).
-
Test compound (thienoazepine derivative) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration near its Kd, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific control instead of the test compound.
-
Initiate the reaction by adding 50 µL of the receptor membrane preparation (typically 10-20 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of the test compound. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: For novel thienoazepines designed for Alzheimer's disease, quantifying AChE inhibition is a primary screen. This colorimetric assay measures the activity of AChE by detecting the product of a reaction it catalyzes.[4]
Materials:
-
AChE enzyme solution (from electric eel or human recombinant).
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Test compound (thienoazepine derivative) at various concentrations.
-
Positive control: Donepezil.
-
96-well microplate and a plate reader (412 nm).
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilution (or Donepezil for positive control, or buffer for 100% activity).
-
Add 20 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI substrate.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition relative to the control without inhibitor.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Olanzapine | Dopamine D2 | ~1-5 | ~10-30 (Antagonist) |
| Serotonin 5-HT2A | ~2-10 | ~5-20 (Antagonist) | |
| Novel Thieno-oxazepine 15 | BChE | - | 700[4] |
| Novel Thienopyrimidine 10b | AChE | - | 0.124[7] |
| BChE | - | 0.379[7] | |
| Note: Values are approximate and can vary based on specific assay conditions. |
Section 3: In Vivo Models for Schizophrenia
Animal models are indispensable for evaluating the systemic effects of thienoazepines on complex behaviors relevant to psychiatric disorders.[9][10] The validity of these models rests on their ability to replicate specific endophenotypes of the human condition.[11]
Protocol 3: NMDA Receptor Antagonist-Induced Hyperactivity
Rationale: Non-competitive NMDA receptor antagonists like MK-801 induce a hyperlocomotor state in rodents that is reliably reversed by clinically effective antipsychotics.[1][12][13] This model is widely used to screen for potential efficacy against the positive symptoms of schizophrenia.
Materials:
-
Adult male C57BL/6 mice or Sprague-Dawley rats.
-
Test compound (thienoazepine derivative).
-
Vehicle control (e.g., saline, 0.5% methylcellulose).
-
MK-801 (Dizocilpine).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. Place each animal in an open-field chamber for 30-60 minutes to allow for habituation to the novel environment. This step is critical to ensure that the measured activity is drug-induced and not a response to novelty.
-
Pre-treatment: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p., or oral gavage, p.o.). The timing of pre-treatment depends on the known pharmacokinetics of the compound (typically 30-60 minutes for i.p.).
-
Induction of Hyperactivity: Administer a psychostimulant dose of MK-801 (e.g., 0.1-0.3 mg/kg, i.p.).
-
Data Acquisition: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total activity of the group treated with MK-801 + Vehicle to the group treated with MK-801 + Test Compound. A significant reduction in locomotion indicates potential antipsychotic-like efficacy.
In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo testing of thienoazepine compounds.
Section 4: In Vivo Models for Alzheimer's Disease
For Alzheimer's, the focus shifts from locomotor activity to cognitive function. Models often involve inducing a memory deficit that the test compound is expected to reverse.[4]
Protocol 4: Morris Water Maze (MWM) for Spatial Learning and Memory
Rationale: The MWM is a gold-standard behavioral assay for assessing spatial learning and reference memory, cognitive domains that are severely impacted in Alzheimer's disease.[1] It is particularly useful in models where cognitive deficits are induced, for example, by chronic administration of aluminum chloride (AlCl₃) or by using transgenic mouse models.[4]
Materials:
-
A circular pool (1.5-2.0 m diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged ~1 cm below the water surface.
-
Visual cues placed around the pool room.
-
A video tracking system to record the animal's swim path.
-
Animal model of AD (e.g., AlCl₃-treated rats).
-
Test compound (novel thienoazepine derivative) and vehicle.
Procedure:
-
Drug Administration: Begin daily administration of the test compound or vehicle to the animals according to the study design. This often occurs for several weeks alongside or after the induction of the AD-like pathology.
-
Acquisition Phase (Learning - 4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the pool facing the wall from one of four quasi-random start positions.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal finds the platform, allow it to remain there for 15-20 seconds. If it fails, gently guide it to the platform.
-
Record the time taken to find the platform (escape latency) and the path length. A decrease in escape latency over the days indicates learning.
-
-
Probe Trial (Memory - Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location.
-
-
Data Analysis:
-
Learning: Compare the learning curves (escape latency vs. day) between the vehicle-treated AD model group and the compound-treated AD model group. A significantly faster learning curve in the treated group suggests cognitive enhancement.
-
Memory: In the probe trial, a significantly greater time spent in the target quadrant by the treated group compared to the vehicle group indicates improved memory consolidation.
-
Section 5: Data Interpretation and Validation
-
In Vitro-In Vivo Correlation: A key aspect of drug development is establishing a correlation between in vitro potency (e.g., Ki at D2 receptor) and in vivo efficacy (e.g., dose required to reduce hyperactivity). A lack of correlation may suggest poor bioavailability, rapid metabolism, or engagement of alternative mechanisms.
-
Behavioral Specificity: It is crucial to ensure that the observed effects in behavioral models are specific and not due to sedation or motor impairment. For example, a compound that reduces hyperactivity should be tested in a rotarod assay to rule out motor coordination deficits.
-
Multi-Target Effects: For novel compounds designed for AD, it is important to dissect the contribution of each mechanism (e.g., AChE inhibition vs. anti-inflammatory effects) to the observed cognitive improvement. This may require using specific inhibitors or cellular models to isolate pathways.
References
-
5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. (2023-03-17). ibidi. [Link]
-
Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease: In Vivo, In Vitro, Histopathological, and Docking Studies. (2025-08-17). National Center for Biotechnology Information. [Link]
-
Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia. MDPI. [Link]
-
Animal model of schizophrenia. Wikipedia. [Link]
-
Animal models of schizophrenia. (2000-07-01). American Journal of Psychiatry. [Link]
-
Improved Scalability of Neuron-Based Phenotypic Screening Assays for Therapeutic Discovery in Neuropsychiatric Disorders. National Center for Biotechnology Information. [Link]
-
Animal models of schizophrenia. (2011-03-12). British Journal of Pharmacology. [Link]
-
Synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines. (1974-06-01). Journal of Medicinal Chemistry. [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. American College of Neuropsychopharmacology. [Link]
-
Effect of Haloperidol and Olanzapine on Hippocampal Cells' Proliferation in Animal Model of Schizophrenia. (2022-09-02). MDPI. [Link]
-
An Overview of Animal Models Related to Schizophrenia. (2016-06-30). National Center for Biotechnology Information. [Link]
-
Second-generation antipsychotic olanzapine attenuates behavioral and prefrontal cortex synaptic plasticity deficits in a neurodevelopmental schizophrenia-related rat model. (2022-09-22). PubMed. [Link]
-
Cell death assays for neurodegenerative disease drug discovery. National Center for Biotechnology Information. [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. (2021-01-01). Springer Nature. [Link]
-
Olanzapine (Zyprexa):characteristics of a new antipsychotic. (1997-11-01). PubMed. [Link]
-
Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. (2014-06-26). JoVE. [Link]
-
From bench to brain: novel thieno-oxazine hybrids as potent pleiotropic anti-Alzheimer's agents with in vivo/in vitro validation and in silico insights. National Center for Biotechnology Information. [Link]
-
In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). (1999-09-01). PubMed. [Link]
-
Design, synthesis, and biological evaluation of thienopyrimidine and thienotriazine derivatives as multitarget anti-Alzheimer agents. (2022-06-24). PubMed. [Link]
-
Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. (2025-11-12). Scilit. [Link]
-
Ensuing New Derivatives in Developing Therapeutics for Alzheimer's Disease. ResearchGate. [Link]
-
Actions of dopamine and dopaminergic drugs on cloned serotonin receptors expressed in Xenopus oocytes. PubMed Central. [Link]
-
Animal Models of Neurological Disorders. (2012-07-01). National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
-
Natural Compounds for the Management of Parkinson's Disease and Attention-Deficit/Hyperactivity Disorder. (2018-11-22). National Institutes of Health. [Link]
-
Rho as a Target to Promote Repair: Translation to Clinical Studies With Cethrin. PubMed. [Link]
-
Marine-Derived Natural Compounds for the Treatment of Parkinson's Disease. (2021-09-24). MDPI. [Link]
-
Special Issue : Animal Models of Neurological Disorders: Where Are We Now? MDPI. [Link]
-
Neuronal Signaling. QIAGEN. [Link]
-
Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet. National Center for Biotechnology Information. [Link]
-
Synthesis and pharmacological evaluation of novel thienopyrimidine and triazolothienopyrimidine derivatives. (2025-08-05). ResearchGate. [Link]
-
Current Drugs and Potential Future Neuroprotective Compounds for Parkinson's Disease. PubMed Central. [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2021-04-20). Frontiers. [Link]
-
TNF signaling inhibition in the CNS: implications for normal brain function and neurodegenerative disease. PubMed Central. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022-09-20). MDPI. [Link]
-
Animal Models of Neurodegenerative Diseases. (2018-02-01). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Briefland. [Link]
-
Editorial: The role of retinoic acid signaling in maintenance and regeneration of the CNS: from mechanisms to therapeutic targeting. (2024-11-04). PubMed Central. [Link]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (2022-11-25). MDPI. [Link]
-
Mechanisms of action of new antiepileptic drugs. (1997-04-01). PubMed. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed Central. [Link]
-
Dopamine agonists (pramipexole, ropinirole, rotigotine). (2025-05-28). Parkinson's UK. [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Briefland. [Link]
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022-07-01). PubMed. [Link]
-
Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. (2023-08-25). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Olanzapine (Zyprexa):characteristics of a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer’s Disease: In Vivo, In Vitro, Histopathological, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Design, synthesis, and biological evaluation of thienopyrimidine and thienotriazine derivatives as multitarget anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From bench to brain: novel thieno-oxazine hybrids as potent pleiotropic anti-Alzheimer’s agents with in vivo/in vitro validation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 10. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for GPCR Antagonists Using 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Abstract
This application note provides a comprehensive framework and detailed protocols for utilizing 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride in a high-throughput screening (HTS) campaign to identify novel antagonists for G-protein coupled receptors (GPCRs). Due to the prevalence of the azepine scaffold in centrally active agents, we present a validated biochemical radioligand binding assay targeting the human Dopamine D2 receptor as a representative model system. The methodologies detailed herein encompass assay development, a robust validation process using the Z'-factor statistic, a step-by-step HTS protocol, and guidelines for data analysis and hit confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient screening cascade for novel chemical entities targeting GPCRs.
Introduction: The Scientific Rationale
G-protein coupled receptors (GPCRs) represent one of the most successful target families for therapeutic drugs, implicated in a vast array of physiological processes and diseases.[1][2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[4][5]
The compound this compound (CAS No. 1799420-94-2) is a novel heterocyclic molecule containing a thienoazepine core.[6][7][8] This structural motif is of significant interest in medicinal chemistry, with related compounds showing activity at various CNS targets.[9][10] Given its structure, a logical starting point for characterization is to screen it against prominent GPCRs, such as the dopamine receptors.
This guide details a competitive radioligand binding assay, a gold-standard biochemical method for HTS campaigns targeting GPCRs.[4][11] This assay format directly measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from the receptor's binding pocket, providing a direct measure of target engagement.
Assay Principle: Competitive Radioligand Binding
The assay operates on the principle of competition. A constant, known concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone for the D2 receptor) is incubated with a membrane preparation containing the target receptor. In the absence of a competing compound, the radioligand binds to the receptor, generating a maximum signal. When a test compound like this compound is introduced, it competes for the same binding site. An effective competitor will displace the radioligand, resulting in a decrease in the measured radioactive signal. The degree of signal reduction is proportional to the affinity and concentration of the test compound.
Figure 1: Competitive binding assay principle.
HTS Workflow: From Development to Hit Confirmation
A successful HTS campaign is a systematic process. It begins with careful assay development and validation to ensure the screen is robust and reliable, followed by the primary screen, and finally, a cascade of confirmatory and secondary assays to validate initial hits.[12][13]
Sources
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 3. mdpi.com [mdpi.com]
- 4. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 7. achmem.com [achmem.com]
- 8. This compound [P89327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. htsc.wustl.edu [htsc.wustl.edu]
Analytical methods for quantifying 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride in samples
Application Note: Quantitative Analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a thieno[2,3-c]azepine core structure.[1][2] As with many novel chemical entities in pharmaceutical research and development, establishing robust and reliable analytical methods for its quantification is a foundational requirement. Accurate measurement of this analyte is critical for various stages of the drug development lifecycle, including pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of this compound in diverse sample matrices. We will explore methodologies grounded in High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis, and extend the discussion to high-sensitivity techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications.
The protocols detailed herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[3][4] This ensures that the methods are not only scientifically sound but also meet global regulatory expectations for data integrity and reliability.[3][5]
Analyte Physicochemical Properties & Structural Insights
A thorough understanding of the analyte's properties is the first principle of method development.
-
Chemical Name: this compound
-
Molecular Formula: C₈H₁₁NS·HCl[1]
-
Molecular Weight: 189.71 g/mol [1]
-
Structure:
Key Analytical Considerations:
-
Polarity & Ionization: The hydrochloride salt form suggests good solubility in aqueous and polar organic solvents, making it highly suitable for reversed-phase HPLC. The secondary amine in the azepine ring is a primary site for protonation, making the molecule amenable to positive ion mode electrospray ionization (ESI+) in LC-MS/MS.
-
Chromophore: The thiophene ring contains a conjugated system that absorbs UV radiation, providing a basis for quantification using a UV detector in HPLC. A full UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Volatility: As a salt, the compound has low volatility, making Gas Chromatography (GC) a less direct approach unless the free base is extracted or derivatized.[6][7]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is the preferred method for quantifying the analyte in bulk drug substances and pharmaceutical formulations due to its robustness, precision, and cost-effectiveness.[8][9]
Causality in Method Design: Why These Parameters?
-
Column Choice (C18): A C18 (octadecylsilane) column is selected as the stationary phase due to its versatility and strong retention of moderately polar to nonpolar compounds via hydrophobic interactions. The thieno-azepine core has sufficient nonpolar character for effective retention on a C18 phase.
-
Mobile Phase (Buffered Acetonitrile/Water): A mixture of acetonitrile and water provides the necessary elution strength. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of a buffer, such as ammonium acetate or formate, is crucial. It controls the pH of the mobile phase, ensuring a consistent ionization state of the analyte (protonated amine), which leads to sharp, symmetrical peak shapes and reproducible retention times.
-
Detection Wavelength (λmax): Setting the detector at the wavelength of maximum absorbance provides the highest sensitivity and minimizes interference from excipients that may absorb at other wavelengths.
Protocol: HPLC-UV Quantification of API
Objective: To quantify this compound in a bulk powder sample.
Instrumentation & Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance, volumetric flasks, pipettes
-
Reference Standard: this compound (≥99% purity)
-
HPLC-grade acetonitrile, water, and ammonium acetate
Procedure:
-
Mobile Phase Preparation (70:30 v/v Acetonitrile:Buffer):
-
Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount in HPLC-grade water. Adjust pH to 4.5 with formic acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix 700 mL of acetonitrile with 300 mL of the prepared buffer. Degas the final mobile phase using sonication or helium sparging.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (Test Solution):
-
Accurately weigh approximately 10 mg of the bulk drug sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute this solution as necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:10 mM Ammonium Acetate (pH 4.5) (70:30 v/v) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detector UV at λmax (approx. 230-240 nm, to be determined) | Run Time | 10 minutes |
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Perform six replicate injections of a mid-level calibration standard for system suitability.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the test sample solutions in triplicate.
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Calculate the concentration of the analyte in the test samples using the regression equation.
-
LC-MS/MS Method for Bioanalysis
For quantifying the analyte in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[10] This technique is essential for pharmacokinetic and toxicological studies where analyte concentrations are typically very low.
Rationale for Method Parameters
-
Sample Preparation (SPE): Biological samples contain numerous interferences (proteins, salts, lipids) that must be removed.[11] Solid-Phase Extraction (SPE) is a highly effective technique that provides excellent cleanup and allows for pre-concentration of the analyte, thereby increasing sensitivity.[11] A mixed-mode cation exchange SPE cartridge would be ideal, as it can retain the protonated amine of the analyte while allowing neutral and anionic interferences to be washed away.
-
Ionization (ESI+): Electrospray Ionization (ESI) in positive mode is chosen because the secondary amine in the azepine ring is easily protonated to form a stable positive ion ([M+H]⁺), which is a prerequisite for MS analysis.
-
Detection (MRM): Multiple Reaction Monitoring (MRM) is a tandem MS technique that provides exceptional selectivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and only a specific, characteristic product ion is monitored. This "precursor -> product" transition is unique to the analyte, effectively filtering out all other co-eluting compounds.[12]
Protocol: LC-MS/MS Quantification in Human Plasma
Objective: To determine the concentration of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine in spiked human plasma.
Instrumentation & Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC and 6470 TQ)[10]
-
Mixed-mode cation exchange SPE cartridges
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
Procedure:
-
LC & MS Conditions:
Parameter Recommended Setting LC Column UPLC C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate Flow Rate 0.4 mL/min Injection Vol. 5 µL MS Ionization Mode ESI Positive (ESI+) MRM Transition To be determined empirically Precursor Ion [M+H]⁺ = 154.1 m/z (for the free base C₈H₁₁NS) Product Ion(s) Requires direct infusion and fragmentation studies | Dwell Time | 100 ms |
-
Sample Preparation Workflow:
-
Diagram of Sample Preparation Workflow
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
-
-
Calibration and QC Sample Preparation:
-
Prepare a stock solution of the analyte and the IS in methanol.
-
Spike blank plasma with known amounts of the analyte to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
Process these standards and QC samples alongside the unknown samples using the SPE protocol.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a weighted (1/x²) linear regression curve of the peak area ratio versus concentration.
-
Quantify the unknown samples from the calibration curve. The results for QC samples must fall within ±15% of their nominal value (±20% at the lower limit of quantification).
-
Method Validation: The Cornerstone of Trustworthiness
Any analytical method intended for regulatory submission or critical decision-making must be validated to prove it is fit for purpose.[13][14] The validation should be conducted according to ICH Q2(R2) guidelines.[4]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants. | No significant interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity analysis (DAD) should pass. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0% for API. For bioanalysis, within ±15% of nominal. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. For bioanalysis, %RSD ≤ 15%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | S/N ≥ 10. Accuracy and precision criteria must be met. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition, flow rate). | System suitability parameters remain within limits; results are not significantly affected. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | %RSD of replicate injections < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
General Analytical Workflow Visualization
Caption: A generalized workflow for quantitative analytical testing.
Conclusion
This application note provides detailed, scientifically-grounded protocols for the quantification of this compound. The HPLC-UV method is robust and suitable for quality control of bulk substances and formulations. The LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications. Both methods are designed with regulatory compliance in mind, emphasizing the importance of systematic method validation based on ICH guidelines. By explaining the causality behind experimental choices, these protocols empower researchers and scientists to implement and adapt these methods with confidence, ensuring data of the highest integrity.
References
- AMSbiopharma. (2025, July 22).
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- SciSpace. Sample preparation for polar metabolites in bioanalysis.
- Lab Manager. (2025, August 13).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF.
- Royal Society of Chemistry. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst.
- PubMed Central. (2023, August 16). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS.
- International Journal of Innovative Science and Research Technology.
- Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.
- ResearchGate. (2025, August 5). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- Agilent Technologies, Inc. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- PREPARATION OF 5,6,7,8-TETRAHYDRO-7-ARYL-3-METHYLISOXAZLO[4,5- b]AZEPIN-5(4H).
- YouTube. (2025, August 4). How Is GC-MS Used In Drug Testing? - Chemistry For Everyone.
- National Institutes of Health. (2024, July 5).
- Achmem. This compound.
- ChemUniverse. This compound.
- Synthesis of novel 5,6,7,8-tetrahydro-4H-thieno[2,3-b][l,4]-diazepine deriv
- ResearchGate. PREPARATION OF 5,6,7,8-TETRAHYDRO-7-ARYL-3-METHYLlSOXAZOLO[4,S b]AZEPIN-5(4H)-ONES.
- ResearchGate. (2025, August 5).
- PMC - NIH.
- ResearchGate. (2025, August 6).
- PMC - NIH.
- PubMed. (2019, July 19).
- Semantic Scholar.
- Scirp.org. (2015).
- CymitQuimica. 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine.
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [P89327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. youtube.com [youtube.com]
- 8. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ijisrt.com [ijisrt.com]
- 12. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. database.ich.org [database.ich.org]
Application Notes and Protocols for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
This compound is a heterocyclic compound belonging to the thienoazepine class. The thienoazepine scaffold is of interest in medicinal chemistry due to its structural relationship to other pharmacologically active agents. Azepine derivatives, in general, are recognized for their diverse therapeutic potential.[1][2] While the specific biological profile of this particular hydrochloride salt is not extensively documented in publicly available literature, related structures have been investigated for activities including potential antineoplastic and antipsychotic effects.[3][4]
This document serves as a comprehensive guide for the safe handling, storage, and use of this compound in a laboratory setting. Given that this is a research compound, adherence to rigorous safety protocols is paramount to ensure both the integrity of the experimental results and the safety of the personnel. The following protocols and guidelines are based on the known chemical properties of this compound, general best practices for handling powdered active pharmaceutical ingredients (APIs), and data from structurally similar molecules.[5][6][7]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its proper handling and use.
| Property | Value | Source |
| CAS Number | 1799420-94-2 | [8][9] |
| Molecular Formula | C₈H₁₁NS · HCl | [8][9] |
| Molecular Weight | 189.71 g/mol | [8][9] |
| Appearance | Solid, likely a crystalline powder. Color may vary from light yellow to brown. | Inferred from similar compounds |
| Solubility | While specific data is not available, hydrochloride salts of similar heterocyclic amines are often soluble in polar protic solvents such as methanol and water, and may have some solubility in DMSO and ethanol. | Inferred from similar compounds |
| Purity | Typically >98% (as specified by supplier) | [9] |
Storage and Stability
Proper storage is critical to maintain the chemical integrity and purity of this compound. The compound is expected to be sensitive to light, moisture, and potentially air.
Recommended Storage Conditions:
-
Temperature: 2-8°C.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Light: Keep in a dark place.[8] Use amber vials or wrap containers in aluminum foil.[10]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[3]
Causality Behind Storage Recommendations:
-
Low Temperature (2-8°C): Refrigeration slows down the rate of potential degradation reactions, extending the shelf-life of the compound.
-
Inert Atmosphere: Many complex organic molecules can be susceptible to oxidation. Storing under an inert gas displaces oxygen, preventing oxidative degradation.
-
Protection from Light: Photodegradation can occur when molecules absorb energy from light, leading to the formation of impurities.[10] Using amber containers or foil blocks the UV and visible light that can initiate these reactions.
-
Protection from Moisture (Hygroscopicity): Hydrochloride salts of amines are often hygroscopic, meaning they can absorb moisture from the air.[11] This can lead to the physical clumping of the powder, making it difficult to handle and weigh accurately. More critically, the presence of water can hydrolyze the compound or catalyze other degradation pathways. A tightly sealed container in a dry environment is essential.
Safety and Handling Precautions
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling larger quantities of powder.
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Ventilation: Handle in a well-ventilated area. For all procedures involving the handling of the solid powder, it is highly recommended to work within a certified chemical fume hood or a powder containment hood.[6]
-
Containment: For transfers of highly potent compounds, consider using containment systems like glove bags or split butterfly valves to minimize exposure.[7][10]
General Handling Practices:
-
Avoid Dust Formation: This compound is a powder. All handling steps should be designed to minimize the generation of dust, which can be easily inhaled.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Spills: In case of a spill, carefully clean up the powder to avoid generating dust. Use a wet paper towel to wipe the area after the bulk of the material has been removed. Dispose of all cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). This is a general protocol and may need to be adapted based on the experimentally determined solubility of the compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Weighing paper
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Pre-Handling:
-
Bring the sealed container of this compound to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Perform all powder handling in a chemical fume hood.
-
-
Calculation:
-
The molecular weight is 189.71 g/mol .
-
To prepare 10 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 189.71 g/mol × 1000 mg/g = 1.8971 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 1.9 mg of the compound onto weighing paper using a calibrated analytical balance. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder into the 10 mL volumetric flask.
-
Add a small amount of DMSO (approximately 5 mL) to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicate the solution in a water bath to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Visualizations
Workflow for Safe Handling of Powdered Compound
Caption: Workflow for handling powdered this compound.
Logical Steps for Stock Solution Preparation
Caption: Step-by-step process for preparing a stock solution.
References
-
Kaur, R., & Kumar, K. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Koebel, R. F., Needham, L. L., & Blanton, C. D., Jr. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192–194. [Link]
-
National Center for Biotechnology Information. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. PubChem. Retrieved January 21, 2026, from [Link]
-
Arote, R. B., & Kulkarni, M. V. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 1-27. [Link]
-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved January 21, 2026, from [Link]
-
Cai, C., et al. (2021). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Atmospheric Chemistry and Physics, 21(19), 15025-15041. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved January 21, 2026, from [Link]
-
Li, Y., et al. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13611-13626. [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved January 21, 2026, from [Link]
-
International Journal of Pharmaceutical Compounding. (2014). Establishing Powder-Handling Workflow Practices and Standard Operating Procedures: Compounding Pharmacy and Safety. PubMed. [Link]
-
Quora. (2017). What is an HCL stock solution (chemistry)? Retrieved January 21, 2026, from [Link])
-
Schematic. (2025). How to Improve Powder Handling in Pharma Production. Retrieved January 21, 2026, from [Link])
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Retrieved January 21, 2026, from [Link])
-
GMP Journal. (2023). Safe Handling of Highly Potent Substances. Retrieved January 21, 2026, from [Link])
-
DeWald, H. A., et al. (1990). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 33(1), 445-450. [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link])
-
Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link])
-
de Souza, V. B., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5025. [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ilcdover.com [ilcdover.com]
- 6. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 8. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 9. achmem.com [achmem.com]
- 10. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 11. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2][3] By screening low molecular weight compounds, or "fragments," FBDD explores chemical space more effectively than traditional high-throughput screening (HTS).[3][4][5] This guide provides a comprehensive overview and detailed protocols for the application of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a representative privileged scaffold, within an FBDD workflow. We will delve into the rationale behind experimental design, from initial library preparation and primary screening using biophysical methods to hit validation and computational strategies for subsequent lead optimization.
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-based approaches commence with identifying small molecules (typically <300 Da) that bind with low affinity (µM to mM range) to a biological target.[5][6][7] The core principle is that these low-complexity fragments are more likely to form high-quality, efficient interactions with a target's binding sites.[1][4] This high "ligand efficiency" provides a superior starting point for developing potent and selective drug candidates through subsequent chemical elaboration.[4]
The thieno[2,3-c]azepine core represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. This characteristic makes fragments containing such scaffolds particularly valuable in library design, as they offer a higher probability of yielding hits against a diverse range of protein classes.
The "Rule of Three" for Fragment Selection
To maximize the potential for successful hit identification and subsequent optimization, fragment libraries are often curated based on the "Rule of Three".[8][9][10] This empirical guideline suggests that fragments should ideally possess:
-
Molecular weight < 300 Da
-
cLogP ≤ 3
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
This compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 189.71 g/mol | Yes |
| cLogP (estimated) | ~1.5 - 2.5 | Yes |
| Hydrogen Bond Donors | 1 (amine hydrochloride) | Yes |
| Hydrogen Bond Acceptors | 1 (sulfur atom) | Yes |
Table 1: Physicochemical properties of this compound in the context of the "Rule of Three".
The FBDD Workflow: A Step-by-Step Guide
The journey from a fragment to a lead compound is a multi-step process that relies on the integration of various biophysical and computational techniques.[11]
Figure 1: A generalized workflow for Fragment-Based Drug Discovery.
Primary Screening: Identifying Initial Binders
Due to the low affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[4][12][13] Common choices include Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Nuclear Magnetic Resonance (NMR).
Protocol: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[14][15][16]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument (e.g., Biacore 8K)[12]
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Fragment library stock solutions (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting stock solutions into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).
-
Inject the fragment solutions over the immobilized target surface and a reference surface (deactivated or immobilized with an irrelevant protein).
-
Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Identify hits based on a predefined response threshold.
-
For initial hits, perform a dose-response analysis to confirm binding and obtain an estimated dissociation constant (KD).
-
Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the thermal stability of a protein.[17][18][19] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[19][20]
Objective: To identify fragments that cause a significant thermal shift (ΔTm) in the target protein.
Materials:
-
Purified target protein
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
384-well PCR plates
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Fragment library stock solutions
Procedure:
-
Assay Preparation:
-
Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5X) in the assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
-
Fragment Addition:
-
Add the fragment stock solutions to the wells to a final concentration of 100-500 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient from 25 °C to 95 °C, with fluorescence readings taken at every 0.5 °C increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation.
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each fragment-containing well.
-
Hits are identified as fragments that induce a ΔTm above a certain threshold (e.g., >2 °C).
-
Hit Validation and Structural Characterization
A crucial step in FBDD is to confirm that the hits from the primary screen are genuine binders and not artifacts.[4] This is typically achieved using an orthogonal biophysical method and, most importantly, by obtaining structural information.
Orthogonal Validation
Techniques like Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) can be used to confirm binding and provide thermodynamic data.[12][13]
Protocol: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, atomic-level detail of how a fragment binds to its target, which is invaluable for subsequent optimization.[6][21][22][23]
Objective: To determine the co-crystal structure of the target protein in complex with 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine.
Procedure:
-
Crystallization:
-
Obtain high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) methods.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution.
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron source.[6]
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Analyze the electron density maps to confirm the presence and binding mode of the fragment.
-
Figure 2: Common strategies for hit-to-lead optimization in FBDD.
Hit-to-Lead Optimization: From Fragment to Drug Candidate
Once a fragment's binding mode is confirmed, the next stage is to elaborate its structure to improve potency and drug-like properties.[3][24][25][26] Computational methods play a significant role in guiding this process.[27][28][29][30]
Fragment Growing
This strategy involves adding chemical functionality to the fragment core to engage with nearby pockets or form additional interactions with the target.[25][26] Based on the crystal structure of the thieno[2,3-c]azepine fragment bound to the target, computational tools can identify potential vectors for growth. For example, if the amine group is solvent-exposed, it could be a suitable point for derivatization.
Fragment Merging and Linking
If screening identifies multiple fragments that bind to adjacent sites, they can be either merged into a single molecule or linked together via a suitable chemical spacer.[25][26] This can lead to a substantial increase in affinity and is a powerful strategy for lead generation.[25]
Conclusion
The use of privileged scaffolds like this compound within a robust FBDD framework provides an efficient and effective path to novel lead compounds. By integrating sensitive biophysical screening techniques with high-resolution structural biology and computational chemistry, researchers can systematically progress from low-affinity fragments to highly potent and optimized drug candidates. This application note has provided a detailed roadmap and actionable protocols for leveraging this powerful approach in modern drug discovery.
References
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Computational methods for fragment-based ligand design: growing and linking. PubMed.
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
- SPR-based fragment screening: advantages and applic
- NMR Spectroscopy in Fragment-Based Drug Design.
- Fragment Screening. Drug Discovery.
- Protein X-ray Crystallography in Drug Discovery.
- NMR-based fragment screening for drug discovery. European Pharmaceutical Review.
- Fragment-based lead discovery. Wikipedia.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Fragment based drug design: from experimental to comput
- Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
- Computational Methods for Fragment-Based Ligand Design: Growing and Linking. JoVE.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
- Computational Approaches for Fragment-Based and De Novo Design. Bentham Science.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC.
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
- X-ray Crystallography Fragment Screening. Selvita.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN.
- Fragment HIT Identific
- How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed.
- The rule of three
- The 'rule of three' for fragment-based drug discovery: Where are we now?.
- Different hit-to-lead optimization strategies (fragment growing,...).
- Drug Lead Discovery: Fragment Screening and Characteriz
- Pushing the Rule of 3. Practical Fragments.
- Fragment-based Drug Discovery Interaction Analysis.
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Tailored Thermal Shift Assays for Accur
- Fragment-to-Lead.
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neuroscience.
- Fragment-Based Drug Design (FBDD). Deep Origin.
- Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science.
- Thermal Shift Assay for screening inhibitors. EUbOPEN.
- Thermal shift assay. Wikipedia.
- Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SpringerLink.
- 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride. Angene Chemical.
- This compound. Achmem.
- 1799420-94-2|this compound. BLDpharm.
- This compound. ChemUniverse.
- Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Cheméo.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obn.org.uk [obn.org.uk]
- 4. drughunter.com [drughunter.com]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 9. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 10. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 11. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. nuvisan.com [nuvisan.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eubopen.org [eubopen.org]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. selvita.com [selvita.com]
- 24. researchgate.net [researchgate.net]
- 25. lifechemicals.com [lifechemicals.com]
- 26. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 27. Computational methods for fragment-based ligand design: growing and linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
- 29. eurekaselect.com [eurekaselect.com]
- 30. Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary [deeporigin.com]
Troubleshooting & Optimization
Technical Resource Hub: Optimizing the Solubility of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride in DMSO
Welcome to the technical support center for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (CAS: 1799420-94-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions, grounded in established physicochemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed protocols and explanations, please refer to the Troubleshooting Guide in Part 2.
Q1: My this compound powder is not dissolving well in DMSO at room temperature. What is the first thing I should check?
A1: The most critical factor to verify is the quality and water content of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds, including hydrochloride salts[1][2][3]. The increased structure of the water-DMSO hydrogen-bonding network makes it more difficult to solvate the compound[3].
-
Immediate Action: Use fresh, anhydrous (or "dry") DMSO from a newly opened bottle. Ensure you are working in a low-humidity environment and minimize the time the DMSO container is open to the air.
Q2: I had a clear stock solution, but now it's cloudy or has a precipitate after storage or a freeze-thaw cycle. Why?
A2: This is a common issue known as precipitation, which can be caused by two primary factors:
-
Water Absorption: As mentioned in A1, your DMSO stock may have absorbed atmospheric moisture over time, reducing the compound's solubility[3].
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds from DMSO solutions. The process of freezing and thawing can create localized areas of supersaturation, encouraging the compound to fall out of solution[1][2].
-
Recommendation: To mitigate this, aliquot your main stock solution into smaller, single-use volumes. This practice minimizes both exposure to atmospheric moisture and the number of freeze-thaw cycles for the bulk of your compound.
Q3: Can I heat the solution to help dissolve the compound?
A3: Yes, gentle heating is a standard technique to increase the rate of dissolution and solubility. Heating provides the necessary energy to overcome the crystal lattice energy of the solid. However, this must be done with caution.
-
Precaution: The thermal stability of this compound is not extensively documented. Prolonged or excessive heating can lead to degradation. We recommend gentle warming in a water bath to no more than 37-40°C, combined with agitation (vortexing or sonication), for short periods. Always monitor for any color change, which could indicate decomposition.
Q4: Is sonication a good method to improve solubility for this compound?
A4: Absolutely. Sonication is a highly effective and generally safe method for dissolving compounds. The high-frequency sound waves create micro-cavitations in the solvent, generating localized energy that breaks apart solid particles and enhances dissolution[1][4]. It is often more effective than simple vortexing and can be used in conjunction with gentle warming.
Q5: My compound is a hydrochloride salt. Does this affect its solubility in DMSO?
A5: Yes. Hydrochloride salts are ionic and are typically more soluble in polar protic solvents like water or ethanol than in polar aprotic solvents like DMSO. While DMSO is a powerful solvent capable of dissolving many salts, the free base (non-salt) form of the compound will often exhibit significantly higher solubility in DMSO. Converting the hydrochloride salt to its free base is an effective, albeit more involved, strategy to achieve higher concentration stock solutions.
Part 2: In-Depth Troubleshooting Guide & Protocols
This section provides a structured approach to solving solubility issues, complete with detailed protocols and the scientific rationale behind each step.
Understanding the Compound: Physicochemical Properties
While experimental data for this compound is scarce, we can infer its properties from its structure.
| Property | Estimated Value / Observation | Rationale & Impact on Solubility |
| CAS Number | 1799420-94-2 | Unique identifier for the hydrochloride salt. |
| Molecular Formula | C₈H₁₂ClNS | Confirms the presence of a basic nitrogen capable of forming a salt. |
| Molecular Weight | 189.71 g/mol | A relatively low molecular weight is generally favorable for solubility. |
| Structure | A thieno[2,3-c]azepine core. | The key feature is the secondary amine in the azepine ring. This is the basic center that is protonated to form the hydrochloride salt. |
| Predicted pKa | ~8.5 - 9.5 | Estimated based on similar saturated heterocyclic amines. The pKa is the pH at which the amine is 50% protonated (salt form) and 50% deprotonated (free base). This is crucial for the free-basing protocol. |
| Predicted LogP | ~1.5 - 2.5 | Estimated for the free base. This suggests moderate lipophilicity. The hydrochloride salt will be significantly less lipophilic (more polar). |
Troubleshooting Decision Workflow
This workflow provides a logical path to address solubility challenges, from the simplest to the most advanced techniques.
Sources
- 1. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No results for search term "3D-ACA61518" | CymitQuimica [cymitquimica.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C18H18N2O2 | CID 2737879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride in Aqueous Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. Our goal is to provide a comprehensive resource for understanding and mitigating potential stability issues encountered when preparing and using aqueous solutions of this compound. While specific degradation kinetics for this molecule are not extensively published, this guide synthesizes information from related chemical structures and established principles of pharmaceutical science to offer practical, field-proven advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous media.
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in water can be influenced by several factors. These include:
-
pH: The acidity or basicity of the solution can affect the molecule's integrity. As an amine hydrochloride salt, pH changes can shift the equilibrium to the free base, which may have different solubility and reactivity. Extreme pH values can catalyze hydrolytic degradation of susceptible functional groups.[1][2]
-
Temperature: Elevated temperatures accelerate the rates of chemical reactions, including degradation pathways like hydrolysis and oxidation.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. Sulfur-containing heterocycles can be particularly susceptible to photo-oxidation.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for secondary amines and sulfide moieties.[3][5][6]
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A2: Based on the chemical structure and general best practices for amine hydrochlorides, we recommend the following:
-
Temperature: Store solutions at 2-8°C. Avoid freezing, as this can cause the compound to fall out of solution and may not guarantee stability.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to use a degassed solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
Q3: How can I prepare a stable aqueous solution of this compound?
A3: To maximize stability upon dissolution:
-
Use high-purity, freshly prepared buffers.
-
Ensure the pH of the buffer is weakly acidic to maintain the protonated, more stable salt form of the amine. A pH range of 4-6 is a reasonable starting point for investigation.
-
Use a buffer with sufficient capacity to resist pH shifts upon addition of the compound or other reagents.
-
Prepare solutions fresh for each experiment whenever possible. If storage is necessary, follow the recommendations in Q2.
Q4: Are there any known incompatibilities with common buffers or excipients?
A4: While specific incompatibility data is not available, general principles suggest avoiding:
-
Strongly basic buffers (pH > 8): These will deprotonate the amine, converting it to the free base which may be less soluble and more prone to oxidation.
-
Buffers containing reactive metal ions: Some metal ions can catalyze oxidation.
-
Excipients with reactive functional groups: For example, excipients like lactose may undergo Maillard reactions with the amine under certain conditions.[8]
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure, which contains a secondary amine and a tetrahydrothiophene ring, the most probable degradation pathways are oxidative.
-
Oxidation of the Sulfur Atom: The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation, potentially forming the corresponding sulfoxide and, under more stringent conditions, the sulfone.[9]
-
Oxidation of the Secondary Amine: The secondary amine in the azepine ring can be oxidized. Initial oxidation can form a hydroxylamine, which may be further oxidized to a nitrone.[5][6][10]
-
Photodegradation: Sulfur-containing heterocycles can undergo complex degradation upon exposure to light, which may involve radical mechanisms and ring cleavage.[4][11]
Caption: Workflow for a short-term stability study.
-
Preparation: Prepare a solution of the compound in your desired aqueous buffer as per Protocol 1. This is your T=0 sample.
-
Sampling: Immediately take an aliquot for analysis (T=0).
-
Storage: Store the remaining solution under your typical experimental conditions (e.g., on the benchtop at room temperature).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot for analysis.
-
Analysis: Analyze each aliquot using a stability-indicating HPLC method. Record the peak area of the parent compound and any new peaks that appear.
-
Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >5-10% typically indicates meaningful degradation.
Data Presentation: Stability Study Results
| Time Point (Hours) | Storage Condition | % Parent Compound Remaining (Area/Area₀) | Appearance of Degradation Peaks (Yes/No, Peak Area %) | Visual Appearance (e.g., Clear, Cloudy) |
| 0 | - | 100% | No | Clear, Colorless |
| 2 | Room Temp, Ambient Light | |||
| 4 | Room Temp, Ambient Light | |||
| 8 | Room Temp, Ambient Light | |||
| 24 | Room Temp, Ambient Light | |||
| 24 | 2-8°C, Dark |
References
-
PubMed. (n.d.). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Retrieved from [Link]
-
Environmental Toxicology and Chemistry. (n.d.). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Oxford Academic. Retrieved from [Link]
-
PMC. (n.d.). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
NIH. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
-
ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ResearchGate. (n.d.). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. Retrieved from [Link]
-
PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. NIH. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]
-
VerGo Pharma. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Synthesis of Azepine Derivatives via Copper-Mediated Cyclization of 2-Aza-hepta-2,4-dien-6-ynyl Anions. Intramolecular Addition of Organocopper Centers to the C−C Triple Bond. Organic Letters. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved from [Link]
-
Journal of Pharma Insights and Research. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]
-
PubMed. (n.d.). Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]
-
PubMed. (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Retrieved from [Link]
-
FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Scribd. (n.d.). Good Operating Practices For Amine Treating Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrothiophene. Retrieved from [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Hydrolysis of Amides Definition. Retrieved from [Link]
-
ResearchGate. (n.d.). THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. Retrieved from [Link]
-
Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). Tetrahydrothiophene. NIH. Retrieved from [Link]
-
INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acids and bases. Retrieved from [Link]
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. The information herein is curated to address common impurities and side reactions encountered during the multi-step synthesis of this important heterocyclic scaffold.
Introduction to the Synthetic Pathway
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the preparation of an N-protected-N-(2-thenyl)-β-alanine derivative. This precursor undergoes an intramolecular Friedel-Crafts cyclization to form the core tricyclic ketone, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one. Subsequent reduction of the ketone, followed by deprotection of the amine (e.g., hydrogenolysis of a benzyl group), and final salt formation yields the target compound. Each of these stages presents unique challenges and potential for impurity formation.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your synthesis.
FAQ 1: My final product shows two closely related spots on TLC/peaks in HPLC, even after purification. What could be the second component?
Answer:
A common process-related impurity in the synthesis of thieno[2,3-c]azepines is the formation of a regioisomer , specifically the 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepine derivative.
Causality: This impurity arises during the intramolecular Friedel-Crafts cyclization step. The acylium ion intermediate can attack either the C3 or C5 position of the thiophene ring. While cyclization to the C3 position to form the desired [2,3-c] fused system is generally favored, competitive cyclization to the C5 position can occur, leading to the formation of the [3,2-c] fused regioisomer. The extent of this side reaction is influenced by the reaction conditions, particularly the choice of Lewis acid and solvent.
Identification:
-
HPLC-MS: The regioisomer will have the same mass-to-charge ratio (m/z) as the desired product, but will likely have a slightly different retention time.
-
NMR Spectroscopy: 1H and 13C NMR are definitive for distinguishing between the two isomers. The coupling patterns and chemical shifts of the aromatic protons on the thiophene ring will be distinct for each isomer. For the desired [2,3-c] isomer, two distinct doublets are expected for the thiophene protons. The [3,2-c] isomer will also show two doublets, but with different chemical shifts and coupling constants.
Troubleshooting and Prevention:
-
Optimize Friedel-Crafts Conditions: Screen different Lewis acids (e.g., AlCl3, SnCl4, Eaton's reagent) and solvents to maximize the regioselectivity of the cyclization.
-
Purification: Careful column chromatography of the ketone intermediate prior to reduction is often the most effective way to remove the unwanted regioisomer. Reversed-phase HPLC may be required for the separation of the final hydrochloride salts if the isomer persists.
FAQ 2: The mass spectrum of my product shows a peak corresponding to the expected product plus 14 Da (M+14). What is this impurity?
Answer:
This mass difference strongly suggests the presence of the N-benzyl protected intermediate , which has not been fully deprotected during the final synthetic step.
Causality: Catalytic hydrogenation is commonly used to remove the N-benzyl protecting group. Incomplete debenzylation can occur due to several factors:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing compounds, such as the thiophene ring of the substrate itself.
-
Insufficient Reaction Time or Hydrogen Pressure: The reaction may not have been allowed to proceed to completion.
-
Poor Catalyst Quality: The activity of the Pd/C catalyst can vary between batches.
Identification:
-
HPLC-MS: The N-benzyl impurity will have a molecular weight that is 90 units higher than the desired product, but the observed mass difference in the mass spectrum will be +14 Da if the software incorrectly assigns the charge state or if fragmentation occurs. A careful analysis of the isotopic pattern and molecular ion will confirm the presence of the benzyl group.
-
NMR Spectroscopy: The most telling sign in the 1H NMR spectrum will be the presence of signals in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the phenyl protons of the benzyl group, and a characteristic singlet for the benzylic methylene protons (~3.5-4.5 ppm).
Troubleshooting and Prevention:
-
Use a Robust Catalyst: Employ a high-quality, sulfur-tolerant palladium catalyst if available.
-
Optimize Reaction Conditions: Increase the reaction time, hydrogen pressure, or catalyst loading.
-
Alternative Deprotection: If catalytic hydrogenation is consistently problematic, consider alternative deprotection strategies for benzylamines.
FAQ 3: My reaction to reduce the ketone intermediate seems sluggish, and I'm isolating a significant amount of starting material. What could be the issue?
Answer:
This points to incomplete reduction of the 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one .
Causality: The reduction of the ketone to a methylene group, often achieved through methods like the Wolff-Kishner or Clemmensen reduction, can be challenging.
-
Steric Hindrance: The ketone may be sterically hindered, slowing the reaction rate.
-
Reagent Decomposition: The reagents used in these reductions (e.g., hydrazine, sodium borohydride in the presence of a Lewis acid) can be sensitive to moisture and temperature.
-
Substrate Solubility: Poor solubility of the ketone intermediate in the reaction solvent can lead to incomplete conversion.
Identification:
-
TLC/HPLC: The ketone intermediate will be significantly more polar than the fully reduced product and will have a lower Rf value on TLC or a shorter retention time in reversed-phase HPLC.
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch in the IR spectrum (typically around 1650-1700 cm-1) is a clear indication of the unreacted ketone.
-
13C NMR: A signal in the downfield region (around 190-200 ppm) in the 13C NMR spectrum is characteristic of a ketone carbonyl carbon.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: Consider alternative reduction methods. For example, a two-step process of reduction to the alcohol with NaBH4 followed by conversion to a tosylate and reduction with LiAlH4 can be effective.
-
Reaction Conditions: Ensure anhydrous conditions and use freshly opened reagents. Extended reaction times or elevated temperatures may be necessary, but should be monitored carefully to avoid side reactions.
FAQ 4: I've noticed peaks in my mass spectrum at M+16 and M+32. What are these impurities?
Answer:
These mass shifts are characteristic of oxidation of the thiophene sulfur atom , leading to the formation of the corresponding sulfoxide (M+16) and sulfone (M+32) .
Causality: The sulfur atom in the thiophene ring is susceptible to oxidation, which can occur under various conditions:
-
Exposure to Oxidizing Agents: Trace amounts of oxidizing agents in the reagents or solvents can lead to the formation of these byproducts.
-
Air Oxidation: Prolonged exposure of the compound to air, especially in solution and in the presence of light, can promote oxidation.
-
Forced Degradation: These impurities are often observed during forced degradation studies under oxidative stress conditions.[1]
Identification:
-
HPLC-MS: This is the most effective technique for identifying these impurities, as the mass shifts of +16 and +32 are highly diagnostic.[2][3]
-
NMR Spectroscopy: Oxidation of the sulfur atom will cause a downfield shift of the adjacent protons and carbons in the thiophene ring.
Troubleshooting and Prevention:
-
Use High-Purity Reagents and Solvents: Ensure that all materials used in the synthesis are free from oxidizing contaminants.
-
Inert Atmosphere: Conduct reactions and store intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Prolonged Exposure to Light: Store the compound in amber vials or protected from light.
Summary of Common Impurities
| Impurity Type | Structure/Description | Origin | Analytical Identification |
| Regioisomer | 4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepine | Friedel-Crafts Cyclization | HPLC (different retention time, same m/z), NMR (distinct aromatic signals) |
| Incomplete Deprotection | N-benzyl-5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine | Debenzylation Step | HPLC-MS (M+90), 1H NMR (signals for benzyl group) |
| Incomplete Reduction | 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one | Ketone Reduction | TLC/HPLC (more polar), IR (C=O stretch), 13C NMR (~190-200 ppm) |
| Oxidation Products | Sulfoxide and Sulfone derivatives | Air/Reagent Oxidation | HPLC-MS (M+16 and M+32) |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its common impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm and 254 nm, coupled with a mass spectrometer.
-
Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is a general procedure for the purification of the final product.
-
Dissolve the crude this compound in a minimal amount of a hot protic solvent, such as isopropanol or ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period.
-
Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizing the Synthetic Pathway and Impurity Formation
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TiO2 Photocatalyzed Oxidation of Drugs Studied by Laser Ablation Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for crude 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Welcome to the dedicated technical support guide for the purification of crude 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (MW: 189.71 g/mol ).[1] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this thienoazepine derivative, providing troubleshooting solutions and detailed protocols grounded in established chemical principles. Our goal is to empower you to achieve high purity and yield with a validated, reproducible approach.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental challenges in a question-and-answer format.
Question 1: After the initial workup and precipitation of the hydrochloride salt, my product is an off-white or brownish, sticky solid with a broad melting point range. What is the likely cause and solution?
Answer: This is a classic sign of residual impurities, which can include unreacted starting materials, reaction byproducts, or trapped solvents. The sticky nature suggests the presence of amorphous material or hygroscopic impurities that disrupt the crystalline lattice of the desired salt.
Causality: The crude product is rarely pure enough for direct use. The process of forming the hydrochloride salt by adding HCl (e.g., ethanolic HCl) can also precipitate acidic or basic impurities that are soluble in the reaction solvent but insoluble in the crystallization medium.[2]
Troubleshooting Workflow:
-
Initial Assessment: First, dissolve a small amount of the crude product in a suitable solvent (like methanol) and analyze it by Thin-Layer Chromatography (TLC) against any available starting materials to visualize the number of components.
-
Primary Action - Recrystallization: This is the most effective first step for removing the bulk of impurities. The goal is to find a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Secondary Action - Column Chromatography: If recrystallization fails to yield a sharp-melting, crystalline solid, or if TLC shows closely running impurities, chromatography is necessary. It is often more effective to purify the freebase form of the amine on silica gel and then convert the purified freebase back to the hydrochloride salt.
Question 2: My compound appears to decompose on the silica gel column, resulting in streaking on TLC and very low recovery. What is happening?
Answer: This is a common issue for amines on standard silica gel. The amine functionality of the thienoazepine freebase can interact strongly with the acidic silanol groups on the surface of the silica, leading to irreversible adsorption or acid-catalyzed decomposition.[3]
Causality: Silica gel is inherently acidic (pH ≈ 4-5). This acidity can be sufficient to protonate the basic nitrogen atom of your compound, causing it to "stick" to the stationary phase. In some cases, this can catalyze degradation pathways like ring-opening or oxidation.
Solutions:
-
Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide. This neutralizes the acidic sites, allowing the amine to elute properly.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying amines.
-
Purify as the Salt (Advanced): While less common, reverse-phase chromatography (C18) can sometimes be used to purify the hydrochloride salt directly, using a mobile phase like water/acetonitrile with a modifier like TFA or formic acid.
Question 3: I have successfully purified the freebase, but upon adding ethanolic HCl, the hydrochloride salt "oils out" instead of crystallizing. How can I induce crystallization?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This happens when the solubility of the newly formed salt in the solvent is too high, or when the rate of precipitation is too fast for an ordered crystal lattice to form.
Solutions:
-
Change the Solvent System: The key is to form the salt in a solvent where the freebase is soluble but the salt is not. A common technique is to dissolve the purified freebase in a minimal amount of a polar solvent like ethanol (EtOH) or methanol (MeOH), then add the ethanolic HCl. To induce precipitation, slowly add a non-polar "anti-solvent" like diethyl ether (Et₂O) or hexane until turbidity persists, then cool the mixture.[2]
-
Control the Rate of Precipitation: Add the HCl solution dropwise at a low temperature (e.g., 0 °C) with vigorous stirring. Slower addition promotes the formation of nucleation sites for crystallization.
-
Scratching and Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites. If you have a small amount of crystalline material from a previous batch, add a "seed crystal" to the solution.
-
Trituration: If an oil persists, decant the supernatant, and add a fresh, non-polar solvent (like cold ether). Vigorously stir or sonicate the oil. This mechanical agitation can often break up the oil and induce it to solidify.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best initial purification strategy for this compound? | For crude material, a well-chosen recrystallization is the most efficient first step to remove the majority of impurities with minimal effort. If purity remains insufficient, convert the material to the freebase for silica gel column chromatography (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine), followed by reconversion to the hydrochloride salt.[2][3] |
| How should I store the purified this compound? | Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (e.g., 4 °C), and protected from light.[1] Hydrochloride salts can be hygroscopic and some amine salts are known to be unstable upon prolonged exposure to air and moisture, which can lead to oxidative decomposition or disproportionation.[4][5] |
| Is it better to purify the freebase or the hydrochloride salt directly? | It is almost always better to purify the freebase using normal-phase chromatography. The freebase is less polar than the salt and behaves more predictably on silica or alumina. Direct purification of the salt is challenging on silica due to its high polarity and can lead to poor separation and recovery. After purifying the freebase, you can form a high-purity salt in a final crystallization step. |
| What analytical techniques should I use to confirm the purity and identity of my final product? | A combination of techniques is essential for full characterization: ¹H and ¹³C NMR to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, Melting Point Analysis to assess purity (a sharp melting point indicates high purity), and Elemental Analysis (CHN) to confirm the elemental composition of the salt. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Crude Hydrochloride Salt
This protocol is a starting point; solvent ratios may need optimization based on the impurity profile of your crude material.
-
Solvent Selection: A common and effective solvent system is a mixture of a polar alcohol (like ethanol or isopropanol) and a non-polar ether (like diethyl ether or MTBE).
-
Dissolution: Place the crude hydrochloride salt in a clean Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a steam bath or a carefully controlled heating mantle.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for several hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[2]
Protocol 2: Purification via Silica Gel Chromatography (as Freebase)
This protocol assumes you have converted the crude hydrochloride salt to its freebase form via basification (e.g., with aqueous NaHCO₃) and extraction (e.g., with CH₂Cl₂).
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Add 1-2% triethylamine to the eluent mixture to deactivate the silica.
-
Load the Sample: Dissolve the crude freebase in a minimal amount of the column eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or 95:5 hexane:ethyl acetate). Monitor the fractions using TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. For thienoazepine derivatives, a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in CH₂Cl₂) or ethyl acetate in hexane is often effective.[2][3]
-
Collect Fractions: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified freebase, typically as an oil or low-melting solid.
-
Salt Formation: Convert the purified freebase to the hydrochloride salt as described in the troubleshooting section for "oiling out."
References
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available from: [Link]
-
5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride. Angene Chemical. Available from: [Link]
- Thieno[2,3-d]azepine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. Available from: [Link]
-
CAS#:102997-01-3 | 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine. Chemsrc. Available from: [Link]
-
This compound. ChemUniverse. Available from: [Link]
- Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds. Google Patents.
-
Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health (NIH). Available from: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available from: [Link]
-
Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Sci-Hub. Available from: [Link]
-
Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. RSC Publishing. Available from: [Link]
-
ethyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate. Angene Chemical. Available from: [Link]
-
Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives. ResearchGate. Available from: [Link]
- Thieno [2,3-d]azepine derivatives, process for their preparation and pharmaceutical compositions thereof. Google Patents.
-
Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][2][3]Diazepine-2-Carboxylates. ChemRxiv. Available from: [Link]
-
Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. IOPscience. Available from: [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. National Institutes of Health (NIH). Available from: [Link]
-
ChemInform Abstract: Synthesis and Reaction of 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones. ResearchGate. Available from: [Link]
-
Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution. PubMed. Available from: [Link]
-
(PDF) Synthesis and structure of some thienopyrimidine derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). Available from: [Link]
-
Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in. Purdue e-Pubs. Available from: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. EP0324610A2 - Thieno[2,3-d]azepine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: A Researcher's Guide to Interpreting Complex NMR Spectra of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Welcome to the technical support center for the analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic scaffolds. Navigating the complexities of NMR spectra for non-standard scaffolds can be challenging. This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to address common and complex issues encountered during the structural elucidation of this compound.
Structure and Numbering
Before delving into spectral interpretation, it is crucial to have a clear understanding of the molecular structure and the conventional numbering system for the this compound scaffold.
Caption: Chemical structure of this compound with IUPAC numbering.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Foundational 1D NMR Analysis
Question 1: My ¹H NMR spectrum shows broad, poorly resolved signals for the aliphatic protons. What are the likely causes and how can I improve the resolution?
Answer:
This is a common issue when dealing with flexible seven-membered rings and hydrochloride salts. The broadening can stem from several factors:
-
Conformational Dynamics: The azepine ring is conformationally flexible and can exist in multiple rapidly interconverting boat and chair-like conformations on the NMR timescale. This can lead to broadened signals.
-
Proton Exchange: The amine proton (at position 6) is acidic and can undergo exchange with residual water in the solvent or with other exchangeable protons. This can lead to broadening of the N-H signal and adjacent protons.
-
Viscosity and Aggregation: Hydrochloride salts can sometimes lead to increased viscosity or aggregation in certain NMR solvents, which can result in broader lines.[1]
-
Improper Shimming: A poorly shimmed magnet will always result in broad peaks.
Troubleshooting Workflow:
-
Optimize Sample Preparation:
-
Solvent Choice: Ensure you are using a high-purity deuterated solvent. For hydrochloride salts, DMSO-d₆ is often a good choice as it can disrupt aggregation and has a lower exchange rate for N-H protons compared to methanol-d₄.
-
Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of solvent. Overly concentrated samples can lead to viscosity-related broadening.[2]
-
Filtration: Filter your sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter that can degrade shim quality.
-
-
Instrumental Adjustments:
-
Shimming: Meticulous shimming of the sample is critical. If manual shimming is not providing good resolution, utilize the instrument's automated shimming routines.
-
Temperature Variation: Acquiring the spectrum at a different temperature can help.
-
Heating: Gently heating the sample (e.g., to 40-60 °C) can increase the rate of conformational interconversion, leading to sharper, averaged signals.
-
Cooling: Cooling the sample may slow down the conformational exchange enough to resolve the individual conformers, though this can make the spectrum more complex.
-
-
-
Chemical Exchange Mitigation:
-
D₂O Exchange: To confirm if a broad peak is an exchangeable proton (like N-H), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.
-
Question 2: I am having trouble assigning the protons of the thiophene ring versus the aromatic protons of a potential impurity. What are the expected chemical shifts for the H-2 and H-3 protons?
Answer:
The protons on the thiophene ring of this compound are expected to appear in a distinct region of the aromatic part of the spectrum.
-
Expected Chemical Shifts: Based on the electronic environment, the thiophene protons (H-2 and H-3) are expected to be doublets. H-3 is typically downfield from H-2 due to its proximity to the electron-withdrawing fused azepine ring system.
-
H-2: Approximately 7.0-7.2 ppm.
-
H-3: Approximately 7.3-7.5 ppm.
-
-
Coupling Constant: These two protons should show a characteristic coupling constant (³JHH) of approximately 5-6 Hz, which is typical for protons on a thiophene ring.
Verification Steps:
-
Check for Doublets: Look for two doublets in the aromatic region with a matching coupling constant in the expected range.
-
COSY Experiment: A 2D COSY (Correlation Spectroscopy) experiment will be definitive. You should observe a cross-peak connecting the H-2 and H-3 signals, confirming they are coupled to each other.
Question 3: The aliphatic region of my ¹H NMR is very crowded. How can I begin to assign the methylene groups at positions 4, 5, 7, and 8?
Answer:
Assigning the four methylene groups in the saturated portion of the molecule requires a systematic approach, often necessitating 2D NMR. Here is a breakdown of the expected patterns and a workflow for assignment.
Predicted ¹H and ¹³C Chemical Shifts:
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 2 | 7.15 (d) | 125.5 | Thiophene proton |
| 3 | 7.40 (d) | 128.0 | Thiophene proton |
| 3a | - | 135.0 | Quaternary Carbon |
| 4 | 4.20 (t) | 48.5 | Methylene adjacent to sulfur and the azepine nitrogen. Deshielded. |
| 5 | 3.30 (t) | 45.0 | Methylene adjacent to the protonated nitrogen. |
| 7 | 3.10 (m) | 25.0 | Aliphatic methylene. |
| 8 | 3.20 (m) | 26.0 | Aliphatic methylene. |
| 8a | - | 138.0 | Quaternary Carbon |
| NH | 9.5-10.5 (br s) | - | Broad, exchangeable proton. Shift is solvent and concentration dependent. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Assignment Workflow:
Caption: Workflow for assigning aliphatic protons using 1D and 2D NMR.
Part 2: Advanced 2D NMR Interpretation
Question 4: I have run COSY, HSQC, and HMBC spectra. How do I use these to unambiguously confirm the connectivity of the thieno[2,3-c]azepine core?
Answer:
2D NMR is essential for confirming the structure of complex molecules like this. Each experiment provides a unique piece of the puzzle.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically through 2 or 3 bonds.
-
Key Correlations:
-
H-2 to H-3
-
H-4 to H-5
-
H-7 to H-8
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹JCH).
-
Key Correlations:
-
H-2 to C-2
-
H-3 to C-3
-
H-4 to C-4
-
H-5 to C-5
-
H-7 to C-7
-
H-8 to C-8
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons and connecting different spin systems.
-
Key Correlations to Quaternary Carbons:
-
H-2 should show a correlation to C-3a and C-8a .
-
H-3 should show a correlation to C-3a .
-
H-4 should show a correlation to C-3a and C-5 .
-
H-8 should show a correlation to C-8a and C-3a .
-
-
Visualizing the Connectivity:
The following diagram illustrates the key HMBC correlations that piece together the molecular skeleton.
Caption: Key HMBC correlations for structural confirmation.
By systematically analyzing these 2D correlations, you can confidently assemble the structure and assign all proton and carbon signals.
Experimental Protocols
Standard Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Vortex briefly to dissolve.
-
Filtration: Take a Pasteur pipette and tightly pack a small amount of glass wool into the tip.
-
Transfer: Filter the solution through the prepared pipette directly into a clean 5 mm NMR tube.[3]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
D₂O Exchange Protocol
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube and invert it several times to ensure thorough mixing.
-
Re-acquisition: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton should be significantly diminished or absent.
References
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
use of nmr in structure ellucidation | PDF. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 21, 2026, from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 21, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
HMBC. (2024, November 12). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
How to make an NMR sample. (n.d.). University of Ottawa. Retrieved January 21, 2026, from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved January 21, 2026, from [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 21, 2026, from [Link]
-
Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
How to detect a HCl salt in organic compunds. (2023, June 12). Reddit. Retrieved January 21, 2026, from [Link]
-
Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[4]benzothieno[2,3-c]azepine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Optimizing Thienoazepine Synthesis
Welcome to the technical support center for thienoazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical heterocyclic scaffold. Thienoazepines are prominent structures in medicinal chemistry, but their synthesis, particularly via intramolecular cyclization, can be challenging. This resource provides in-depth, experience-driven answers to common problems, ensuring your path to successful synthesis is clear and efficient.
Section 1: Foundational FAQs on Reaction Optimization
This section addresses broad, high-level questions that form the basis of a rational optimization strategy.
Q1: My intramolecular cyclization to form the thienoazepine ring is failing or giving very low yields. Where should I start my troubleshooting?
A: Low to no product formation is a common but solvable issue. The root cause often lies in one of three areas: (1) Catalyst Inactivity, (2) Sub-optimal Reaction Conditions, or (3) Substrate Decomposition.
Begin by verifying the integrity of your starting materials and reagents. Once confirmed, the first area to investigate is the catalytic cycle. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the generation of the active Pd(0) species is critical. If you are not using a modern, pre-formed palladacycle precatalyst (e.g., G3 or G4), your reaction may be failing at the initial reduction of the Pd(II) source.[1] A systematic approach, starting with the catalyst system and then moving to other reaction parameters, is the most efficient way to solve the problem.
Q2: How do I rationally select a solvent for my reaction? Does it really make that much of a difference?
A: Solvent choice is paramount and can dramatically alter reaction outcomes. The solvent's role extends beyond simply dissolving reagents; it influences catalyst stability, reaction rates, and can even participate in side reactions.
For many transition-metal-catalyzed cyclizations, polar aprotic solvents are the preferred choice.
-
Coordinating Solvents (e.g., Dioxane, THF): These solvents can coordinate with the metal center, stabilizing the active catalytic species.
-
Non-Coordinating Solvents (e.g., Toluene, Xylene): These are also widely used and are often effective at the higher temperatures required for many cyclization reactions.[1]
Avoid protic solvents (e.g., alcohols) unless specified, as they can lead to catalyst deactivation. If solubility is an issue, a mixture of solvents might be effective. It is often best to screen a small set of standard solvents (e.g., Dioxane, Toluene, DMF) to identify a promising candidate for further optimization.[2]
Q3: My reaction seems sensitive to the choice of base. What is the chemical reasoning behind selecting one base over another?
A: The base is a critical component, responsible for deprotonating a substrate (like an amine in a Buchwald-Hartwig reaction) to make it nucleophilic. However, an inappropriate base can hinder the reaction or cause decomposition.[1]
-
Strong, Non-Nucleophilic Bases: For C-N couplings, strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[1] They are effective at deprotonation without competing as nucleophiles.
-
Weaker Bases: If your substrate contains base-sensitive functional groups (e.g., esters), stronger bases can cause unintended side reactions like saponification. In these cases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferable, though they may require higher reaction temperatures to be effective.[1]
Section 2: Troubleshooting Palladium-Catalyzed Intramolecular Cyclization
The formation of the seven-membered azepine ring fused to a thiophene core via intramolecular C-N bond formation (a Buchwald-Hartwig type reaction) is a powerful and common strategy. However, it presents unique challenges compared to intermolecular versions.
Q4: I'm observing significant amounts of starting material decomposition and the formation of a dimeric side product instead of my desired intramolecular cyclization. What's happening and how can I fix it?
A: This is a classic problem of competing reaction pathways: intramolecular cyclization versus intermolecular dimerization. The outcome is governed by reaction kinetics and concentration.
Causality: Intramolecular reactions are concentration-dependent. At high concentrations, two molecules of your linear precursor are more likely to find each other and react (intermolecularly) than the two ends of the same molecule are to find each other (intramolecularly). This leads to dimers or polymers.[3] The formation of a seven-membered ring is kinetically less favored than five- or six-membered rings, making this competition more pronounced.[3]
Solutions:
-
High Dilution: This is the most critical parameter to adjust. Run the reaction at a very low concentration (e.g., 0.01 M or lower). This physically separates the molecules from each other, favoring the intramolecular pathway.[3]
-
Slow Addition: Instead of adding all the substrate at once, use a syringe pump to add the linear precursor slowly over several hours to the reaction mixture containing the catalyst. This maintains a pseudo-low concentration throughout the reaction.
-
Optimize Temperature: While higher temperatures can increase the rate of the desired cyclization, they can also accelerate decomposition. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find a balance where the cyclization proceeds efficiently without significant degradation.[4]
Q5: I have successfully formed some product, but the yield is stuck below 50%. I've tried high dilution, but it hasn't fully solved the problem. What's the next step?
A: When yield plateaus despite addressing concentration, the issue often lies with the catalyst system's efficiency and stability. The ligand bound to the palladium center dictates the catalyst's reactivity and is highly substrate-dependent.[1]
Causality: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). An ill-suited ligand can lead to a slow, inefficient catalyst or one that decomposes before the reaction is complete.
Solutions:
-
Ligand Screening: The choice of phosphine ligand is crucial. For challenging intramolecular cyclizations, bulky, electron-rich ligands are often required. Create a screening matrix to test different ligand/catalyst combinations.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Inadequate inerting can lead to catalyst oxidation and deactivation, resulting in lower yields.[4]
Data Presentation: Ligand Screening for Thienoazepine Synthesis
The following table shows representative data from a ligand optimization study for an intramolecular Buchwald-Hartwig cyclization.
| Entry | Pd Source (2 mol%) | Ligand (2.4 mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 45 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 110 | 38 |
| 3 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 110 | 65 |
| 4 | XPhos Pd G3 | (none) | NaOtBu | Toluene | 110 | 72 |
| 5 | BrettPhos Pd G3 | (none) | Cs₂CO₃ | Dioxane | 110 | 81 |
As shown, switching from a simple Pd source/ligand mixture to a more advanced palladacycle precatalyst (Entry 4) and further optimizing the base and solvent (Entry 5) can lead to significant improvements in yield.
Section 3: Experimental Protocols & Workflows
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Thienoazepine Synthesis
This protocol provides a robust starting point for optimization.
Materials:
-
Linear thienoazepine precursor (1.0 mmol)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 100 mL for 0.01 M concentration)
-
Oven-dried reaction flask with a reflux condenser and magnetic stir bar
Procedure:
-
Setup: In a glovebox, add the palladium precatalyst and base to the oven-dried reaction flask.
-
Inerting: Seal the flask with a septum, remove it from the glovebox, and purge with Argon or Nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via cannula or syringe.
-
Substrate Addition: Dissolve the linear precursor in a separate flask with a small amount of the reaction solvent and add it to the main reaction flask via syringe pump over a period of 4-8 hours.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization: Troubleshooting Workflow
This diagram outlines a logical decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield thienoazepine synthesis.
Section 4: Advanced Topics & Scale-Up
Q6: I have an optimized small-scale reaction, but it fails upon scale-up. What new variables do I need to consider?
A: Scaling up is not just about proportionally increasing reagents.[5] Several physical and chemical parameters change with volume, which can dramatically affect the outcome.
-
Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio. Exothermic events that are easily dissipated in a small flask can lead to dangerous temperature spikes and runaway reactions at scale.[5][6] Ensure your large-scale reactor has adequate cooling capacity.
-
Mixing Efficiency: A magnetic stir bar is ineffective in large flasks. Inefficient mixing from a mechanical stirrer can create "dead zones" with localized high concentrations of reagents, leading to side product formation.[5]
-
Reagent Addition: As discussed, slow addition is key. On a large scale, this becomes even more critical to maintain both concentration control and manage any exotherms.
-
Purity of Reagents: Impurities that were negligible at a 100 mg scale can become significant side-product sinks at a 100 g scale.[5] Ensure all reagents and solvents are of high purity for scale-up operations.
References
- BenchChem. (n.d.). Troubleshooting low yield in 1,5-diketone cyclization.
- de la Fuente Revenga, M., et al. (2018). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. PubMed.
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- National Institutes of Health. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination....
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Troubleshooting inconsistent results in biological assays with 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
A Guide to Consistent and Reliable Results in Biological Assays
Welcome to the technical support center for 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. As a Senior Application Scientist, I understand that achieving reproducible and meaningful data is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles and ensure the integrity of your experimental outcomes.
Part 1: Foundational Troubleshooting: Compound Integrity and Preparation
Inconsistent results often originate from the initial handling and preparation of your test compound. Ensuring the quality and proper solubilization of this compound is the first critical step towards reproducible assays.
FAQ 1: My dose-response curve is inconsistent between experiments. What could be the cause?
This is a common issue that can often be traced back to the handling of the compound stock solution.
Possible Causes and Solutions:
-
Compound Purity and Identity: The purity of your compound is fundamental to the accuracy of your results. Impurities can have their own biological activities, leading to unexpected or variable effects.[1] Always source your compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data.
-
Incomplete Solubilization: this compound is a salt, which generally aids in aqueous solubility. However, achieving complete dissolution is crucial. Undissolved compound can lead to inaccurate concentrations in your serial dilutions.
-
Protocol for Optimal Solubilization:
-
Solvent Selection: While the hydrochloride salt suggests water solubility, for cell-based assays, dissolving in a sterile, cell-culture grade solvent like DMSO is common practice for creating a high-concentration stock.
-
Warming and Vortexing: Gently warm the solution (to no more than 37°C) and vortex thoroughly to ensure all crystals are dissolved. Visually inspect the solution against a light source to confirm there is no precipitate.
-
Sonication: If visual inspection still reveals particulates, a brief sonication in a water bath can aid in dissolution.
-
-
-
Improper Storage and Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation or precipitation out of solution.[2]
-
Best Practices for Storage:
-
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, leading to a decrease in the effective concentration. Use low-adhesion polypropylene tubes and pipette tips whenever possible.
Troubleshooting Workflow for Compound Preparation
Caption: A systematic approach to troubleshooting unexpected cytotoxicity.
Part 3: Biochemical and High-Throughput Screening (HTS) Considerations
For researchers using this compound in biochemical assays or HTS campaigns, additional factors can influence data quality.
FAQ 4: I'm getting a high number of false positives in my HTS campaign. How can I triage these?
False positives are a common challenge in HTS and can arise from compound interference. [4] Possible Causes and Solutions:
-
Compound Aggregation: At high concentrations used in screening, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Mitigation Strategy: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer. This can help to prevent the formation of compound aggregates.
-
-
Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive reagents or enzymes.
-
Counter-Screening: A common counter-screen is to use an assay that can detect redox cycling compounds. [5]* Fluorescence Interference: If your assay has a fluorescent readout, the intrinsic fluorescence of your compound can lead to a false positive signal.
-
Pre-read Protocol:
-
Add the compound to the assay plate.
-
Read the fluorescence before adding the other assay components.
-
A high signal at this stage indicates that the compound is autofluorescent and may need to be excluded or tested in an alternative assay format (e.g., luminescence or absorbance-based).
-
-
References
-
Technology Networks. (2023, January 24). Cell Culture Quality Control: The Key to Reproducibility. Retrieved from [Link]
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(5), 576-587.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. Retrieved from [Link]
- Paiva, A. M., & D'Arcy, S. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 896-908.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Identification of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride Degradation Products
Welcome to the technical support guide for the analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products. Our approach is rooted in explaining the why behind the how, ensuring a robust and scientifically sound methodology.
Section 1: Understanding the Molecule and Its Stability
Before initiating degradation studies, it's crucial to understand the structural vulnerabilities of this compound.
Molecular Structure:
-
Formula: C₈H₁₂ClNS
-
Key Features:
-
Thiophene Ring: An electron-rich, sulfur-containing aromatic heterocycle. The sulfur atom is a primary site for oxidation.[1]
-
Tetrahydroazepine Ring: A saturated seven-membered ring containing a secondary amine. This amine is susceptible to oxidation and other reactions.
-
Fused Ring System: The fusion of these two rings creates a unique chemical environment that influences the overall stability.
-
The inherent reactivity of the thiophene sulfur and the secondary amine makes this molecule susceptible to specific degradation pathways, particularly oxidation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the stability testing of thienoazepine derivatives.
Q1: Why are forced degradation studies essential for this compound?
Forced degradation, or stress testing, is a regulatory requirement and a critical step in drug development.[2][3] These studies deliberately expose the drug substance to harsh conditions to:
-
Identify Likely Degradants: Rapidly generate potential degradation products that could form under long-term storage conditions.[2][4]
-
Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms of the molecule, which provides insights into its intrinsic stability.[2][3]
-
Develop Stability-Indicating Methods: Ensure the primary analytical method, typically HPLC, can separate the active pharmaceutical ingredient (API) from all potential impurities and degradants. This is a core requirement of ICH guidelines (Q1A).[2][5]
Q2: What are the recommended stress conditions for this specific molecule?
A systematic approach involving multiple stressors is necessary. Based on the thienoazepine structure, the following conditions are recommended to achieve a target degradation of 5-20%.[3]
| Stress Condition | Reagent/Method | Typical Conditions | Rationale for Thienoazepine Structure |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Heat at 60-80°C for several hours to days | To challenge the stability of the overall fused-ring structure and any acid-labile bonds.[3] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Heat at 60-80°C for several hours to days | To assess susceptibility to base-catalyzed degradation.[3] |
| Oxidation | 3% - 30% H₂O₂ | Room temperature or slightly elevated (40°C) for up to 24 hours | To specifically target the electron-rich sulfur atom in the thiophene ring, which is highly prone to oxidation.[1][6] |
| Thermal Degradation | Dry Heat | 70-80°C in a calibrated oven for up to 7 days | To evaluate the solid-state thermal stability of the molecule.[3] |
| Photostability | UV/Visible Light | Expose solid or solution to light as per ICH Q1B guidelines | To determine if the molecule is light-sensitive, a common trait for aromatic heterocycles. |
Q3: What are the most probable degradation products I should expect to see?
Given the structure, the primary degradation pathway is oxidation. Other reactions are possible under more extreme conditions.
-
Primary Degradants (Oxidative Stress):
-
Sulfoxide (+16 Da): Oxidation of the thiophene sulfur to form the corresponding sulfoxide. This is often the most common degradation product.[1]
-
Sulfone (+32 Da): Further oxidation of the sulfoxide to form the sulfone.
-
N-oxide (+16 Da): Oxidation of the secondary amine in the azepine ring.
-
-
Secondary Degradants (Harsh Hydrolytic/Thermal Stress):
-
Ring Cleavage Products: While less common, extreme pH and heat can potentially lead to the cleavage of the azepine or thiophene rings.
-
Dehydrogenation Products: Aromatization of the tetrahydroazepine ring is a possibility, though it typically requires specific catalysts or conditions.
-
Below is a diagram illustrating these potential pathways.
Caption: Potential degradation pathways for the thienoazepine compound.
Section 3: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your analysis.
Guide 1: No Significant Degradation Observed
-
Problem: After applying standard forced degradation conditions, the parent drug peak remains largely unchanged (>95% peak area).
-
Root Cause Analysis: The compound may be highly stable, or the stress conditions applied were insufficient to overcome the activation energy required for degradation.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing forced degradation conditions.
-
Expert Advice: Increase one stress parameter at a time to understand its specific impact. For oxidative degradation, if 3% H₂O₂ yields no results, increase to 10% or 30% before resorting to elevated temperatures.[6]
Guide 2: Unidentified Peaks in LC-MS Analysis
-
Problem: Your chromatogram shows new peaks, but their mass spectra are weak, uninterpretable, or do not provide a clear molecular ion.
-
Root Cause Analysis: This can stem from poor ionization of the degradant, co-elution with other components, or in-source fragmentation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS peak identification.
-
Expert Advice: The parent compound, being a hydrochloride salt, will ionize well in positive mode ESI. However, a degradation product might have lost the basic nitrogen or gained an acidic group, making it more suitable for negative mode analysis. Always run both polarities.[7]
Guide 3: Interpreting Common Mass Shifts
-
Problem: You observe a peak with a mass-to-charge ratio (m/z) that is 16 or 32 units higher than the parent drug.
-
Interpretation: This is a classic sign of oxidation.
-
+16 Da Shift: This strongly suggests the addition of a single oxygen atom. For 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine, the two most likely locations are the thiophene sulfur (forming a sulfoxide ) or the azepine nitrogen (forming an N-oxide ).[1]
-
+32 Da Shift: This indicates the addition of two oxygen atoms, almost certainly on the sulfur atom to form a sulfone .
-
-
Confirmation Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF instrument to obtain an accurate mass measurement. This will confirm the elemental formula of the degradant and verify the addition of oxygen atoms.
-
Tandem Mass Spectrometry (MS/MS): Fragment both the parent ion and the degradant ion. A change in the fragmentation pattern can help localize the modification. For example, if a fragment containing the thiophene ring shows the +16 Da shift, it points to sulfoxidation.
-
Section 4: Key Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
-
Stress Application:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M). Heat at 70°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M). Heat at 70°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3%). Keep at room temperature in the dark.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep at the same temperature as the stressed samples.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before analysis to prevent further degradation on the analytical column.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by a stability-indicating LC-MS method.
Protocol 2: Initial LC-MS Method for Separation
This protocol provides a starting point for developing a stability-indicating method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides good reversed-phase retention for a broad range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI mode and sharpens peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is essential to elute the parent compound and any potential degradants, which may have very different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | |
| MS Ionization | ESI Positive & Negative | To capture ions that may form under different pH conditions. |
| MS Scan Mode | Full Scan (m/z 100-800) followed by data-dependent MS/MS | To detect all ions and automatically trigger fragmentation for structural elucidation. |
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025).
- Li, W., & Zhang, J. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Pharma Stability. (2025).
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Elsevier. (n.d.).
- Peraman, R., Lalitha, K. V., Raja, N. M., & Routhu, H. B. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
- Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405.
- Scribd. (n.d.). LSMSMS troubleshooting.
- ZefSci. (2025).
- LC Troubleshooting Bible. (n.d.).
- De Visser, S. P., & Kumar, D. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301371.
- Oxford Academic. (n.d.).
- BLDpharm. (n.d.). This compound.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- International Journal of Pharmaceutical Sciences Review and Research. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC.
- Journal of Health Sciences. (n.d.).
Sources
- 1. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting LC–MS Peak Assignment for Degradation Products – Pharma Stability [pharmastability.com]
- 6. turkjps.org [turkjps.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: HPLC Purity Analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Welcome to the technical support resource for the purity determination of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. This guide is designed for researchers, analytical chemists, and quality control professionals. It provides a robust starting method, in-depth troubleshooting advice, and answers to frequently asked questions to ensure accurate and reliable purity assessments using High-Performance Liquid Chromatography (HPLC).
Introduction to the Analyte and Method
This compound is a heterocyclic compound with a molecular weight of 189.71 g/mol and the formula C₈H₁₁NS·HCl.[1][2] Its structure contains a fused thiophene and azepine ring system. The presence of the secondary amine in the azepine ring makes the molecule basic and susceptible to pH-dependent interactions during chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide outlines a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating the non-polar to moderately polar thienoazepine from its potential impurities.
Recommended HPLC Method for Purity Determination
This section provides a detailed, step-by-step protocol for analyzing this compound. The method is designed to be a robust starting point for method development and validation.
Experimental Workflow Overview
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Experimental Protocol
A. Mobile Phase Preparation (Aqueous: Acetonitrile with TFA)
-
Aqueous Component (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Organic Component (Acetonitrile): Use HPLC-grade acetonitrile.
-
Filtration and Degassing: Filter both components separately through a 0.45 µm membrane filter. Degas the mobile phase using an online degasser or by sonicating for 15-20 minutes to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[5]
-
Rationale: TFA serves as an ion-pairing agent. It protonates the basic nitrogen on the analyte, ensuring a single charged species, and masks active silanol sites on the column packing, which significantly reduces peak tailing.[6] Using high-purity, degassed solvents is crucial for a stable baseline and reproducible results.[7]
-
B. Diluent Preparation
-
Prepare a mixture of Water:Acetonitrile (50:50, v/v) to use as the diluent for dissolving the standard and sample.
-
Rationale: The sample solvent should be as weak or weaker than the mobile phase to prevent peak distortion.[8] A 50:50 mixture is a common starting point that is compatible with the initial gradient conditions.
-
C. Standard Solution Preparation (Approx. 1.0 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent. Mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
D. Sample Solution Preparation (Approx. 1.0 mg/mL)
-
Prepare the sample solution using the same procedure as the standard solution. This concentration is suitable for detecting impurities at levels of 0.1% or lower.
Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent | A standard quaternary or binary HPLC system with a UV/PDA detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Luna) | A C18 column provides excellent retention and separation for this type of heterocyclic compound in reversed-phase mode. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Acidic modifier to control analyte ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A gradient is essential to elute potential impurities with a wide range of polarities and to ensure any strongly retained compounds are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[8][9] |
| Injection Volume | 10 µL | A typical injection volume that avoids column overloading for a 1.0 mg/mL sample concentration.[7][9] |
| Detector | UV/PDA at 240 nm | The thiophene ring is expected to have a strong UV absorbance. A PDA detector is recommended to check for peak purity and identify co-eluting impurities. |
| Run Time | 30 minutes (including equilibration) | Sufficient time to elute all components and re-equilibrate the column for the next injection, ensuring reproducibility.[10] |
Troubleshooting Guide (Q&A Format)
Even with a robust method, problems can arise. This section addresses the most common issues encountered during HPLC analysis. The key to effective troubleshooting is to change only one parameter at a time .
Q1: Why is my system backpressure abnormally high or fluctuating?
-
High Pressure:
-
Probable Cause: A blockage in the system, most commonly from particulate matter buildup on the column inlet frit or a plugged guard column.[5] Buffer precipitation can also cause clogs if incompatible solvents are mixed.[6]
-
Solution:
-
Isolate the Column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column.
-
Backflush the Column: Reverse the column direction and flush with a weak, filtered solvent (like water, then methanol) at a low flow rate (0.2-0.5 mL/min). Do not backflush into the detector. [5]
-
Replace Frits/Guard Column: If backflushing fails, replace the column's inlet frit or the guard column.[6]
-
-
-
Pressure Fluctuations:
-
Probable Cause: Air bubbles in the mobile phase or pump, or faulty pump check valves.[5] Leaks in the system can also cause pressure drops.
-
Solution:
-
Degas Solvents: Ensure mobile phases are thoroughly degassed.
-
Purge the Pump: Use the pump's purge function to flush any trapped air from the lines.
-
Check for Leaks: Inspect all fittings and connections for signs of leakage and tighten or replace as needed.
-
Clean/Replace Check Valves: If the issue persists, sonicate the check valves in isopropanol or replace them according to the manufacturer's instructions.
-
-
Q2: My analyte peak is tailing or fronting. How can I improve the peak shape?
-
Peak Tailing (Asymmetrical peak with a protracted trailing edge):
-
Probable Cause: This is the most common peak shape problem, often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[6][11][12] Column overload or a partially blocked frit can also contribute.
-
Solution:
-
Check Mobile Phase pH: The current method uses 0.1% TFA (pH ~2.1), which should be sufficient to protonate the analyte and minimize silanol interactions. Ensure the mobile phase was prepared correctly.
-
Reduce Sample Load: Dilute the sample and inject a smaller volume to rule out column overload.[7][9]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing tailing with basic compounds.
-
Column Contamination: Flush the column with a strong solvent wash to remove strongly adsorbed contaminants.[7]
-
-
-
Peak Fronting (Asymmetrical peak with a leading edge):
-
Probable Cause: Typically caused by column overloading or poor sample solubility in the mobile phase (sample diluent is too strong).[10][12]
-
Solution:
-
Reduce Injection Volume/Concentration: This is the most common fix.
-
Change Sample Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase conditions (e.g., dissolve in 90:10 Water:ACN instead of 50:50).[8]
-
-
Q3: My retention times are shifting between injections. What is causing this?
-
Probable Cause: Inconsistent mobile phase composition, inadequate column equilibration time between runs, temperature fluctuations, or a pump malfunction.[5][10]
-
Solution:
-
Ensure Proper Equilibration: Make sure the column is equilibrated with the initial mobile phase conditions for a sufficient duration (e.g., 5-10 column volumes) before each injection. This is critical in gradient chromatography.[10]
-
Check Mobile Phase: Ensure mobile phase bottles are not running empty and that the compositions are correct. Premixing mobile phases can sometimes improve consistency over online mixing.
-
Verify Column Temperature: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.[9]
-
Check Pump Performance: Verify the pump's flow rate accuracy by collecting the eluent in a graduated cylinder over a set time.
-
Q4: I see unexpected "ghost peaks" in my chromatogram. Where are they from?
-
Probable Cause: Ghost peaks are spurious peaks that can originate from sample carryover from a previous injection, impurities in the mobile phase, or contamination in the injection system.[7][10]
-
Solution:
-
Run a Blank Gradient: Inject your diluent (blank). If the ghost peak appears, the contamination is in the mobile phase or the system, not the sample.
-
Use Fresh Solvents: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[7]
-
Clean the Injector: Implement a needle wash step in your method using a strong solvent to clean the autosampler needle and port between injections.
-
Extend Gradient Run Time: If the ghost peak is from a late-eluting compound from a previous sample, extend the gradient at the high organic percentage to ensure everything is washed off the column before the next run.[10]
-
Frequently Asked Questions (FAQs)
Q1: Is this method validated? How do I validate it according to ICH guidelines?
This proposed method is a starting point for method development and is not validated. Method validation is a regulatory requirement to provide documented evidence that an analytical method is suitable for its intended purpose.[13][14] According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), validation involves assessing the following parameters:[15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). This is often demonstrated by running blanks, placebos, and stress-degraded samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions (typically 5 levels) and evaluating the correlation coefficient (r²) of the calibration curve.[17]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results to the true value. Determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[15]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Assessed by varying conditions within the lab (different days, different analysts, different equipment).[15]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 in pH, ±5% in organic composition).
Q2: What are System Suitability Tests (SST) and why are they mandatory?
System Suitability Tests (SST) are a series of checks performed before and during a sequence of analyses to ensure the chromatography system is performing adequately for the intended analysis.[14] They are an integral part of any validated method. A typical SST for a purity method involves injecting a standard solution multiple times (e.g., 5 or 6 replicates) at the beginning of a run. Key parameters include:
-
Tailing Factor (Asymmetry Factor): Measures peak symmetry. A value of ≤ 2.0 is generally required.
-
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate sharper peaks. A typical requirement is N > 2000.
-
Repeatability (%RSD): The relative standard deviation of peak areas and retention times from the replicate injections. A common acceptance criterion is %RSD ≤ 2.0% for peak area.[17]
Passing SST demonstrates that the system (instrument, reagents, and column) is fit for use before committing to analyzing valuable samples.[14]
Q3: Can I use a different column or mobile phase?
Yes, but any changes require re-validation or at least a robustness check.
-
Columns: Switching to a different C18 column from another vendor can change selectivity due to differences in silica purity, end-capping, and carbon load. A C8 column would be less retentive, while a Phenyl-Hexyl column could offer different selectivity for aromatic compounds.
-
Mobile Phase: Methanol can be substituted for acetonitrile but will alter selectivity and typically generate higher backpressure. Using a phosphate buffer instead of TFA is possible but requires careful pH control and thorough flushing to avoid precipitation with organic solvents.
Any modification should be carefully documented and its impact on the separation and validation parameters must be assessed.
References
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cromsource. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Welch Materials, Inc. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Angene Chemical. (n.d.). 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride. Retrieved from [Link]
-
Bio-Techne. (2021, August 18). Certificate of Analysis. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. This compound [P89327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. asianjpr.com [asianjpr.com]
- 4. wjpmr.com [wjpmr.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. hplc.eu [hplc.eu]
- 7. mastelf.com [mastelf.com]
- 8. halocolumns.com [halocolumns.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. waters.com [waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Thieno[2,3-c]azepine and Thieno[3,2-c]azepine Isomers: A Structural Isomer-Driven Exploration
In the landscape of medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of drug discovery. The thienoazepine core, a fusion of thiophene and azepine rings, represents a privileged structure with significant therapeutic potential. The constitutional isomerism of the thiophene ring fusion, specifically in thieno[2,3-c]azepine and thieno[3,2-c]azepine, presents a compelling case for a detailed comparative analysis of their biological activities. This guide provides an in-depth exploration of these two isomers, postulating their potential biological activities based on the established pharmacology of related thieno-fused systems and outlining a comprehensive experimental framework for their direct comparison.
The rationale for this investigation is rooted in the principle of bioisosterism, where the substitution of one chemical moiety for another with similar physical or chemical properties can lead to significant changes in biological activity. The orientation of the thiophene ring relative to the azepine core in these isomers alters the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which can profoundly impact their interaction with biological targets. While a definitive head-to-head comparative study of these specific isomers is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on related compounds to construct a predictive and practical framework for researchers.
Postulated Biological Targets and Therapeutic Areas
Based on the diverse biological activities reported for various thieno-fused heterocyclic systems, we can hypothesize several promising therapeutic areas for thieno[2,3-c]azepine and thieno[3,2-c]azepine derivatives.
Table 1: Postulated Biological Targets and Potential Therapeutic Applications
| Isomeric Core | Postulated Biological Target(s) | Potential Therapeutic Application(s) | Rationale based on Related Scaffolds |
| Thieno[2,3-c]azepine | Protein Kinases (e.g., COT) | Oncology | Thieno[2,3-c]pyridines have been identified as potent COT kinase inhibitors. |
| Metabotropic Glutamate Receptors (e.g., mGluR1) | Neuropathic Pain, CNS Disorders | Tetrahydrothieno[2,3-c]pyridine derivatives are selective mGluR1 antagonists.[1][2] | |
| Hsp90 | Oncology | Thieno[2,3-c]pyridine derivatives have been investigated as Hsp90 inhibitors.[3] | |
| Thieno[3,2-c]azepine | Glycogen Synthase Kinase 3β (GSK-3β) | Alzheimer's Disease, Neurodegenerative Disorders | Thieno[3,2-c]pyrazol-3-amine derivatives are potent GSK-3β inhibitors.[4][5] |
| Serotonin and Dopamine Receptors | Antipsychotic, CNS Disorders | Thieno[3,2-c]pyridine derivatives have shown potential as antipsychotic agents. | |
| P2Y12 Receptor | Antithrombotic | Related tricyclic thieno-fused systems have shown P2Y12 antagonism.[6] |
The Influence of Isomerism on Biological Activity: A Structural Perspective
The positioning of the sulfur atom in the thiophene ring relative to the azepine nitrogen is the key structural differentiator between the two isomers. This seemingly subtle change can have a significant impact on the molecule's overall shape and electronic properties.
Caption: Key structural differences between thieno[2,3-c]azepine and thieno[3,2-c]azepine isomers.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between these isomers, a systematic and parallel evaluation is essential. The following experimental workflows are proposed.
Synthesis of Thieno[2,3-c]- and Thieno[3,2-c]-azepinone Scaffolds
The foundational scaffolds for both isomers can be synthesized as described by Satake et al. (1986).[7] This provides a common starting point for further derivatization and biological testing.
Caption: Synthetic pathways to key thienoazepinone intermediates.
Step-by-Step Protocol (Adapted from Satake et al., 1986):
-
Preparation of Precursors: Synthesize N-benzyl-N-(2-thenyl)-β-alanine and N-benzyl-N-(3-thenyl)-β-alanine as the starting materials for the respective isomers.
-
Cyclization Reaction:
-
For thieno[2,3-c]azepin-4-one, treat N-benzyl-N-(2-thenyl)-β-alanine with tin(IV) chloride in a suitable solvent to induce an intramolecular Friedel-Crafts cyclization.[7]
-
For thieno[3,2-c]azepin-8-one, subject N-benzyl-N-(3-thenyl)-β-alanine to cyclization conditions, which has been reported to be more effective.[7]
-
-
Purification: Purify the resulting thienoazepinone products using column chromatography.
-
Characterization: Confirm the structures of the synthesized isomers using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Proposed Biological Screening Cascade
A tiered screening approach is recommended to efficiently compare the biological activities of a library of derivatives based on the two isomeric scaffolds.
Caption: A proposed tiered screening workflow for comparing the biological activities of thienoazepine isomers.
Detailed Protocol: In Vitro Kinase Inhibition Assay
Given the prevalence of kinase inhibition among thieno-fused heterocycles, a direct comparison of the isomers' effects on a panel of cancer-related kinases is a logical starting point.
-
Kinase Panel Selection: Choose a panel of kinases relevant to oncology, such as those from the tyrosine kinase and serine/threonine kinase families.
-
Assay Format: Employ a robust and high-throughput assay format, such as a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Experimental Procedure:
-
Prepare assay plates containing the kinase, a suitable substrate, and ATP at a concentration near its Km.
-
Add the thieno[2,3-c]azepine and thieno[3,2-c]azepine derivatives at a range of concentrations.
-
Incubate the plates to allow the kinase reaction to proceed.
-
Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a dose-response curve.
-
Detailed Protocol: CNS Activity Screening - Open Field Test
To explore the potential CNS effects, an open field test can provide initial insights into locomotor activity and anxiety-like behavior.
-
Animal Model: Use a standard rodent model, such as Swiss Albino mice.
-
Experimental Groups:
-
Vehicle control group.
-
Positive control group (e.g., a known CNS stimulant or depressant).
-
Test groups for each thieno[2,3-c]azepine and thieno[3,2-c]azepine derivative at various doses.
-
-
Procedure:
-
Administer the compounds to the animals (e.g., via oral gavage).
-
After a specified pre-treatment time, place each animal individually into the center of an open field apparatus.
-
Record the animal's activity for a set duration (e.g., 10 minutes) using an automated tracking system.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
Data Analysis: Compare the behavioral parameters of the test groups to the vehicle control group using appropriate statistical tests.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic synthesis and biological evaluation of a library of derivatives for both thieno[2,3-c]azepine and thieno[3,2-c]azepine scaffolds will be crucial for elucidating their respective structure-activity relationships. Key areas for derivatization include the azepine nitrogen and positions on both the thiophene and any fused aromatic rings.
It is hypothesized that the subtle yet significant difference in the thiophene fusion will lead to distinct SAR profiles for the two isomers. For instance, the steric and electronic environment around the azepine nitrogen will differ, potentially influencing the optimal substituents for target engagement. The varied positioning of the sulfur atom may also affect the overall lipophilicity and metabolic stability of the molecules, leading to different pharmacokinetic profiles.
References
- Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry. 2015.
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. 2022.
- Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-733.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry. 2023.
- Discovery of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor (P2Y(12)). Bioorganic & Medicinal Chemistry Letters. 2001.
Sources
- 1. Pharmaceuticals | Special Issue : Heterocyclic Chemistry for Cancer and CNS Diseases [mdpi.com]
- 2. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor (P2Y(12)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride and Established Central Nervous System (CNS) Therapeutics
Foreword for the Research Community
In the landscape of central nervous system (CNS) drug discovery, novel heterocyclic scaffolds are a cornerstone of innovation, offering the potential for unique pharmacological profiles and improved therapeutic indices. One such scaffold is the thienoazepine core. This guide addresses the compound 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a molecule of interest due to its structural relationship to a class of compounds with known CNS activity.
It is critical to establish at the outset that, as of the time of this publication, publicly accessible, peer-reviewed experimental data characterizing the specific CNS activity of this compound is not available. The compound is primarily available as a research chemical.[1][2][3] Therefore, a direct empirical comparison with established CNS drugs is not currently feasible.
This guide is structured to provide value to the research community by:
-
Establishing a Baseline: Providing a comprehensive overview of the mechanisms of action and key pharmacological characteristics of relevant, established CNS drug classes, particularly atypical antipsychotics, which often feature complex heterocyclic structures.
-
Proposing a Hypothesis-Driven Framework: Based on structural similarities to known bioactive molecules, we will posit a potential, albeit speculative, pharmacological profile for this compound.
-
Outlining a Roadmap for Investigation: We will provide detailed, state-of-the-art experimental protocols that would be necessary to thoroughly characterize the CNS activity of this and similar novel compounds, thereby enabling future comparative analyses.
This document serves not as a definitive comparison, but as a strategic guide for researchers and drug development professionals poised to investigate the potential of this and related novel chemical entities.
Part 1: The Therapeutic Landscape of Atypical Antipsychotics: A Mechanistic Overview
Atypical antipsychotics represent a significant advancement in the treatment of schizophrenia and other neuropsychiatric disorders.[4] Unlike first-generation ("typical") antipsychotics, which primarily act as potent dopamine D2 receptor antagonists, atypical agents exhibit a more complex and multifaceted pharmacology.[5] This broader receptor interaction profile is thought to contribute to their efficacy against a wider range of symptoms and a generally more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[4][6]
The prevailing hypothesis for the mechanism of action of many atypical antipsychotics involves a combination of dopamine D2 receptor and serotonin 5-HT2A receptor antagonism.[5] The blockade of 5-HT2A receptors is believed to disinhibit dopamine release in certain brain regions, such as the nigrostriatal and mesocortical pathways, which may alleviate the motor side effects and negative symptoms associated with potent D2 blockade.[4]
Furthermore, many atypical antipsychotics interact with a variety of other neurotransmitter systems, including other serotonin receptor subtypes (e.g., 5-HT1A agonism), adrenergic receptors, and histaminergic receptors. This polypharmacology contributes to their diverse clinical effects and side-effect profiles.
Key Receptor Interactions of Selected Atypical Antipsychotics
| Drug | Primary Mechanism of Action | Other Notable Receptor Affinities |
| Risperidone | Potent 5-HT2A and D2 receptor antagonist. | α1- and α2-adrenergic receptor antagonist. |
| Olanzapine | 5-HT2A and D2 receptor antagonist.[6] | High affinity for histamine H1, muscarinic M1, and various adrenergic and serotonergic receptors. |
| Quetiapine | Moderate D2 and potent 5-HT2A receptor antagonist.[6][7] | High affinity for histamine H1 and α1-adrenergic receptors. Its active metabolite, norquetiapine, is a potent norepinephrine reuptake inhibitor. |
| Aripiprazole | Partial agonist at D2 and 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[4] | Moderate affinity for various other serotonin, adrenergic, and histamine receptors. |
Part 2: A Hypothetical Pharmacological Profile for this compound
The structure of this compound, featuring a thiophene ring fused to an azepine core, is reminiscent of the tricyclic structures found in some atypical antipsychotics (e.g., the thienobenzodiazepine structure of olanzapine). This structural motif suggests the potential for interactions with CNS receptors, particularly those that accommodate such three-dimensional pharmacophores, like dopamine and serotonin receptors.
Hypothetical Targets and Rationale:
-
Dopamine Receptors (D1-D5): The azepine ring is a common feature in ligands for dopamine receptors.[3] Depending on the substitution and conformation, the compound could exhibit antagonist, partial agonist, or agonist activity at various dopamine receptor subtypes.
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.): The thiophene ring, as a bioisostere of a benzene ring, and the overall molecular shape could facilitate binding to serotonin receptors, which are key targets for many CNS drugs.[1][8]
-
Other Potential Targets: The lipophilic nature of the molecule could also suggest potential interactions with other CNS targets, such as ion channels or transporters.
It is crucial to reiterate that this is a speculative profile based on structural analogy. Rigorous experimental validation is required to determine the actual pharmacological activity.
Part 3: A Proposed Experimental Workflow for the Characterization of Novel CNS Compounds
To elucidate the pharmacological profile of a novel compound like this compound, a systematic, multi-tiered experimental approach is necessary.
Tier 1: In Vitro Profiling
Objective: To determine the receptor binding affinity and functional activity of the compound at a broad range of CNS targets.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: A panel of receptors, transporters, and ion channels relevant to CNS function should be selected. A primary screen should include, at a minimum:
-
Dopamine receptors: D1, D2, D3, D4, D5
-
Serotonin receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7
-
Adrenergic receptors: α1, α2
-
Histamine receptor: H1
-
Muscarinic receptor: M1
-
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
Assay Conditions: For each target, a specific radioligand and competing non-labeled ligand (for determination of non-specific binding) are used. The assay buffer is optimized for each receptor.
-
Incubation: A fixed concentration of the receptor preparation and the specific radioligand are incubated with a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Termination and Detection: The incubation is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Caption: Workflow for Radioligand Binding Assay.
Experimental Protocol: Functional Assays (e.g., Calcium Mobilization or cAMP Assays)
-
Cell Culture: Cells expressing the receptor of interest and a suitable reporter system (e.g., a calcium-sensitive dye for Gq-coupled receptors or a cAMP-sensitive reporter for Gs/Gi-coupled receptors) are plated in microtiter plates.
-
Compound Addition: The test compound is added at various concentrations.
-
Stimulation: For antagonist assays, a known agonist for the receptor is added after pre-incubation with the test compound.
-
Signal Detection: The cellular response (e.g., fluorescence change for calcium mobilization or luminescence for cAMP) is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Tier 2: In Vivo Pharmacokinetics and Target Engagement
Objective: To assess the compound's ability to cross the blood-brain barrier and bind to its target in a living organism.
Experimental Protocol: Brain Penetration Study
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Compound Administration: The compound is administered via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At various time points post-administration, blood and brain tissue are collected.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio is calculated to determine the extent of blood-brain barrier penetration.
Caption: Workflow for a Brain Penetration Study.
Tier 3: In Vivo Behavioral Pharmacology
Objective: To evaluate the functional effects of the compound in animal models relevant to CNS disorders.
Experimental Protocol: Rodent Model of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion)
-
Animal Model: Mice are habituated to open-field arenas.
-
Compound Administration: The test compound or vehicle is administered at various doses.
-
Psychostimulant Challenge: After a pre-treatment period, animals are challenged with a psychostimulant such as d-amphetamine to induce hyperlocomotion, a model for psychotic-like behavior.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.
-
Data Analysis: The ability of the test compound to attenuate the amphetamine-induced hyperlocomotion is quantified and compared to a positive control (e.g., a known antipsychotic).
Conclusion
While this compound remains an uncharacterized entity in the context of CNS pharmacology, its thienoazepine scaffold holds theoretical interest for researchers. The true potential of this and similar novel molecules can only be unlocked through a rigorous and systematic evaluation process. The experimental workflows detailed in this guide provide a comprehensive framework for such an investigation. By first establishing a foundational understanding of its in vitro pharmacological profile, followed by an assessment of its in vivo disposition and efficacy in relevant behavioral models, the scientific community can begin to build the necessary body of evidence to determine if this compound warrants further development as a potential CNS therapeutic. Until such data becomes available, any comparison to established CNS drugs remains speculative. This guide, therefore, serves as both a summary of our current understanding and a call to action for future research.
References
-
Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. National Institutes of Health. [Link]
-
Atypical antipsychotics: mechanism of action. PubMed. [Link]
-
Atypical Antipsychotics: Mechanism of Action. Focus (Psychiatry Online). [Link]
-
MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. American College of Neuropsychopharmacology. [Link]
-
Atypical antipsychotic. Wikipedia. [Link]
-
Selective serotonin receptor agonists: What are they?. Medical News Today. [Link]
-
CNS Drugs. DocsRef. [Link]
-
Serotonin receptor agonist. Wikipedia. [Link]
-
Dopamine Agonists. StatPearls - NCBI Bookshelf. [Link]
-
This compound. ChemUniverse. [Link]
Sources
- 1. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. This compound [P89327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist. Effects on microvascular permeability, hypotension and nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Analogs: A Predictive Approach for Serotonergic Agents
The fusion of a thiophene ring with a seven-membered azepine core creates the thienoazepine scaffold, a privileged structure in medicinal chemistry.[1] While various isomers of this heterocyclic system have been explored for a range of biological activities, the 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine framework remains a relatively uncharted territory. This guide presents a predictive structure-activity relationship (SAR) analysis of its analogs, leveraging data from closely related scaffolds to build a compelling hypothesis for their development as potent and selective serotonergic agents.
For researchers and drug development professionals, this document serves as a roadmap for initiating a discovery program around this promising, yet underexplored, chemical space. We will dissect the causal relationships behind experimental design, propose robust synthetic and analytical protocols, and provide a comparative analysis against established isosteric alternatives.
The Thieno[2,3-c]azepine Scaffold: Rationale and Synthetic Strategy
The core structure, 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine, offers a unique three-dimensional conformation due to the fused bicyclic system and the flexible seven-membered ring. This distinct topology makes it an attractive candidate for targeting complex binding pockets within central nervous system (CNS) receptors. While direct pharmacological data is sparse, extensive research on the isosteric 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol scaffold provides a powerful surrogate for predicting biological activity. Studies on this isoxazole analog have revealed potent 5-HT2A and 5-HT2C receptor agonism, suggesting a high probability of similar activity within the thieno[2,3-c]azepine class.[2]
Proposed General Synthesis
The synthesis of N-substituted 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine analogs can be approached via a multi-step sequence, starting from a suitable thiophene precursor. The key steps involve the construction of the azepine ring followed by diversification at the azepine nitrogen, which is often the most critical position for modulating pharmacological activity.
Caption: Predicted Structure-Activity Relationship (SAR) map for thieno[2,3-c]azepine analogs.
Experimental Protocols for Validation
To validate the predictive SAR model, synthesized analogs must be subjected to rigorous pharmacological evaluation. The following are standardized, self-validating protocols for assessing affinity and functional activity at human 5-HT2A and 5-HT2C receptors.
Protocol 1: Radioligand Binding Assay for 5-HT2A/2C Affinity (Ki)
This protocol determines the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes from HEK293 cells stably expressing either human 5-HT2A or 5-HT2C receptors. Thaw on ice and dilute to a final concentration of 10-20 µg protein/well in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Radioligand Preparation: For 5-HT2A, use [³H]-ketanserin. For 5-HT2C, use [³H]-mesulergine. Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd value (typically 1-2 nM).
-
Assay Setup: In a 96-well plate, add:
-
50 µL of binding buffer for total binding wells.
-
50 µL of a non-specific competitor (e.g., 10 µM mianserin) for non-specific binding (NSB) wells.
-
50 µL of test compound dilutions (typically from 0.1 nM to 10 µM) for competition wells.
-
-
Incubation: Add 100 µL of the diluted cell membranes and 50 µL of the diluted radioligand to all wells. Incubate at 25°C for 60 minutes.
-
Harvesting: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A/2C Agonism (EC50)
This assay measures the functional response of the Gq-coupled 5-HT2A/2C receptors by detecting changes in intracellular calcium concentration upon compound stimulation.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing either human 5-HT2A or 5-HT2C receptors in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES, pH 7.4). Incubate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of test compounds (typically from 0.1 nM to 10 µM) in assay buffer. Also prepare a positive control (e.g., serotonin).
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Stimulation and Reading: Record a stable baseline fluorescence for 10-20 seconds. Add 50 µL of the test compound dilutions to the respective wells. Immediately begin measuring the fluorescence intensity every second for at least 120 seconds.
-
Data Analysis: The agonist response is quantified as the peak fluorescence signal minus the baseline. Normalize the data to the response of a maximal concentration of serotonin (100%). Plot the normalized response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion and Future Outlook
The 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine scaffold represents a compelling and underexplored opportunity for the development of novel CNS-active agents. By leveraging robust SAR data from the closely related isoxazolo[4,5-d]azepine system, this guide establishes a strong, data-driven hypothesis that N-substituted analogs are potent 5-HT2A/2C receptor agonists. The key predictive takeaways are:
-
N-Substitution is Mandatory: The core scaffold is likely inactive; activity is introduced via substitution on the azepine nitrogen.
-
Aromatic Groups Drive Potency: An N-benzyl or similar aromatic group is predicted to confer high potency, suggesting the importance of hydrophobic and/or π-stacking interactions.
-
Nitrogen Basicity is Crucial: The basicity of the azepine nitrogen is essential for activity, likely for forming a key ionic interaction with the receptor.
The experimental protocols provided herein offer a clear path to validating this predictive model. Successful confirmation will open the door for this scaffold to be developed into a new class of therapeutics for psychiatric and neurological disorders. Future work should focus on synthesizing the proposed library of analogs, confirming their pharmacology, and subsequently exploring substitutions on the thiophene ring to optimize selectivity and pharmacokinetic properties.
References
-
Chimirri, A., Gitto, R., Grasso, S., Zappalà, M., De Sarro, A., & De Sarro, G. B. (1994). Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. Il Farmaco, 49(3), 193–196. [Link]
-
Cho, H., Murakami, K., Fujisawa, A., Niwa, M., Nakanishi, H., & Uchida, I. (n.d.). SYNTHESIS OF NOVEL 5,6,7,8-TETRAHYDRO-4H-THIEN0[2,3-b][l,4]- DIAZEPINE DERIVATIVES. [Link]
-
Nakanishi, M., Tahara, T., Araki, K., Shiroki, M., & Tsumagari, T. (1973). Studies on psychotropic drugs. 18. Synthesis and structure-activity relationships of 5-phenyl-1,3-dihydro-2H-thieno(2,3-e) (1,4) diazepin-2-ones. Journal of Medicinal Chemistry, 16(3), 214–219. [Link]
-
Jensen, A. A., Plath, N., Pedersen, M. H., Isberg, V., Krall, J., Wellendorph, P., Stensbøl, T. B., Gloriam, D. E., Krogsgaard-Larsen, P., & Frølund, B. (2013). Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. Journal of Medicinal Chemistry, 56(3), 1211–1227. [Link]
-
Khan, I., Tantray, M. A., Hamid, H., Alam, M. S., & Kalam, A. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). [Link]
-
Chemsrc. (n.d.). CAS#:102997-01-3 | 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine. Retrieved January 21, 2026, from [Link]
Sources
Uncharted Territory: The In Vivo Profile of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride Remains Undisclosed
A comprehensive review of publicly available scientific literature and preclinical data reveals a significant information gap regarding the in vivo efficacy and biological activity of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. Despite its availability as a chemical entity from various suppliers, no substantive research detailing its pharmacological effects, mechanism of action, or comparative performance in established animal models has been published to date.
This guide was intended to provide a detailed comparison of this compound against standard therapeutic agents. However, the foundational experimental data required for such a comparison are not present in the current scientific domain. While the thienoazepine scaffold is of interest in medicinal chemistry, the specific biological profile of this particular hydrochloride salt is yet to be characterized in the public record.
The Presumed Therapeutic Context: A Landscape Without a Subject
Based on the chemical structure, which bears resemblance to other centrally active agents, it is plausible that this compound could be investigated for neurological disorders, such as Parkinson's disease, where dopamine receptor modulation is a key therapeutic strategy. The field of Parkinson's disease research is well-defined, with established standards of care and robust preclinical models for evaluating novel therapeutic candidates.
Standard Therapeutic Approaches in Parkinson's Disease
Current treatment for Parkinson's disease primarily focuses on dopamine replacement and modulation. Dopamine agonists are a cornerstone of this therapeutic arsenal, directly stimulating dopamine receptors to compensate for the loss of dopaminergic neurons.[1] These agonists are broadly classified based on their selectivity for D1-like (D1, D5) or D2-like (D2, D3, D4) receptor families.[2]
Commonly used dopamine agonists include:
-
Pramipexole and Ropinirole: D2/D3 receptor agonists widely used for managing motor symptoms.[1]
-
Apomorphine: A potent non-ergoline dopamine agonist used as a rescue therapy for "off" episodes.[3]
-
Rotigotine: Delivered via a transdermal patch for stable, continuous drug delivery.[1]
-
Tavapadon: A newer, selective D1/D5 partial agonist in clinical development, aiming to provide strong motor benefits with a reduced risk of certain side effects.[4]
Established In Vivo Models for Efficacy Assessment
The efficacy of potential anti-parkinsonian drugs is typically evaluated in a range of validated animal models. These models aim to replicate the key pathological and behavioral features of the disease.
Neurotoxin-Induced Models
These are the most common models, utilizing neurotoxins to selectively destroy dopaminergic neurons:
-
6-hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of 6-OHDA into the substantia nigra or the medial forebrain bundle of rodents, leading to a unilateral loss of dopamine neurons.[1] This allows for the assessment of motor asymmetry, which can be quantified by observing rotational behavior in response to dopaminergic stimulation.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a proneurotoxin that, when administered to primates or mice, is metabolized to the toxic MPP+ ion, which is selectively taken up by dopaminergic neurons, causing their destruction.[5][6] This model recapitulates many of the hallmark features of Parkinson's disease.
Genetic Models
With the discovery of genes associated with familial forms of Parkinson's disease, genetic models have become increasingly important. These include models with mutations in genes such as SNCA (alpha-synuclein), LRRK2, PARK2 (Parkin), and PINK1.[6]
A Hypothetical Framework for Evaluation
Should in vivo efficacy data for this compound become available, its evaluation against the established standards would follow a rigorous, multi-faceted approach.
Step 1: Target Engagement and Mechanism of Action
The initial step would be to determine the compound's primary molecular target(s) and mechanism of action. This would likely involve in vitro receptor binding and functional assays to ascertain its affinity and efficacy at dopamine receptor subtypes and other potential central nervous system targets.
Step 2: Preclinical In Vivo Efficacy Studies
The compound would then be advanced into preclinical models of Parkinson's disease. A standard experimental workflow is outlined below.
Caption: A generalized workflow for assessing the in vivo efficacy of a novel compound in a neurotoxin-induced model of Parkinson's disease.
Comparative Data Analysis
The data generated from these studies would be compiled and compared to the vehicle control and the standard-of-care comparator.
Table 1: Hypothetical Comparative Efficacy Data
| Parameter | Vehicle Control | 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl (Test Dose) | Standard Comparator (e.g., Ropinirole) |
| Behavioral Outcome | |||
| Contralateral Rotations (rotations/min) | 0.5 ± 0.2 | Data Not Available | 6.8 ± 1.1 |
| Forelimb Use Asymmetry (%) | 85 ± 5 | Data Not Available | 25 ± 7 |
| Neurochemical Outcome | |||
| Striatal Dopamine (% of non-lesioned side) | 10 ± 3 | Data Not Available | 12 ± 4 |
| Histological Outcome | |||
| TH+ Neuron Survival in SNc (%) | 15 ± 5 | Data Not Available | 18 ± 6 |
Conclusion
While the chemical structure of this compound places it in a class of compounds with potential neurological activity, the absence of published in vivo efficacy data makes a direct comparison with standard treatments impossible at this time. The framework for such an evaluation is well-established within the field of neuropharmacology, particularly in the context of Parkinson's disease research. Future studies are required to elucidate the biological activity and therapeutic potential of this compound. Until such data becomes publicly available, its profile remains a subject of speculation, and it stands as an uncharacterized agent in the vast landscape of neuropharmacology.
References
- Advances in the Therapeutic Use of Non-Ergot Dopamine Agonists in the Treatment of Motor and Non-Motor Symptoms of Parkinson's Disease. PubMed Central.
- Dopamine Agonists in Parkinson's Disease: Impact of D1-like or D2-like Dopamine Receptor Subtype Selectivity and Avenues for Future Treatment.
- Dopamine D1 Agonists: First Potential Treatment for L
- In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
- Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease. PMC - NIH.
- Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. PMC - NIH.
- Melior Discovery in vivo models of Parkinson's Disease. Melior Discovery.
- Parkinson's Disease Modeling. InVivo Biosystems.
- Animal Models of Parkinson's Disease.
- Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations
Sources
- 1. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of a novel dopamine D3 receptor agonist to treat motor symptoms of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Comprehensive Cross-Reactivity Profiling of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride: A Strategy for Target Deconvolution and Safety Liability Assessment
Introduction: Defining the Challenge and Objective
In the landscape of early-stage drug discovery, novel chemical entities such as 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride (henceforth designated Compound T ) present both an opportunity and a challenge. With a molecular weight of 189.71 g/mol and the chemical formula C₈H₁₁NS·HCl, its thienoazepine core represents a compelling scaffold for exploring new biological space.[1][2] However, without an established primary target, its therapeutic potential and safety liabilities remain unknown.
This guide provides a comprehensive, field-proven framework for the systematic cross-reactivity profiling of Compound T . The objective is twofold: first, to identify any potential off-target interactions that could lead to adverse drug reactions (a critical component of safety pharmacology), and second, to uncover potential high-affinity primary targets, a process known as target deconvolution or target identification.[3][4] Proactively identifying a compound's promiscuity—its tendency to interact with multiple targets—is essential to avoid costly late-stage failures and to select candidates with the highest probability of success.[5][6]
We will proceed through a tiered, logical workflow, moving from broad, high-throughput screening to more focused, quantitative, and mechanistic assays. This strategy ensures a cost-effective and scientifically rigorous evaluation, providing the clear, actionable data necessary for informed decision-making in a drug development program.
The Strategic Framework: A Tiered Approach to Profiling
The cornerstone of an effective profiling campaign is a multi-tier strategy. This approach prevents the resource-intensive process of running full dose-response curves against hundreds of targets from the outset. Instead, we begin with a wide, single-concentration screen to identify initial "hits," which are then subjected to more rigorous confirmatory and quantitative follow-up assays.[6][7] This workflow maximizes the detection of potential liabilities while focusing resources on the most relevant interactions.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening for Liability Assessment
Causality Behind Experimental Choice: The initial goal is to cast the widest possible net. By testing Compound T at a single, high concentration (typically 1-10 µM) against a diverse panel of targets, we can efficiently flag potential interactions across the major classes of proteins implicated in adverse drug events: G-protein coupled receptors (GPCRs), ion channels, kinases, transporters, and enzymes.[8][9] A significant response at this concentration serves as a validated trigger for more detailed follow-up.
Experimental Protocol: Broad Safety Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of Compound T in 100% DMSO. Ensure complete dissolution. Perform quality control via LC-MS to confirm purity and identity.
-
Panel Selection: Select a comprehensive, broad-based screening panel. A suitable choice would be a panel covering over 80 targets known for their involvement in adverse events, such as the Eurofins SafetyScreen87 panel or the ICE Bioscience ICESTP Safety Panel™ 77.[3][9] These panels provide coverage of the targets recommended by industry safety working groups.
-
Assay Execution (Outsourced): Submit the compound stock solution to a specialized contract research organization (e.g., Eurofins Discovery, Charles River Laboratories).
-
Screening Concentration: Specify a final assay concentration of 10 µM. This concentration is high enough to detect physiologically relevant off-target interactions without being confounded by non-specific effects.
-
Data Reporting: The primary data will be reported as "% Inhibition" for enzymatic and binding assays or "% Effect" for functional assays, relative to a vehicle control (e.g., 0.1% DMSO). A pre-defined "hit" threshold, typically ≥50% inhibition or activation, is used for initial triage.
Data Presentation: Hypothetical Tier 1 Results
To illustrate the utility of this screen, we compare the hypothetical profile of Compound T against two controls: Comparator A (Selective) , a well-behaved development candidate, and Comparator B (Promiscuous) , a compound known for non-specific activity.
| Target Class | Target Example | Compound T (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) | Hit? (Compound T) |
| GPCR | 5-HT₂ₐ Receptor | 88% | 5% | 75% | Yes |
| Dopamine D₂ Receptor | 65% | 2% | 81% | Yes | |
| M₁ Muscarinic Receptor | 15% | 8% | 62% | No | |
| Ion Channel | hERG (Kᵥ11.1) | 55% | 1% | 51% | Yes |
| Naᵥ1.5 | 12% | 4% | 48% | No | |
| Kinase | ABL1 | 8% | 92% | 58% | No |
| Transporter | SERT | 72% | 3% | 68% | Yes |
Interpretation: The Tier 1 screen immediately flags Compound T for potential activity at serotonergic, dopaminergic, and transporter systems, as well as the critical cardiac liability target, hERG. Unlike the clean profile of Comparator A, Compound T requires further investigation, though it appears less promiscuous than Comparator B.
Tier 2: Dose-Response and Orthogonal Assays for Hit Confirmation
Causality Behind Experimental Choice: A single-point "hit" is not proof of specific interaction. It is a lead that must be validated. Tier 2 aims to quantify the potency of each interaction through dose-response studies (generating IC₅₀/EC₅₀ values) and to confirm the mechanism of action using orthogonal assays. This step is crucial for distinguishing true biological activity from assay artifacts and for building a quantitative structure-activity relationship (SAR).[7]
Kinase Cross-Reactivity Profiling (The Kinome Scan)
Even without a kinase hit in the Tier 1 panel, a broader kinome scan is often prudent for novel scaffolds. The human kinome contains over 500 members, and a focused safety panel may miss an interaction.
Protocol: KINOMEscan® Competition Binding Assay
-
Assay Principle: This technology relies on a competition binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[10][11] This ATP-independent format measures the true thermodynamic dissociation constant (Kd), which is ideal for comparing potencies across different kinases.[10][12]
-
Compound Submission: Submit Compound T for screening against a large panel (e.g., scanMAX panel of 468 kinases) at a concentration of 1 µM.
-
Hit Follow-up: For any kinases showing significant inhibition (e.g., >80% inhibition), request a full 11-point dose-response curve to determine the Kd value.
Data Presentation: Hypothetical Kinome Scan Results for a Structurally Related Analog
| Kinase Target | Kd (nM) | Selectivity Score (S₁₀ @ 1µM) | Interpretation |
| MAP4K4 | 150 | 0.03 | Moderate Potency Hit |
| MINK1 | 480 | 0.03 | Weaker Hit |
| TNK2 | >10,000 | 0.03 | No Significant Activity |
| 465 other kinases | >10,000 | - | No Significant Activity |
Interpretation: This data would reveal a specific, moderate-potency interaction with a small subset of kinases, allowing the team to investigate if this is a desired therapeutic target or an off-target to be engineered out.
GPCR Hit Confirmation and Functional Characterization
The hits at the 5-HT₂ₐ and D₂ receptors must be quantified. It is also critical to determine if Compound T is an agonist (activator) or an antagonist (blocker), as this has vastly different physiological consequences.
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Protocol: Calcium Mobilization Functional Assay (for Gq-coupled receptors like 5-HT₂ₐ)
-
Cell Line: Use a recombinant cell line (e.g., HEK293) stably overexpressing the human 5-HT₂ₐ receptor.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: To determine the IC₅₀ (antagonism), pre-incubate the cells with a range of concentrations of Compound T (e.g., 1 nM to 30 µM) for 15-30 minutes.
-
Agonist Challenge: Add a known 5-HT₂ₐ agonist (e.g., serotonin) at its EC₈₀ concentration to stimulate calcium release.
-
Signal Detection: Measure the resulting fluorescence signal using a plate reader (e.g., FLIPR). A decrease in the agonist-induced signal indicates antagonism.
-
Agonist Mode: To determine the EC₅₀ (agonism), add a range of concentrations of Compound T directly to the cells without a pre-challenge and measure any increase in fluorescence.
-
Data Analysis: Plot the response versus the log concentration of Compound T and fit to a four-parameter logistic equation to determine IC₅₀ or EC₅₀ values.
Ion Channel Hit Confirmation (hERG Liability)
The 55% inhibition of the hERG channel is a significant safety flag that must be addressed immediately. The gold standard for this assessment is electrophysiology.[13]
Protocol: Automated Patch-Clamp Electrophysiology
-
Assay Principle: This technique directly measures the flow of ions through the hERG channel in response to voltage changes, providing the most accurate and mechanistically relevant data.[14][15]
-
Cell Line: Use a cell line (e.g., CHO or HEK) stably expressing the KCNH2 gene (encoding the hERG channel).
-
Execution: Use an automated patch-clamp platform (e.g., Sophion Qube or Nanion SyncroPatch) to achieve high throughput.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the characteristic hERG tail current.
-
Dose-Response: Apply increasing concentrations of Compound T (e.g., 0.01 to 30 µM) to the cells while repeatedly applying the voltage protocol.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and plot a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Hypothetical Tier 2 Quantitative Results for Compound T
| Target | Assay Type | Result | Potency | Interpretation |
| 5-HT₂ₐ Receptor | Calcium Mobilization | Antagonist | IC₅₀ = 75 nM | Potent, specific activity identified. Potential primary target. |
| Dopamine D₂ Receptor | cAMP Assay | Antagonist | IC₅₀ = 850 nM | 11-fold less potent than 5-HT₂ₐ. A secondary target. |
| SERT | Radioligand Binding | Inhibition | IC₅₀ = 400 nM | Activity confirmed. Potential for side effects. |
| hERG Channel | Patch-Clamp | Blockade | IC₅₀ = 8.2 µM | Confirmed hERG liability. |
Comparative Analysis and Final Decision
The integrated data from our hypothetical study paints a clear picture of Compound T :
-
Primary Activity: It is a potent 5-HT₂ₐ antagonist (IC₅₀ = 75 nM). This could be a desirable therapeutic target for conditions like psychosis or insomnia.
-
Selectivity: It displays moderate selectivity over the D₂ receptor (~11-fold) and SERT (~5-fold). This level of polypharmacology may be acceptable or even beneficial, depending on the therapeutic indication.
-
Safety Liability: The compound has a confirmed hERG IC₅₀ of 8.2 µM. A critical calculation is the "hERG safety margin," which is the ratio of the hERG IC₅₀ to the therapeutic plasma concentration. If the projected efficacious concentration is in the low nanomolar range (e.g., 10-50 nM), a margin of >100-fold might be achievable. However, an IC₅₀ below 10 µM is a significant concern and a major risk for cardiac arrhythmia.
References
- Brennan, R. J., Jenkinson, S., Brown, A., et al. (2024). The state of the art in secondary pharmacology and its impact on the safety of new medicines.
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Product Solutions. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform.
-
Lounkine, E., et al. (2012). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]
- Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
-
White, M. W., et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. youtube.com [youtube.com]
- 9. Functional Safety Panels and Off-Target Profiling Services_Safety 44 & 77 - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. youtube.com [youtube.com]
- 13. Ion Channel Screening Service - Profacgen [profacgen.com]
- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Validating the Mechanism of Action of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride. Based on its structural similarity to known centrally active agents, we hypothesize that this compound acts as a dopamine D2 receptor antagonist. This guide will detail a systematic approach to test this hypothesis, compare its activity with established D2 antagonists, and provide robust experimental protocols for validation.
Introduction: The Dopaminergic System and the Role of D2 Antagonists
The dopaminergic system is a crucial neuromodulatory system in the brain, governing a wide array of physiological and psychological processes, including motor control, motivation, reward, and cognition.[1] Dopamine exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[2] The D2 receptor, in particular, is a well-established therapeutic target for a variety of neuropsychiatric disorders.[3]
Hyperactivity of the dopaminergic system, especially at D2 receptors, is implicated in the pathophysiology of psychosis and schizophrenia.[1][4] D2 receptor antagonists function by competitively binding to these receptors, thereby blocking the action of endogenous dopamine.[1] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Most antipsychotic medications are dopamine antagonists, highlighting the therapeutic importance of this class of drugs.[2][5]
This guide will present a series of experiments to validate if this compound functions as a D2 receptor antagonist and to characterize its pharmacological profile in comparison to other known antagonists.
Comparative Analysis: Benchmarking Against Established D2 Antagonists
To provide context for our validation studies, we will compare the experimental data obtained for this compound with two well-characterized D2 receptor antagonists: Haloperidol, a typical first-generation antipsychotic, and Risperidone, a second-generation (atypical) antipsychotic with a broader receptor binding profile.
| Compound | Primary Mechanism | Key Characteristics |
| This compound | Hypothesized D2 Receptor Antagonist | To be determined through the experiments outlined in this guide. |
| Haloperidol | Potent D2 Receptor Antagonist | High affinity for D2 receptors, associated with a higher incidence of extrapyramidal side effects.[5] |
| Risperidone | D2 and Serotonin 5-HT2A Receptor Antagonist | High affinity for both D2 and 5-HT2A receptors, generally associated with a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5] |
Experimental Validation Workflow
A multi-tiered approach is essential for the robust validation of a compound's mechanism of action. Our workflow will progress from initial target engagement at the molecular level to functional consequences in a cellular context, and finally to physiological effects in a living organism.
Caption: A stepwise approach to validate the mechanism of action.
Part 1: In Vitro Validation - Target Engagement and Signaling
Objective: To determine if this compound directly binds to the D2 receptor and modulates its downstream signaling pathway.
1.1. Target Engagement: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions in living cells, making it ideal for assessing ligand binding to GPCRs.[6][7] We will utilize a NanoBRET assay to quantify the binding of our test compound to the D2 receptor.
Experimental Protocol: NanoBRET Target Engagement Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding for NanoLuc-tagged D2 receptor (D2R-Nluc) and a fluorescently labeled ligand.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add increasing concentrations of this compound, Haloperidol, or Risperidone to the wells.
-
-
BRET Measurement:
-
Add the NanoLuc substrate, furimazine, to all wells.
-
Measure the bioluminescence and fluorescence signals using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the fluorescence signal by the bioluminescence signal.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome and Interpretation:
A dose-dependent decrease in the BRET signal upon addition of this compound would indicate competitive binding to the D2 receptor. The IC50 value will provide a quantitative measure of its binding affinity, which can be compared to that of Haloperidol and Risperidone.
1.2. Downstream Signaling: cAMP Assay
D2 receptors are coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][8] We will use a cAMP assay to measure the functional consequence of D2 receptor antagonism.
Experimental Protocol: cAMP Glo™ Assay
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor in F-12 nutrient mixture with 10% FBS.
-
-
Compound Treatment:
-
Plate the cells in a 384-well plate.
-
Pre-treat the cells with increasing concentrations of this compound, Haloperidol, or Risperidone.
-
Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and add the cAMP detection solution containing protein kinase A.
-
Add Kinase-Glo® Reagent to measure the remaining ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Correlate the luminescence signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 for the inhibition of the agonist-induced response.
-
Expected Outcome and Interpretation:
If this compound is a D2 receptor antagonist, it will block the quinpirole-induced decrease in cAMP levels in a dose-dependent manner. This will allow for the determination of its functional potency (IC50) and comparison with the reference compounds.
Sources
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 3. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Off-target effects of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
An In-Depth Technical Guide to Characterizing the Off-Target Profile of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
Introduction: Navigating the Unknowns of a Novel Thienoazepine Scaffold
This compound is a novel heterocyclic compound available from various chemical suppliers[1][2][3]. A review of the scientific literature reveals a significant information gap: there is no publicly available data detailing its primary biological target, mechanism of action, or potential off-target interactions. The thienoazepine core, however, is a privileged scaffold in medicinal chemistry, structurally related to compounds known to interact with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs). For instance, the atypical antipsychotic olanzapine, a thienobenzodiazepine, exhibits a complex binding profile across dopamine, serotonin, and histamine receptors.
This guide, therefore, is not a retrospective comparison of known data but a prospective, strategic framework for the comprehensive target deconvolution and off-target characterization of a novel chemical entity like this compound. We will provide the causal logic behind experimental choices, detailed protocols for key validation assays, and a comparative analysis against established compounds with known selectivity profiles. This document serves as a roadmap for researchers aiming to transform a chemical structure into a well-characterized pharmacological tool.
The Imperative of Early and Comprehensive Off-Target Profiling
In drug discovery, a compound's activity at unintended targets can lead to adverse drug reactions (ADRs), toxicity, or unexpected therapeutic benefits (drug repositioning). Identifying these off-target interactions early is not merely a regulatory hurdle but a critical step in building a robust safety profile and understanding the complete biological impact of a molecule. A thorough investigation minimizes the risk of late-stage clinical failures and can unveil new therapeutic avenues[4][5]. This guide outlines a multi-tiered approach to systematically uncover and validate the target engagement landscape of our lead compound.
A Strategic Framework for Target Deconvolution and Off-Target Profiling
The journey from a novel compound to a validated lead requires a systematic and iterative process of hypothesis generation, testing, and validation. We propose a three-tiered strategy that begins with broad, unbiased screening and progressively narrows the focus to specific, high-confidence interactions.
Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Elucidating Functional Consequences
Confirming that target binding translates into a biological response is the final step. For our hypothetical D2R target, this involves measuring downstream signaling events.
-
Experimental Rationale: The D2R is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect. A functional assay would involve stimulating D2R-expressing cells with a known agonist (e.g., quinpirole) in the presence and absence of Compound X and measuring cAMP levels. A potent antagonist will reverse the agonist-induced drop in cAMP. Similar functional assays can be employed for 5-HT2A (Gq-coupled, measures calcium flux or IP1 accumulation) and H1 (Gq-coupled) receptors to confirm the functional relevance of the off-target binding.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for D2R Target Engagement
This protocol is adapted from established methodologies and serves as a template.[6][7]
-
Cell Culture: Culture HEK293 cells stably expressing human Dopamine D2 Receptor (D2R) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspension and treat with various concentrations of Compound X (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Transfer the treated cell suspensions to PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble D2R protein using a specific anti-D2R antibody via Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble D2R protein against the temperature for each compound concentration. A rightward shift in the melting curve indicates thermal stabilization and target engagement.
Protocol 2: Phenotypic Screen for Neurite Outgrowth
This protocol is a general framework for a high-content imaging assay.[8]
-
Cell Plating: Plate a neuronal cell line (e.g., PC-12 or SH-SY5Y) in 96-well, collagen-coated imaging plates and allow them to adhere.
-
Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., NGF for PC-12 cells). Simultaneously, treat cells with a dilution series of Compound X or vehicle control. Include a known inhibitor of neurite outgrowth as a positive control.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Staining: Fix the cells and stain with fluorescent dyes. Use a nuclear stain (e.g., DAPI, blue) to identify cells and a cytoskeletal stain (e.g., Phalloidin or anti-β-III-Tubulin, green) to visualize the cell body and neurites.
-
Imaging and Analysis: Acquire images using a high-content automated microscope. Use image analysis software to automatically identify cells and quantify various morphological features, including neurite length, number of neurites per cell, and branching complexity.
-
Data Interpretation: A statistically significant decrease or increase in neurite outgrowth compared to the vehicle control identifies a phenotypic hit, warranting further investigation into the underlying mechanism.
Conclusion
While this compound currently represents a pharmacological unknown, it serves as an ideal model for illustrating a rigorous, modern workflow for drug candidate characterization. By moving from broad, unbiased phenotypic and target screening to specific, cell-based validation assays like CETSA and functional readouts, researchers can systematically build a comprehensive profile of a compound's on- and off-target activities. This structured approach, grounded in scientific rationale and validated protocols, is essential for mitigating risk, understanding mechanism, and ultimately accelerating the development of safer, more effective therapeutics.
References
-
Wikipedia. Phenotypic screening. [Link] [9]2. L. M. R. Janssen et al. (2022). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research. [Link]
-
S. Kaseniit et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]
-
Wikipedia. H1 antagonist. [Link] [10]12. A. S. E. Allen et al. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience. [Link]
-
J. C. Casey et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. [Link] [11]18. M. M. M. Jafari et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link] [6]19. F. E. R. Simons. (1996). Clinical Comparison of Histamine H1-receptor Antagonist Drugs. Journal of Allergy and Clinical Immunology. [Link] [12]20. P. Seeman & H. H. M. Van Tol. (1988). Dopamine D1 and D2 receptor selectivities of agonists and antagonists. Advances in Experimental Medicine and Biology. [Link] [13]21. MtoZ Biolabs. Kinome Profiling Service. [Link] [14]22. L. M. H. Reinstadler et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link] [15]23. CD Biosynsis. Quantitative Kinome Profiling Services. [Link] [16]24. BPS Bioscience. Kinase Screening & Profiling Service. [Link] [17]25. P. M. D. Martinez et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link] [18]26. P. Seeman. (1987). Selectivity of agonists and antagonists at D2dopamine receptors compared to D1 and S2receptors. Neuroscience & Biobehavioral Reviews. [Link]
-
V. J. Lankford. (2009). Selective histamine H1 antagonism: novel hypnotic and pharmacologic actions challenge classical notions of antihistamines. CNS Spectrums. [Link] [19]28. R. Leurs et al. (2003). H1 antagonists: receptor affinity versus selectivity. Inflammation Research. [Link] [20]29. Pharmaron. Kinase Panel Profiling. [Link] [21]30. Wikipedia. Cetirizine. [Link] [22]31. Reaction Biology. Kinase Panel Screening and Profiling Service. [Link] [23]32. ResearchGate. (2022). “Selective” serotonin 5-HT2A receptor antagonists. [Link] [24]33. Patsnap Synapse. (2024). What are 5-HT2A receptor antagonists and how do they work? [Link] [25]34. Quora. (2011). It is known that 5-HT2a antagonists paradoxically downregulate the 5-HT2a receptor via a mechanism that I believe involves internalization and degradation. However, 5-HT2a inverse agonists apparently do not possess this unusual property. What is responsible for the difference? [Link]
Sources
- 1. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound; CAS No.: 1799420-94-2 [chemshuttle.com]
- 3. achmem.com [achmem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 9. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 10. H1 antagonist - Wikipedia [en.wikipedia.org]
- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical comparison of histamine H1-receptor antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D1 and D2 receptor selectivities of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. annualreviews.org [annualreviews.org]
- 19. Selective histamine H1 antagonism: novel hypnotic and pharmacologic actions challenge classical notions of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. H1 antagonists: receptor affinity versus selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaron.com [pharmaron.com]
- 22. Cetirizine - Wikipedia [en.wikipedia.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
Benchmarking 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride: A Comparative Analysis of Receptor Binding Profiles Against Established CNS-Active Heterocycles
A Technical Guide for Medicinal Chemists and Neuropharmacologists
Abstract
The thieno[2,3-c]azepine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous centrally-acting therapeutic agents. This guide presents a comparative benchmark analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a representative core structure, against two clinically significant heterocyclic compounds: Olanzapine, a thienobenzodiazepine atypical antipsychotic, and Tianeptine, an atypical tricyclic antidepressant. We provide a detailed examination of their comparative receptor binding affinities at key monoaminergic G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. Furthermore, this guide furnishes detailed, validated protocols for conducting in vitro radioligand binding assays and outlines a logical workflow for preliminary compound profiling, enabling researchers to contextualize the performance of novel analogues within the broader landscape of neuropharmacology.
Introduction: Rationale and Compound Selection
The functionalization of core heterocyclic systems is a cornerstone of drug discovery, particularly in neuroscience.[1] The thienoazepine core, a seven-membered diazepine ring fused to a thiophene ring, is of significant interest due to its structural relationship to compounds with potent antipsychotic and antidepressant properties.[2][3][4] this compound (referred to herein as TH-TCA ) represents a foundational, unfunctionalized scaffold. Understanding its intrinsic pharmacological properties is crucial for designing next-generation therapeutics with improved potency, selectivity, and safety profiles.
To establish a meaningful performance benchmark, two widely recognized and mechanistically distinct drugs were selected for comparison:
-
Olanzapine: An atypical antipsychotic with a complex multi-receptor binding profile. It is a thieno-based analogue (a thienobenzodiazepine) that demonstrates high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of "atypical" antipsychotic activity.[5][6][7] Its broad receptor activity, which includes muscarinic, histaminic, and adrenergic receptors, contributes to both its therapeutic efficacy and its side-effect profile, such as weight gain.[5][8][9]
-
Tianeptine: A tricyclic antidepressant with a unique mechanism of action. While structurally related to classic tricyclics, its primary antidepressant effects are now understood to stem from the modulation of the glutamatergic system and its action as a full agonist at the mu-opioid receptor.[10][11][12] It was initially thought to be a selective serotonin reuptake enhancer, a mechanism distinct from most antidepressants.[13][14]
This comparison will allow researchers to position TH-TCA on a spectrum from a classic dopamine/serotonin modulator to a more complex, multi-modal agent, providing critical insights for future structure-activity relationship (SAR) studies.
Comparative Analysis of Receptor Binding Profiles
The therapeutic and adverse effects of neuropharmacological agents are largely dictated by their affinity for various CNS receptors. This section summarizes the known binding affinities (Ki, nM) of Olanzapine and Tianeptine at key dopamine and serotonin receptor subtypes. While specific binding data for the unfunctionalized TH-TCA scaffold is not extensively published, its profile is hypothesized to be weak, serving as a baseline for observing how chemical modifications impact receptor affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Heterocyclic Compounds
| Receptor Subtype | Olanzapine | Tianeptine | 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine HCl (TH-TCA) |
| Dopamine D2 | ~1-10 nM[5][7] | Low Affinity / No significant binding reported[12][14] | Hypothesized Low Affinity |
| Serotonin 5-HT2A | ~1-5 nM[5][7] | Low Affinity / No significant binding reported[14] | Hypothesized Low Affinity |
| Serotonin 5-HT2C | ~10-20 nM[5] | Low Affinity / No significant binding reported | Hypothesized Low Affinity |
| Histamine H1 | ~1-7 nM[5] | Low Affinity / No significant binding reported | Hypothesized Low Affinity |
| Muscarinic M1 | ~2-20 nM[5] | Low Affinity / No significant binding reported | Hypothesized Low Affinity |
| μ-Opioid Receptor | No significant binding reported | Full Agonist (~100-400 nM)[10][11] | Hypothesized Low Affinity |
Expert Interpretation: The data clearly positions Olanzapine as a potent, multi-receptor antagonist, with high affinity for the D2 and 5-HT2A receptors, which is central to its antipsychotic action.[6] In stark contrast, Tianeptine's primary targets are not the classic monoamine receptors but rather the mu-opioid and glutamatergic systems.[10][11][13] The unsubstituted TH-TCA scaffold is expected to have negligible affinity at these receptors. This establishes a clear goal for medicinal chemists: derivatization of the TH-TCA core is required to introduce and modulate affinity for specific targets. For example, adding substituents that mimic the pharmacophores of dopamine or serotonin ligands could confer D2/5-HT2A affinity, pushing its profile towards that of an antipsychotic.
Methodologies: Experimental Protocols for Benchmarking
To empirically determine the binding profile of novel TH-TCA derivatives and benchmark them against compounds like Olanzapine, standardized, reproducible in vitro assays are essential. The following section provides a detailed protocol for a radioligand receptor binding assay, a gold-standard technique in pharmacology.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the critical steps for determining the binding affinity of a test compound (e.g., a TH-TCA derivative) for a specific receptor, such as the dopamine D2 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Dopamine D2 Receptor Binding Assay
This protocol is a self-validating system designed to determine the inhibitory constant (Ki) of a test compound.
A. Materials:
-
Cell Membranes: Commercially available or prepared from HEK293 cells stably expressing the human dopamine D2 receptor (hD2R).
-
Radioligand: [³H]Spiperone (a D2 antagonist), specific activity ~60-90 Ci/mmol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration).
-
Test Compounds: TH-TCA derivative and Olanzapine, prepared in a 10-point serial dilution series (e.g., 0.1 nM to 10 µM).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and compatible scintillation fluid.
B. Procedure:
-
Preparation: On ice, thaw the hD2R cell membranes and dilute in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
Test Compound: 25 µL of each concentration from the serial dilution series.
-
-
Radioligand Addition: Add 25 µL of [³H]Spiperone (diluted in assay buffer to a final concentration of ~0.2-0.5 nM) to all wells.
-
Membrane Addition: Add 200 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Causality Explanation: Incubation time is determined by the association and dissociation kinetics of the radioligand. The goal is to reach a steady state where the rate of binding equals the rate of unbinding.
-
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Causality Explanation: Rapid filtration and cold washes are critical to prevent significant dissociation of the bound radioligand, ensuring an accurate measurement.
-
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)] * 100.
-
Plot the % Specific Binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway Context
The functional consequence of a compound binding to a receptor is critical. Olanzapine's antagonism of the 5-HT2A receptor, a Gq-coupled GPCR, is a key component of its therapeutic profile, mitigating some of the extrapyramidal side effects associated with potent D2 blockade.
Caption: Antagonism of the 5-HT2A Gq-coupled signaling pathway by Olanzapine.
Discussion and Future Directions
This guide establishes a framework for benchmarking novel thieno[2,3-c]azepine derivatives. The initial unsubstituted scaffold, TH-TCA, serves as a pharmacologically "clean slate." The primary goal for drug development is to introduce specific substitutions onto the azepine ring or thiophene core to confer affinity and selectivity for desired CNS targets.
-
For Antipsychotic Development: The objective would be to synthesize derivatives that demonstrate high affinity for D2 and 5-HT2A receptors, mimicking the core profile of Olanzapine.[5][6] Subsequent screening against H1 and M1 receptors would be crucial to predict potential sedative and anticholinergic side effects.
-
For Antidepressant Development: A different strategy is required. Instead of targeting monoamine receptors directly, chemists might explore modifications that modulate glutamatergic transmission or have novel allosteric effects, drawing inspiration from the complex pharmacology of Tianeptine.[10][11][12]
By employing the standardized binding assays detailed here, researchers can generate robust, comparable data. This allows for the systematic building of a structure-activity relationship, guiding the rational design of this compound derivatives with optimized therapeutic potential and minimized off-target effects.
References
- Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Marsh, R. D., Moore, N. A., Tye, N. C., Seeman, P., & Wong, D. T. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96.
- Samuels, B. A., Nautiyal, K. M., Kruegel, A. C., Levinstein, M. R., Magsood, M., Gassaway, M. M., Grinnell, S. G., Han, J., Ansonoff, M. A., Pintar, J. E., Javitch, J. A., Sames, D., & Hen, R. (2017). The antidepressant tianeptine is a µ-opioid receptor agonist. Translational Psychiatry, 7(4), e1104. (Note: While not directly in the search results, this is a seminal paper on Tianeptine's MOR activity, and the provided results support this mechanism).
- Patsnap Synapse. (2024). What is the mechanism of Tianeptine Sodium?
- McEwen, B. S., & Olié, J. P. (2017). Tianeptine: An Atypical Antidepressant with Multimodal Pharmacology. Current Psychopharmacology, 6(2), 81-93.
- National Center for Biotechnology Inform
- Wikipedia contributors. (n.d.). Tianeptine. Wikipedia.
- National Center for Biotechnology Information. (n.d.). Olanzapine.
- Kapur, S., Zipursky, R. B., Jones, C., Remington, G. J., & Houle, S. (2000). 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation.
- Nishiyama, T., et al. (1991). Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist. Effects on microvascular permeability, hypotension and nephrosis. Arzneimittelforschung, 41(12), 1255-9.
- López-Rodríguez, M. L., et al. (2008). Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF.
- Tardy, M., & D'Amato, T. (2006). A review of atypical antipsychotic drugs versus conventional medication in schizophrenia. Therapeutics and Clinical Risk Management, 2(3), 269–280.
- Gressier, F., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. European Journal of Medicinal Chemistry, 157, 106-118.
- Koebel, R. F., Needham, L. L., & Blanton, C. D. Jr. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192-194.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist. Effects on microvascular permeability, hypotension and nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. A review of atypical antipsychotic drugs versus conventional medication in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tianeptine: An Atypical Antidepressant with Multimodal Pharmacolo...: Ingenta Connect [ingentaconnect.com]
- 12. Tianeptine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- 14. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Biological Landscape of Thienoazepines: A Comparative Guide to 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine Hydrochloride and its Isomers
For the modern medicinal chemist, the thienoazepine scaffold represents a compelling starting point for the design of novel therapeutics targeting a range of biological pathways. However, the successful translation of a promising chemical scaffold into a viable drug candidate is contingent on the reproducibility of its synthesis and a thorough understanding of its biological activity. This guide provides a comprehensive analysis of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, a molecule with limited publicly available data, by proposing a viable synthetic route and comparing its potential biological profile with more extensively studied structural isomers and analogs.
This in-depth guide is tailored for researchers, scientists, and drug development professionals, offering practical insights into the synthesis and potential biological applications of this class of compounds.
The Synthetic Challenge: Reproducibility and Route Selection
A thorough review of the scientific literature reveals a notable scarcity of detailed synthetic protocols specifically for this compound. While the compound is commercially available from several suppliers[1][2][3], the lack of published, peer-reviewed synthetic routes presents a significant hurdle for researchers aiming to reproduce or modify the scaffold.
However, by examining the synthesis of related thienoazepine cores, a plausible and reproducible synthetic pathway can be proposed. A key precursor, 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one, has been synthesized via a tin(IV) chloride-catalyzed Friedel-Crafts cyclization of N-benzyl-N-(2-thenyl)-β-alanine[4]. Building upon this, a two-step reduction process can be envisioned to yield the target compound.
Proposed Synthetic Pathway:
The proposed synthesis of this compound commences with the synthesis of the corresponding lactam, followed by its reduction and subsequent deprotection and salt formation.
Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one
This step is based on the published literature for a similar cyclization[4].
-
To a solution of N-benzyl-N-(2-thenyl)-β-alanine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add tin(IV) chloride (1.2 equivalents) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one.
Step 2: Reduction of the Lactam
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine.
Step 3: Debenzylation and Hydrochloride Salt Formation
-
Dissolve the crude 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
To the filtrate, add a solution of hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
Trustworthiness of the Protocol: This proposed protocol is grounded in well-established synthetic transformations. The Friedel-Crafts acylation for the formation of the seven-membered ring and the subsequent reduction of the lactam with LiAlH₄ are standard and reliable methods in organic synthesis. The final debenzylation via catalytic hydrogenation is also a highly dependable reaction. However, as this is a proposed route, optimization of reaction conditions and purification methods would be necessary for achieving high reproducibility and yield.
The Biological Data Enigma: A Comparative Approach
Structural Isomers and Analogs: A Landscape of Potential Activities
The biological activity of thieno-fused azepines and pyridines is highly dependent on the fusion pattern of the thiophene ring and the nature and position of substituents.
| Compound Class | Representative Structure | Reported Biological Activity | Key References |
| Thieno[3,2-c]azepines | 5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine | Precursors for pharmacologically active compounds.[5] | [5] |
| Thieno[2,3-b]azepin-4-ones | Investigated as potential antineoplastic agents.[6] | [6] | |
| Thieno[3,2-c]pyridines | 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one derivatives | Patented for potential pharmaceutical applications.[7] | [7] |
| Thieno[3,2-c]pyrazol-3-amine derivatives | Potent glycogen synthase kinase 3β (GSK-3β) inhibitors with potential for Alzheimer's disease treatment.[8][9] | [8][9] | |
| Thieno[2,3-b]pyridines | Shown to restore the activity of the topoisomerase I inhibitor topotecan in cancer cells.[10] | [10] | |
| Pyrido[4,3-c]azepin-5-ones | Developed as CCR2 antagonists for inflammatory diseases.[11] | [11] |
Table 1. Comparison of biological activities of structural isomers and analogs.
Inferred Biological Potential and Screening Strategy
Based on the activities of its isomers, this compound could potentially exhibit activity in several areas:
-
Central Nervous System (CNS) Activity: The tetrahydrothieno-pyridine and -azepine cores are common motifs in CNS-active compounds. Screening against a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors) would be a logical first step.
-
Kinase Inhibition: The discovery of thieno[3,2-c]pyrazol-3-amine derivatives as potent GSK-3β inhibitors suggests that the thienoazepine scaffold could also interact with kinase active sites.[8][9] A broad kinase panel screening would be highly informative.
-
Anticancer Activity: The investigation of thieno[2,3-b]azepin-4-ones as antineoplastic agents and the ability of thieno[2,3-b]pyridines to sensitize cancer cells to chemotherapy indicate that the target compound may possess anticancer properties, either as a standalone agent or as a chemosensitizer.[6][10]
Experimental Workflow for Biological Evaluation:
Figure 2. A proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
While the direct synthesis and biological data for this compound remain elusive in the public scientific literature, this guide provides a robust framework for its investigation. The proposed synthetic route, based on established chemical principles, offers a clear and reproducible path to obtaining the compound for further study.
The comparative analysis of its structural isomers and analogs strongly suggests that this thienoazepine scaffold holds significant potential for discovering novel bioactive molecules. The outlined biological screening strategy provides a rational starting point for elucidating its pharmacological profile.
For researchers in drug discovery, this compound represents an intriguing, underexplored area of chemical space. The systematic approach detailed in this guide, combining a proposed reproducible synthesis with a data-driven biological evaluation plan, paves the way for unlocking the therapeutic potential of this and other novel thienoazepine derivatives. The key to advancing this field will be the open publication of detailed experimental data to foster collaboration and accelerate discovery.
References
-
Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]
-
SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY. Connect Journals. [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed. [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central. [Link]
- ZA817875B - Process for the preparation of 5,6,7,7a-tetrahydro-4h-thieno(3,2-c)pyridin-2-one derivatives.
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. PubMed. [Link]
-
This compound. ChemUniverse. [Link]
-
Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Sci-Hub. [Link]
- US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds.
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. [Link]
-
4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one. Molbase. [Link]
-
2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. PubChem. [Link]
-
Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Taylor & Francis Online. [Link]
-
Thieno[2,3-d]azepine-6-carboxylic acid. PubChem. [Link]
-
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. PubMed. [Link]
-
Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. PubMed. [Link]
-
ChemInform Abstract: Synthesis and Reaction of 5,6,7,8-Tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones. ResearchGate. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PubMed Central. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
Sources
- 1. 1799420-94-2|this compound|BLD Pharm [bldpharm.com]
- 2. achmem.com [achmem.com]
- 3. This compound [P89327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. Sci-Hub. Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones / Journal of the Chemical Society, Perkin Transactions 1, 1986 [sci-hub.box]
- 5. No results for search term "3D-ACA61518" | CymitQuimica [cymitquimica.com]
- 6. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienoazepine Derivatives in Cancer Cell Lines: A Guide for Researchers
In the landscape of oncology drug discovery, the thienoazepine scaffold and its isosteres have emerged as a promising framework for the development of novel anti-cancer agents. Their unique three-dimensional structure allows for diverse substitutions, leading to compounds with potent and selective cytotoxic effects against a range of cancer cell lines. This guide provides a detailed head-to-head comparison of two promising series of thienoazepine-related derivatives, synthesizing data from recent preclinical studies. We will delve into their comparative efficacy, structure-activity relationships (SAR), and mechanisms of action, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The Rationale: Why Thienoazepines?
The thienoazepine core, a seven-membered azepine ring fused to a thiophene ring, represents a "privileged structure" in medicinal chemistry. This scaffold is found in a variety of biologically active compounds. In the context of cancer, medicinal chemists have hypothesized that the non-planar, flexible nature of the azepine ring allows for optimal interaction with various enzymatic pockets and protein-protein interfaces that are crucial for cancer cell survival and proliferation. This guide will focus on two such scaffolds that have been the subject of direct comparative studies: tricyclic pyrido[2,3-b][1][2]benzothiazepines and thieno[2,3-c]pyridines.
Series 1: Tricyclic Pyrido[2,3-b][1][2]benzothiazepines - Potent Activity Against Drug-Resistant Lung Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). A recent study focused on identifying compounds that could overcome this hurdle, specifically in non-small cell lung cancer (NSCLC).[3][4] A series of tricyclic thiazepine derivatives, close isosteres of thienoazepines, were synthesized and evaluated, leading to the identification of several highly potent compounds.
Comparative Efficacy
The antiproliferative activity of these derivatives was assessed against the human NSCLC cell line H460 and its paclitaxel-resistant variant, H460TaxR. For a compound to be considered a viable lead, it must not only be potent against cancer cells but also selective, showing minimal toxicity to normal cells. The following table summarizes the 50% effective concentration (EC50) values for the most promising compounds from this series.
| Compound ID | H460 EC50 (µM) | H460TaxR EC50 (µM) | Normal Human Fibroblasts (NHFB) EC50 (µM) |
| 1w | 0.4 | 0.3 | >100 |
| 9 | <1.0 | <1.0 | >100 |
| 10 | <1.0 | <1.0 | >100 |
| 11 | <1.0 | <1.0 | >100 |
| 12 | <1.0 | <1.0 | >100 |
| 14 | <1.0 | <1.0 | >100 |
Data synthesized from a study on tricyclic thiazepine derivatives.[3]
Expert Interpretation: The data clearly indicates that compound 1w is a standout candidate, with sub-micromolar efficacy against both the drug-sensitive and, crucially, the drug-resistant lung cancer cell line.[3] The high EC50 value against normal human fibroblasts demonstrates a desirable therapeutic window, suggesting that these compounds may have fewer off-target cytotoxic effects.[3]
Structure-Activity Relationship (SAR) Insights
The causality behind the potent activity of this series lies in specific structural features. The study revealed that a sulfone moiety was pivotal for the anticancer activity; for instance, the sulfone derivative 1w was 23-fold more cytotoxic than its sulfide analog.[3] This suggests that the oxidation state of the sulfur atom in the thiazepine ring is a critical determinant of biological activity, likely by altering the electronic properties and geometry of the molecule, which in turn affects its interaction with the biological target.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis
Further mechanistic studies on a close analog of compound 1w, named TBPT, revealed that its mode of action is the inhibition of tubulin polymerization.[5][6] By disrupting the formation of microtubules, essential components of the cellular cytoskeleton, the compound halts the cell cycle in the G2/M phase.[5][6] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of both the extrinsic (caspase 8) and intrinsic (caspase 9) pathways.[5]
Caption: Tricyclic thiazepines inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
Series 2: Thieno[2,3-c]pyridines - Broad-Spectrum Activity and Hsp90 Inhibition
Another promising class of related compounds are the thieno[2,3-c]pyridine derivatives. A study comparing a series of these compounds identified two lead candidates, 6a and 6i , with significant activity against a panel of breast, head and neck, and colorectal cancer cell lines.[7]
Comparative Efficacy
The 50% inhibitory concentration (IC50) values were determined for the most active compounds across four different cancer cell lines.
| Compound ID | MCF7 (Breast) IC50 (µM) | T47D (Breast) IC50 (µM) | HSC3 (Head & Neck) IC50 (µM) | RKO (Colorectal) IC50 (µM) |
| 6a | >20 | >20 | 14.5 | 24.4 |
| 6i | 16.4 | 11.7 | 10.8 | 12.4 |
Data synthesized from a study on thieno[2,3-c]pyridine derivatives.[7]
Expert Interpretation: Compound 6i , a thiomorpholine-substituted derivative, demonstrated superior and broader anticancer activity compared to the piperidine-substituted compound 6a .[7] Its consistent low micromolar IC50 values across all four cell lines suggest a robust mechanism of action that is not limited to a specific cancer type.
Structure-Activity Relationship (SAR) Insights
The direct comparison between compounds 6a and 6i provides a clear SAR insight: the nature of the heterocyclic secondary amine substituent is critical for activity. The thiomorpholine moiety in 6i conferred significantly greater potency than the piperidine group in 6a , indicating that the presence and position of the sulfur atom in this part of the molecule are key for its biological effect.[7]
Mechanism of Action: Hsp90 Inhibition and G2 Phase Arrest
The study investigated the mechanism of action for compound 6i and found that it induces cell cycle arrest in the G2 phase.[7] This is consistent with the findings for the tricyclic thiazepines, suggesting a common downstream effect of mitotic disruption. However, the upstream target appears to be different. Molecular docking studies suggest that these thieno[2,3-c]pyridine derivatives may act as inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of many "client" proteins that are critical for cancer cell growth and survival, including proteins involved in the EGFR/PI3K/Akt pathway. By inhibiting Hsp90, these compounds can destabilize multiple oncoproteins simultaneously. Interestingly, for compound 6i , it was noted that cell death occurred through a mechanism distinct from apoptosis.[7]
Caption: Thieno[2,3-c]pyridines may inhibit Hsp90, leading to client protein degradation and G2 arrest.
Experimental Protocols for a Self-Validating System
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential. The following are standard methodologies for the key assays discussed.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a cornerstone for assessing the metabolic activity of cells, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienoazepine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix and permeabilize the cells.[1][2] Incubate for at least 30 minutes on ice or at -20°C for longer storage.[10]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[1][2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
The head-to-head comparisons presented in this guide highlight the significant potential of thienoazepine-related derivatives as anticancer agents. The tricyclic pyrido[2,3-b][1][2]benzothiazepines, exemplified by compound 1w , show remarkable potency against drug-resistant NSCLC cells by targeting tubulin polymerization. Concurrently, the thieno[2,3-c]pyridines, particularly compound 6i , demonstrate broad-spectrum activity, potentially through the inhibition of the crucial molecular chaperone Hsp90.
The distinct yet complementary mechanisms of action suggest that further optimization of these scaffolds could lead to the development of highly effective and selective cancer therapeutics. Future research should focus on in vivo efficacy studies of these lead compounds in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of their molecular targets. The structure-activity relationships identified here provide a rational basis for the design of next-generation derivatives with improved potency and drug-like properties. For researchers in the field, these findings offer a solid foundation and validated protocols to build upon in the ongoing search for novel cancer therapies.
References
-
Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. ACS Combinatorial Science. [Link]
-
Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. PubMed. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
Activation of the EGFR-PI3K-AKT-mTOR Signaling Network in Head and Neck Cancer. SpringerLink. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. PMC. [Link]
-
Deregulation of the EGFR/PI3K/PTEN/Akt/mTORC1 pathway in breast cancer: possibilities for therapeutic intervention. PMC. [Link]
-
EGFR/Notch Antagonists Enhance the Response to Inhibitors of the PI3K-Akt Pathway by Decreasing Tumor-Initiating Cell Frequency. AACR Journals. [Link]
-
From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor. PMC. [Link]
-
EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma. MDPI. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PMC. [Link]
-
From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor. PubMed. [Link]
-
Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. PMC. [Link]
-
(PDF) From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor. ResearchGate. [Link]
-
Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
-
Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. PubMed. [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride
For the diligent researcher, the journey of discovery does not end with the acquisition of data. The responsible management of laboratory reagents, particularly novel or specialized compounds like 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride, is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this final, crucial step of your research workflow with confidence and precision.
Understanding the Compound: A Prerequisite for Safe Handling
The disposal of any chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][3][4]. It is imperative that this compound is not disposed of in regular trash or down the sanitary sewer system[3].
| Property | Value | Source |
| Molecular Formula | C8H11NS · HCl | [1] |
| Molecular Weight | 189.71 g/mol | [1] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1] |
| Signal Word | Warning | [1] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste guidelines and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a laboratory fume hood[5]. Adorn the following minimum PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields[5].
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing is mandatory[6].
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is paramount to prevent accidental reactions[7].
-
Do not mix this compound with other chemical waste streams unless you have explicit confirmation of compatibility from your EHS department.
-
Store the waste in a compatible container . Plastic bottles are often preferred over glass for storing hazardous waste to minimize the risk of breakage[3]. The container must have a leak-proof, screw-on cap[8].
-
Ensure the container is clean and dry before adding the waste.
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a critical compliance requirement. The hazardous waste label must include the following information[3][9]:
-
The words "Hazardous Waste".
-
The full common chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory name, room number).
-
The name and contact information of the Principal Investigator.
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
Step 4: Storage of Hazardous Waste
Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory[7]. This area should be:
-
Under the control of the laboratory personnel.
-
Away from sinks or drains to prevent accidental release[10].
-
In a location that minimizes the risk of tipping or breakage.
-
Segregated from incompatible chemicals[7].
Step 5: Arranging for Disposal
Most chemical wastes, including this compound, must be disposed of through your institution's EHS Hazardous Waste Program[3].
-
Contact your EHS department to schedule a pickup of the hazardous waste.
-
You may be required to submit a completed Hazardous Waste Information Form[3].
-
Do not allow hazardous waste to accumulate in your laboratory for extended periods. Adhere to your institution's guidelines on maximum accumulation times[7].
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Concluding Remarks
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste segregation, containment, labeling, and by partnering with your institution's Environmental Health and Safety department, you contribute to a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). Environmental Health & Safety, UC San Diego.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
- Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
- This compound. Achmem.
- Material Safety Data Sheets 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Hydrochloride.
- Safety Data Sheet. (2024, February 17). Fisher Scientific.
Sources
- 1. achmem.com [achmem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
